Letaxaban

Catalog No.
S548876
CAS No.
870262-90-1
M.F
C22H26ClN3O5S
M. Wt
480.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Letaxaban

CAS Number

870262-90-1

Product Name

Letaxaban

IUPAC Name

1-[1-[(2S)-3-(6-chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one

Molecular Formula

C22H26ClN3O5S

Molecular Weight

480.0 g/mol

InChI

InChI=1S/C22H26ClN3O5S/c23-17-4-2-16-13-19(5-3-15(16)12-17)32(30,31)14-20(27)21(28)25-10-6-18(7-11-25)26-9-1-8-24-22(26)29/h2-5,12-13,18,20,27H,1,6-11,14H2,(H,24,29)/t20-/m1/s1

InChI Key

GEHAEMCVKDPMKO-HXUWFJFHSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-(1-(3-((6-chloronaphthalen-2-yl)sulfonyl)-2-hydroxypropanoyl)piperidin-4-yl)tetrahydropyrimidin-2(1H)-one, TAK 442, TAK-442, TAK442

Canonical SMILES

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O

Isomeric SMILES

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)[C@@H](CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O

The exact mass of the compound Letaxaban is 479.12817 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Letaxaban mechanism of action Factor Xa inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Letaxaban

The table below summarizes the core chemical and pharmacological identity of this compound:

Property Description
Generic Name This compound [1]
Code Name TAK-442 [1]
Chemical Formula C₂₂H₂₆ClN₃O₅S [1]
Molecular Weight 479.977 g/mol [1]
Chemical Structure A chloronaphthalene-based small molecule [1]
Mechanism of Action Direct, selective inhibitor of coagulation Factor Xa (FXa) [1]
Modality Small Molecule [1]
Development Status Discontinued (Phase II for Venous Thromboembolism and Acute Coronary Syndrome) [2]

Mechanism of Action and Coagulation Context

This compound was designed to directly inhibit Factor Xa (FXa), a trypsin-like serine protease that holds a central position in the coagulation cascade [3]. This cascade is a stepwise amplification process where Factor Xa sits at the convergence point of the intrinsic (contact activation) and extrinsic (tissue factor) pathways [3] [4].

The following diagram illustrates the central role of Factor Xa and the point of inhibition for this compound.

G cluster_common Common Pathway IntrinsicPathway Intrinsic Pathway FX Factor X IntrinsicPathway->FX ExtrinsicPathway Extrinsic Pathway ExtrinsicPathway->FX FXa Factor Xa FX->FXa Activation Prothrombinase Prothrombinase Complex (FXa + FVa) FXa->Prothrombinase Thrombin Thrombin (FIIa) Prothrombinase->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Inhibition This compound Inhibition Inhibition->FXa Direct Inhibit

Factor Xa's role in coagulation and this compound's inhibitory point.

Inhibiting Factor Xa blocks the downstream burst of thrombin generation, preventing the formation of stable fibrin clots. As a direct inhibitor, this compound binds to Factor Xa without requiring a cofactor like antithrombin III, differentiating it from indirect inhibitors such as heparin [3] [5].

Structural Insights and Binding Interactions

The high potency and selectivity of Factor Xa inhibitors like this compound are achieved through specific interactions with key subsites within the enzyme's active pocket [6] [7].

The schematic below models the typical binding of an FXa inhibitor, highlighting the critical interactions that drive affinity and specificity.

G cluster_ligand Inhibitor Molecule (e.g., this compound) cluster_protein Factor Xa Enzyme P1 P1 Fragment (Chloronaphthalene) S1 S1 Subsite ('Hydrophobic Hole') P1->S1 Hydrophobic Interaction Catalytic Catalytic Residues P1->Catalytic Key H-bonds (e.g., with D189) P4 P4 Fragment (e.g., Sulfoximine) S4 S4 Subsite ('Aromatic Box') P4->S4 Aromatic/Stacking Interaction

Model of Factor Xa inhibitor binding in the enzyme active site.

Research into anthranilamide-based Factor Xa inhibitors (the chemotype to which this compound belongs) explored the use of a weakly basic sulfoximine group as a novel P4 binding element. This group was designed to interact favorably with the S4 "aromatic box" of Factor Xa, contributing to potent inhibition while potentially improving pharmacokinetic properties compared to strongly basic amidine groups used in earlier inhibitors [7].

Preclinical and Clinical Data Summary

Although comprehensive clinical data is limited due to its discontinued status, available information from research contexts is summarized below.

Data Category Key Findings
In Vitro FXa Inhibition Potent inhibitory activity against human Factor Xa. Specific IC₅₀/Kᵢ values for this compound are not listed, but the anthranilamide series from which it originated demonstrated strong FXa inhibition [7].
Ex Vivo/In Vivo Efficacy In animal models (e.g., rat venous thrombosis), related compounds showed excellent efficacy and favorable oral bioavailability [7].
Clinical Indications (Trials) Phase II trials for prevention/therapy of Venous Thromboembolism (VTE) and Acute Coronary Syndrome (ACS) [1].
Clinical Outcome Development was discontinued after Phase II trials for commercial/strategic reasons [2] [7].

Methodologies for Key Experiments

The following experimental approaches are central to establishing the profile of a drug like this compound.

1. In Vitro Factor Xa Inhibition Assay

  • Purpose: To determine the potency of a compound by measuring its ability to inhibit purified human Factor Xa enzyme.
  • Protocol: A chromogenic substrate specific for Factor Xa is used. The enzyme, buffer, and various concentrations of the inhibitor (this compound) are mixed. The reaction is initiated by adding the substrate, and the rate of substrate cleavage is measured spectrophotometrically. The IC₅₀ value (concentration inhibiting 50% of enzyme activity) is calculated from the dose-response curve [7] [5].

2. Ex Vivo Coagulation Monitoring (Prothrombin Time)

  • Purpose: To assess the functional anticoagulant effect of the drug in plasma.
  • Protocol: Blood is collected from animals or humans after drug administration, and plasma is prepared. Prothrombin Time (PT) is measured by adding thromboplastin and calcium to the plasma and recording the time taken for a clot to form. The result is often reported as PTCT₂, the concentration of the drug required to double the clotting time, providing a direct link between plasma drug levels and pharmacological effect [7] [8].

3. In Vivo Antithrombotic Efficacy Model

  • Purpose: To evaluate the ability of the drug to prevent thrombosis in a living organism.
  • Protocol: A common model is the rat venous thrombosis model. Thrombosis is induced by, for example, applying pressure to the vena cava or introducing a foreign substance. Test compounds are administered orally to different groups of animals. After a set period, the thrombus is removed and weighed. The percentage inhibition of thrombus formation in treated groups compared to a control group is calculated to quantify efficacy [7].

4. Molecular Dynamics (MD) Simulation for Selectivity Analysis

  • Purpose: To understand the dynamic interactions between the inhibitor and the target enzyme at an atomic level, which can explain potency and selectivity.
  • Protocol: A 3D structure of the protein-ligand complex (e.g., Factor Xa with this compound) is used as a starting point. The system is solvated in water and ions are added. Simulations are run for tens to hundreds of nanoseconds. Trajectories are analyzed for ligand movement stability, hydrogen bond occupancy, and hydrophobic contact frequencies with key residues (e.g., D189 in the S1 pocket). This helps identify interaction "fingerprints" responsible for selective inhibition over similar enzymes like Factor IXa [6].

This compound represents a specific approach within the anthranilamide class of FXa inhibitors. While it did not reach the market, its research history contributes valuable knowledge to medicinal chemistry and anticoagulant development.

References

Letaxaban background investigational drug

Author: Smolecule Technical Support Team. Date: February 2026

Experimental & Quantitative Data

For research purposes, the following table consolidates the key quantitative and experimental findings available from the literature.

Parameter Experimental Data Context / Model
IC₅₀ (FXa in plasma) 53 nM Human platelet-poor plasma [1]
IC₅₀ (FXa in plasma) 32 nM Rat platelet-poor plasma [1]
IC₅₀ (Prothrombinase) 51 nM In vitro reconstituted human system (FXa, calcium, washed platelets) [1]
IC₅₀ (Thrombin Generation) 19 nM Rat model of balloon injury on injured aortas surface [1]

Mechanism of Action and Workflow

As a direct Factor Xa inhibitor, Letaxaban acts in the common pathway of the coagulation cascade. The following diagram illustrates its target and the conceptual workflow for studying its effects, from in vitro assays to in vivo models.

G IntrinsicPathway Intrinsic Pathway CommonPathway Common Pathway IntrinsicPathway->CommonPathway Activates ExtrinsicPathway Extrinsic Pathway ExtrinsicPathway->CommonPathway Activates FactorX Factor X (Stuart-Prower Factor) CommonPathway->FactorX Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts FibrinClot Fibrin Clot Fibrinogen->FibrinClot InVitro In Vitro Assays FactorXa Factor Xa FactorX->FactorXa Activation FactorXa->Prothrombin Converts PlasmaAssay FXa Inhibition in Plasma (IC₅₀: Human 53 nM, Rat 32 nM) InVitro->PlasmaAssay ProthrombinaseAssay Prothrombinase Complex Assay (IC₅₀: 51 nM) InVitro->ProthrombinaseAssay InVivo In Vivo Model PlasmaAssay->InVivo ProthrombinaseAssay->InVivo BalloonInjury Rat Balloon Injury Model (Thrombin Gen. IC₅₀: 19 nM) InVivo->BalloonInjury This compound This compound (TAK-442) This compound->FactorXa Inhibits

Research Context and Development Status

  • Strategic Rationale: this compound was part of a generation of investigational drugs developed following the success of early direct thrombin and FXa inhibitors. The goal was to find oral anticoagulants that could overcome drawbacks of older therapies [2].
  • Status as an Investigational Compound: The development of this compound for Acute Coronary Syndrome was active in Phase 2 trials as of March 2008 across multiple countries [3]. However, its presence in recent literature is primarily in reviews of historical pipeline compounds or as a reference in structural studies, indicating that its clinical development has likely been discontinued [2] [4].

References

TAK-442 coagulation factor Xa inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: TAK-442

TAK-442 is an oral, direct, and competitive factor Xa (FXa) inhibitor that was investigated as a potential anticoagulant for conditions like acute coronary syndrome (ACS). The table below summarizes its core characteristics [1] [2] [3].

Attribute Description
Mechanism of Action Direct & competitive inhibition of coagulation Factor Xa (FXa) [3].
Primary Indication (Investigated) Secondary prevention following Acute Coronary Syndrome (ACS) [1].
Key Preclinical Finding Inhibits prothrombinase activity (IC₅₀ = 51 nM) [3].
Key Clinical Finding No significant reduction in cardiovascular events vs. placebo; no dose-dependent increase in TIMI major bleeding [1].

Detailed Experimental Data and Protocols

The following tables summarize quantitative data and methodologies from key studies on TAK-442.

Table 1: Phase 2 Clinical Trial in ACS Patients [1]

Trial Aspect Details
Objective Determine the dose-dependent effect on major bleeding and efficacy.
Design Phase II, double-blind, placebo-controlled, three-stage adaptive design.
Patients 2,753 stabilised ACS patients.
Intervention TAK-442 (doses from 10 mg BID to 120 mg BID) or placebo, added to standard care.
Treatment Duration 24 weeks.
Primary Endpoint Incidence of TIMI (Thrombolysis in Myocardial Infarction) major bleeding.
Key Efficacy Result No evidence of efficacy; cardiovascular event incidence similar to placebo.
Key Safety Result TIMI major bleeding: 0.9% (pooled TAK-442) vs. 0.5% (placebo); not statistically significant.

Table 2: In Vitro Anti-inflammatory & Signaling Protocols [2]

Experimental Component Methodological Details
Cell Line Human Umbilical Vein Endothelial Cells (HUVECs).
Stimulation FXa (up to 1 U/mL) or thrombin (up to 1 U/mL).
Inhibition Assay TAK-442, melagatran (thrombin inhibitor), or vorapaxar (PAR1 antagonist) added 1 hour before agonists.
Key Readout - 1 MCP-1 Secretion: Measured via ELISA after 20-hour incubation.
Key Finding TAK-442 inhibited FXa-induced MCP-1 production (IC₅₀ = 0.34 µM).
Key Readout - 2 Calcium Mobilization: Measured by FLIPR in PAR1-overexpressed CHO-K1 cells using Fluo-3AM dye.
Key Finding TAK-442 inhibited FXa-induced calcium mobilization via PAR1.

Table 3: In Vivo Arterial Thrombosis Model [3]

Model Aspect Specifications
Animal Model Rat, FeCl₃-induced mesenteric arterial injury.
TAK-442 Administration Oral (po) at 3, 10, and 30 mg/kg.
Comparative Agents Ximelagatran (oral thrombin inhibitor), Fondaparinux (parenteral FXa inhibitor).
Primary Endpoint Time to occlusive thrombus formation.
Key Efficacy Result TAK-442 (10 mg/kg) significantly extended time to occlusion (2.9x control).
Bleeding Time TAK-442 (up to 30 mg/kg) did not significantly prolong bleeding time.
Synergy Study Sub-therapeutic doses of TAK-442 (1 mg/kg) combined with aspirin (10 mg/kg) or clopidogrel (10 mg/kg) showed a synergistic antithrombotic effect.

Mechanisms and Research Context

Direct FXa Inhibition and Anti-inflammatory Effects

TAK-442 was designed to directly bind and inhibit FXa, a key serine protease in the coagulation cascade [3]. Beyond its anticoagulant role, research revealed an anti-inflammatory effect. FXa can trigger pro-inflammatory responses in endothelial cells, such as the production of Monocyte Chemoattractant Protein-1 (MCP-1). TAK-442 was shown to inhibit this FXa-induced MCP-1 production. This anti-inflammatory effect is mediated through the inhibition of Protease-Activated Receptor 1 (PAR1) signaling, a pathway also activated by thrombin [2].

The following diagram illustrates the proposed signaling pathway and experimental workflow for identifying TAK-442's anti-inflammatory effects:

G cluster_cell Endothelial Cell (HUVEC) FXa FXa PAR1 PAR1 FXa->PAR1 Binds/Activates MCP1 MCP1 PAR1->MCP1 Signaling Induces Production Experimental_Readout ELISA Measurement (MCP-1 Secretion) MCP1->Experimental_Readout TAK442 TAK442 TAK442->FXa Inhibits

Proposed pathway of TAK-442's anti-inflammatory effect via PAR1.

Strategic Context: Selectivity in Coagulation Factor Inhibition

While TAK-442 targets FXa, research has explored inhibiting other coagulation factors to improve safety. Factor IXa (FIXa), which acts in the intrinsic pathway, has emerged as an attractive target. The hypothesis is that selectively inhibiting the intrinsic pathway could achieve antithrombotic efficacy with a potentially lower bleeding risk than inhibiting FXa, which is in the common pathway [4] [5]. Structural analyses reveal that while the active sites of FIXa and FXa are highly similar, selective inhibition is possible by exploiting subtle differences in residue composition and dynamics, such as forming strong hydrogen bonds with Asp189 and Ala190 in the S1 pocket of FIXa [5].

Development Status and Research Significance

Based on the available information, the clinical development of TAK-442 has been discontinued. The pivotal Phase 2 trial concluded that while the drug did not cause a dose-dependent increase in major bleeding, it also showed no evidence of efficacy in reducing cardiovascular events in ACS patients [1].

Despite its discontinuation, TAK-442 remains a compound of scientific interest. The research around it provides:

  • Proof-of-concept for the anti-inflammatory potential of direct FXa inhibitors beyond their anticoagulant effects [2].
  • A preclinical model for studying synergistic effects between low-dose anticoagulants and antiplatelet agents [3].
  • A data point in the broader effort to understand the structure-activity relationships and clinical trade-offs involved in targeting specific serine proteases in the coagulation cascade [6] [4].

References

Letaxaban (TAK-442) IC50 Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Experimental System / Condition Reported IC50 Value
Endogenous FXa in human plasma (platelet-poor) 53 nM [1] [2] [3]
Endogenous FXa in rat plasma (platelet-poor) 32 nM [1] [2] [3]
In vitro reconstituted human prothrombinase complex (FXa, calcium, washed platelets) 51 nM [1] [3]
Platelet-associated thrombin generation on injured rat aortas (in vivo model) 19 nM [1] [3]

Experimental Methodologies

The provided IC50 values were determined through established biochemical and in vivo pharmacological assays.

  • Assay for Plasma IC50: The IC50 value of 53 nM in human plasma was measured by inhibiting endogenous Factor Xa activity in platelet-poor human plasma [1] [2]. This type of assay evaluates the drug's potency in a complex, physiologically relevant environment.
  • Assay for Prothrombinase Complex IC50: The IC50 of 51 nM was obtained from an in vitro reconstituted prothrombinase complex. This system specifically included Factor Xa, calcium ions, and washed platelets, directly measuring the inhibition of thrombin generation within the central enzyme complex of blood coagulation [1] [3].
  • In Vivo Model for Thrombin Generation: The lower IC50 of 19 nM in a rat model of balloon injury reflects the potency of Letaxaban in blocking thrombin generation specifically on the surface of injured blood vessels, demonstrating its efficacy in a living organism under pathological conditions [1] [3].

Mechanism of Action and Therapeutic Context

This compound functions by directly and selectively binding to the active site of Factor Xa, a key serine protease at the convergence of the intrinsic and extrinsic coagulation pathways [1] [4].

G IntrinsicPathway Intrinsic Pathway CommonPathway Common Pathway IntrinsicPathway->CommonPathway ExtrinsicPathway Extrinsic Pathway ExtrinsicPathway->CommonPathway FX Factor X (FX) CommonPathway->FX Activates FXa Factor Xa (FXa) FX->FXa Activation Prothrombin Prothrombin FXa->Prothrombin Converts Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts FibrinClot Fibrin Clot Fibrinogen->FibrinClot This compound This compound (TAK-442) This compound->FXa Inhibits

Figure 1: Mechanism of this compound in the Coagulation Cascade. This compound selectively inhibits Factor Xa, preventing the conversion of prothrombin to thrombin and subsequent fibrin clot formation.

Drug Development Status

This compound reached Phase 2 clinical trials for the prevention of venous thromboembolism in patients undergoing total knee replacement and for the treatment of Acute Coronary Syndrome [1] [3]. Development was discontinued after these trials, and the drug was not approved for market.

References

Experimental Data & Proposed Workflow

Author: Smolecule Technical Support Team. Date: February 2026

Letaxaban's characterization involved key experiments to establish its potency, selectivity, and efficacy.

Detailed Methodologies for Key Experiments

  • In Vitro FXa Inhibition in Plasma: Platelet-poor human plasma was incubated with this compound. The inhibition of endogenous FXa activity was measured, yielding a half-maximal inhibitory concentration (IC₅₀) of 53 nM [1].
  • In Vitro Prothrombinase Inhibition: An in vitro reconstituted system containing human FXa, calcium, and washed platelets was used. This compound inhibited thrombin generation in this complex with an IC₅₀ of 51 nM [1].
  • Ex Vivo Antithrombotic Effect (Rat Model): A rat model of balloon-induced aortic injury was used. Thrombin activity on the injured vessel surface was measured. This compound, administered orally, blocked platelet-associated thrombin generation with an IC₅₀ of 19 nM at the injury site approximately one hour post-injury [1].

The following diagram illustrates the logical workflow of the key experiments conducted to characterize this compound, from foundational in vitro testing to integrated in vivo models.

G Start This compound (TAK-442) InVitro1 In Vitro Assay: FXa Inhibition in Human Plasma Start->InVitro1 InVitro2 In Vitro Assay: Prothrombinase Complex Inhibition Start->InVitro2 ExVivo Ex Vivo Model: Rat Balloon Injury Start->ExVivo Result1 IC₅₀ = 53 nM InVitro1->Result1 Measures potency in a physiological-like matrix Result2 IC₅₀ = 51 nM InVitro2->Result2 Measures potency in a key coagulation complex Result3 IC₅₀ = 19 nM ExVivo->Result3 Confirms antithrombotic efficacy at site of injury

Mechanism of Action in Context

This compound is a direct Factor Xa inhibitor, meaning it binds directly to the enzyme's active site without requiring an intermediate like Antithrombin III [2] [3]. This mechanism is shared by approved drugs like rivaroxaban and apixaban [3].

Factor Xa occupies a critical position in the coagulation cascade, acting as a convergence point for the intrinsic and extrinsic pathways [3]. Each molecule of Factor Xa can catalyze the generation of over a thousand thrombin molecules, making it a high-impact target for anticoagulation [3]. By inhibiting Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the ultimate formation of fibrin and a stable thrombus [3].

The diagram below maps this compound's specific target within the simplified coagulation cascade.

G Intrinsic Intrinsic Pathway FX Factor X (FX) Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa (FXa) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Converts Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor This compound Inhibitor->FXa Inhibits

Comparison with an Approved Factor Xa Inhibitor

To provide context, the table below contrasts key aspects of this compound with Apixaban, a widely approved Factor Xa inhibitor.

Feature This compound (Investigational) Apixaban (Approved)
Target Coagulation Factor Xa [4] [2] Coagulation Factor Xa [5]
Key Indications Acute Coronary Syndrome, Venous Thromboembolism (investigated) [4] [6] Nonvalvular Atrial Fibrillation, DVT/PE treatment & prophylaxis [7] [5]
Status Investigational; development halted after Phase 2 [4] [6] Approved; widely used in clinical practice [7] [5]
Renal Elimination Not fully characterized ~27% [7]
Clinical Monitoring Not established; anti-FXa activity likely suitable for quantification [8] Not routinely required [7] [9]

Based on the available information, this compound was a promising oral Factor Xa inhibitor with documented in vitro and in vivo efficacy. However, its development was discontinued after Phase 2 trials, and it did not proceed to market approval.

References

Letaxaban pharmacokinetics absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Letaxaban Overview

This compound (TAK-442) is an orally active, selective, direct Factor Xa (FXa) inhibitor [1] [2]. It exhibits dual anticoagulant and anti-inflammatory activity by directly inhibiting FXa and intervening in the PAR1 signaling pathway [2]. Its potential applications have been studied in trials for venous thromboembolism and acute coronary syndrome [1].

  • Chemical Profile: this compound is a small molecule with the chemical formula C₂₂H₂₆ClN₃O₅S and a molecular weight of 479.98 g/mol [1] [2].
  • Current Status: The drug is investigational and not approved for clinical use. Most detailed pharmacokinetic data (absorption, distribution, metabolism, excretion) are listed as "Not Available" in pharmacological databases [1].

Mechanism of Action and Structural Insights

This compound produces its anticoagulant effect by directly and reversibly inhibiting Factor Xa, a key serine protease in the coagulation cascade [3].

This compound inhibits Factor Xa, preventing thrombin generation and fibrin clot formation.

Structural studies note that Factor Xa inhibitors like apixaban, rivaroxaban, and this compound share similar binding sites and modes [4]. Designing selective inhibitors is challenging due to high structural and functional similarity between coagulation factor enzymes [4] [5].

Pharmacokinetic Data Availability

The table below summarizes the available quantitative data for this compound. Please note that many key parameters are not publicly published.

Parameter Available Data / Status Notes / Source
Tmax Not Available Time to maximum plasma concentration [1]
Half-life (t1/2) Not Available [1]
Protein Binding Not Available [1]
Route of Elimination Not Available [1]
Clearance Not Available [1]
Metabolism Not Available [1]
Molecular Weight 479.98 g/mol [1] [2]
Chemical Formula C22H26ClN3O5S [1] [2]
CAS Number 870262-90-1 [1] [2]

Guidance for Further Research

The lack of public pharmacokinetic data for this compound is consistent with its status as an investigational compound. To proceed with your research, I suggest the following avenues:

  • Clinical Trials Registries: Search platforms like ClinicalTrials.gov for historical records of this compound trials. Full study results in sealed PDF documents might contain the detailed PK data you require, though access can be limited.
  • Scientific Patent Databases: Investigate pharmaceutical patents filed by Takeda (the developer, referenced by "TAK-442") for this compound. Patent applications sometimes disclose detailed experimental data, including pharmacokinetic parameters.
  • Factor Xa Inhibitor Class Data: Use data from approved FXa inhibitors (e.g., Apixaban, Rivaroxaban) as a reference point for general PK/PD modeling and assay design, while acknowledging the differences between compounds [6] [7].

References

Mechanism of Action and Pharmacodynamic Profile

Author: Smolecule Technical Support Team. Date: February 2026

Letaxaban is an oral, direct Factor Xa (FXa) inhibitor [1] [2] [3]. It was investigated as a small molecule drug for preventing and treating thromboembolic diseases [1].

  • Molecular Target: Coagulation Factor Xa [1]
  • Action: Acts as a direct, competitive inhibitor of Factor Xa, which is a key enzyme in the coagulation cascade. By inhibiting FXa, this compound reduces the generation of thrombin, thereby preventing fibrin formation and thrombus development [2].

Clinical Development Status and Available Data

The scope of publicly available detailed pharmacodynamic data for this compound is restricted. The table below summarizes its development status based on search results:

Development Aspect Status and Available Information on this compound
Highest Development Phase Phase 2 (studies in Venous Thromboembolism prevention and Acute Coronary Syndrome treatment) [1] [3].
Current Approval Status Not approved for medical use; development appears to be discontinued [1] [3].
Available Quantitative PD Data Not available in the public domain from the searched sources.
Detailed Experimental Protocols Not available in the public domain from the searched sources.

Context from Approved Factor Xa Inhibitors

Since this compound-specific data is scarce, the table below summarizes key pharmacodynamic and pharmacokinetic parameters of Apixaban, an approved drug from the same class, for reference [4] [5] [6]:

Parameter Details for Apixaban
Mechanism of Action Direct, selective, reversible inhibitor of both free and clot-bound Factor Xa, and prothrombinase activity [5] [6] [7].
Effect on Coagulation Inhibits thrombin generation, thereby preventing thrombus formation. Does not directly affect platelet aggregation [4].

| Pharmacokinetics (PK) | • Bioavailability: ~50% • Tmax: 3-4 hours • Half-life: ~12 hours • Renal Excretion: ~27% [4] [5] [6]. | | Key Clinical Advantages | Predictable PK/PD allowing for fixed dosing without routine monitoring; fewer drug-food interactions compared to warfarin [5] [8]. |

The following diagram illustrates the core mechanism of action shared by direct Factor Xa inhibitors like this compound and Apixaban within the coagulation cascade:

G IntrinsicPathway Intrinsic Pathway FactorX Factor X (Inactive) IntrinsicPathway->FactorX ExtrinsicPathway Extrinsic Pathway ExtrinsicPathway->FactorX FactorXa Factor Xa (Active) FactorX->FactorXa Activation Prothrombin Prothrombin (Factor II) FactorXa->Prothrombin Converts Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts FibrinClot Fibrin Clot Fibrinogen->FibrinClot Inhibitor This compound/Apixaban Inhibitor->FactorXa Inhibits

Figure 1: Mechanism of Direct Factor Xa Inhibitors. This compound and similar drugs directly inhibit Factor Xa, a key convergence point in the coagulation cascade, thereby reducing thrombin generation and fibrin clot formation.

Suggestions for Further Research

Given the limited data on this compound, here are potential avenues for finding more information:

  • Search Clinical Trial Registries: Websites like ClinicalTrials.gov may contain archived records of this compound trials, which sometimes include brief results or detailed study protocols.
  • Review Scientific Publications: Search for articles in databases like PubMed using keywords "TAK-442" (the internal code for this compound) to find published results from its Phase 1 or Phase 2 studies [1].
  • Explore Patent Databases: Patent applications, which can be found on platforms like PatSnap, sometimes contain detailed experimental data on pharmacology and protocols [3].

References

Letaxaban: Chemical & Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core data on Letaxaban for researchers [1] [2].

Property Category Details
IUPAC Name (2S)-1-[1-[(2S)-3-[(6-chloronaphthalen-2-yl)sulfonyl]-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one [1]
Chemical Formula C₂₂H₂₆ClN₃O₅S [1] [2]
Molecular Weight 479.98 g/mol [2]
CAS Number 870262-90-1 [1] [2]
SMILES Code ClC1=CC2=C(C=C(S(CC@HN3CCC(CC3)N4C(=O)NCCC4)O)(=O)=O)C=C2)C=C1 [2]
Mechanism of Action Direct, selective inhibitor of coagulation Factor Xa (FXa) [1]
Drug Status Investigational (Clinical trials for Venous Thromboembolism prevention and Acute Coronary Syndrome treatment) [1]
Storage 0°C (short-term), -20°C (long-term) [2]

Research and Development Status

This compound (also known as TAK-442) has been used in clinical trials studying its application for the prevention of Venous Thromboembolism and the treatment of Acute Coronary Syndrome [1]. Its status as an investigational drug means that detailed synthetic routes and full experimental protocols are typically contained within proprietary internal research documents and are not part of the public scientific literature.

A Guide for Further Research

Given the lack of a public synthesis pathway, here are suggested approaches to gather more profound technical insights:

  • Consult Patent Literature: The most reliable source for synthetic pathways is often patent filings. Search major patent offices (USPTO, EPO, WIPO) using the CAS number (870262-90-1) or the name "this compound".
  • Explore Scientific Reviews: Look for review articles on "Factor Xa inhibitors" or "oral anticoagulants" in major medicinal chemistry journals, which may discuss this compound within the broader context of the field.
  • Leverage Commercial Suppliers: Suppliers like AOBIOUS, which provide the compound for research, can sometimes offer technical data sheets or references to published work that may contain relevant methodological details [2].

Conceptual Workflow for Novel Drug Development

The following diagram outlines a generalized workflow for developing a novel therapeutic agent like this compound, from initial discovery through clinical evaluation.

G Target Identification\n(Factor Xa) Target Identification (Factor Xa) Hit Discovery Hit Discovery Target Identification\n(Factor Xa)->Hit Discovery Lead Compound Lead Compound Hit Discovery->Lead Compound Medicinal Chemistry\nOptimization Medicinal Chemistry Optimization Lead Compound->Medicinal Chemistry\nOptimization Candidate (this compound) Candidate (this compound) Medicinal Chemistry\nOptimization->Candidate (this compound) Preclinical Studies Preclinical Studies Candidate (this compound)->Preclinical Studies Clinical Trials\n(Phase I, II, III) Clinical Trials (Phase I, II, III) Preclinical Studies->Clinical Trials\n(Phase I, II, III) Approved Drug Approved Drug Clinical Trials\n(Phase I, II, III)->Approved Drug

Diagram 1. A generalized workflow for anticoagulant drug development.

References

Available Preclinical Data on Letaxaban

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the core preclinical data found in the literature.

Parameter Reported Value Experimental Context / Notes
FXa Inhibitory Potency (IC₅₀) 3.5 nM In vitro enzyme assay [1].
In Vivo Antithrombotic Efficacy Potent efficacy Rabbit model of venous thrombosis [1].
Bleeding Risk Profile Did not affect bleeding time Observed at efficacious antithrombotic doses in the same rabbit model [1].
Pharmacokinetics Favorable in monkeys Specific parameters (half-life, clearance, etc.) not detailed [1].
Chemical Structure Chloronaphthyl P1 group, 2-hydroxyethylsulfone linker, piperidinyltetrahydropyrimidinone P4 group Discovered to replace a metabolically vulnerable heterocycle in a lead compound [1].

Research and Development Context

Letaxaban was developed as a direct, oral Factor Xa (FXa) inhibitor.

  • Mechanism of Action: As an FXa inhibitor, this compound binds directly to the active site of Factor Xa, preventing the conversion of prothrombin to thrombin. This mechanism reduces thrombin generation and, consequently, fibrin clot formation [2] [3].
  • Discovery Rationale: The tetrahydropyrimidinone P4 group in its structure was introduced to address a metabolic instability identified in an earlier lead compound from the same chemical series [1].
  • Clinical Fate: this compound successfully progressed through Phase II clinical trials but was ultimately discontinued from further development [1] [4].

The following diagram illustrates the general mechanism of action of Factor Xa inhibitors like this compound within the coagulation cascade.

G cluster_0 This compound Inhibition Point Intrinsic Intrinsic FX FX Intrinsic->FX Extrinsic Extrinsic Extrinsic->FX FXa FXa FX->FXa Activation Prothrombin Prothrombin FXa->Prothrombin Prothrombinase Complex FXa->Prothrombin Inhibits Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen FibrinClot FibrinClot Fibrinogen->FibrinClot

References

Mechanism of Action & Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Letaxaban exerts its primary effect by directly binding to and inhibiting Factor Xa, a key serine protease in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and fibrin clot formation [1] [2].

Research suggests this compound also possesses anti-inflammatory properties by interfering with the Protease-Activated Receptor 1 (PAR1) signaling pathway. Factor Xa can activate PAR1, triggering pro-inflammatory responses. This compound's intervention in this pathway is proposed to contribute to its therapeutic profile [2].

The diagram below illustrates this dual mechanism of action:

G FXa Factor Xa (FXa) Thrombin Thrombin FXa->Thrombin Converts PAR1 PAR1 Receptor FXa->PAR1 Activates This compound This compound This compound->FXa Directly Inhibits This compound->PAR1 Intervenes Clot Fibrin Clot Formation Thrombin->Clot Inflammation Pro-inflammatory Response PAR1->Inflammation

Clinical Trial History

This compound has been evaluated in Phase 2 clinical trials for the prevention and treatment of thrombotic conditions. The available data indicates it has not progressed to late-stage Phase 3 trials or regulatory approval [1].

Condition Studied Phase Purpose Reported Status
Venous Thromboembolism Phase 2 Prevention Completed [1]
Acute Coronary Syndrome (ACS) Phase 2 Treatment Completed [1]

How to Verify Orphan Drug Status

The search results do not confirm whether this compound has been granted orphan drug designation. You can verify this definitively through these official databases:

References

Mechanism of Action and Coagulation Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Factor Xa (FXa) holds a pivotal position in the coagulation cascade, acting as the point of convergence for the intrinsic and extrinsic pathways [1] [2]. Its primary role is to activate prothrombin (Factor II) to thrombin (Factor IIa). A single molecule of FXa can catalyze the formation of over a thousand thrombin molecules, making it a high-leverage target for anticoagulation [2].

Direct oral Factor Xa inhibitors (e.g., apixaban, rivaroxaban, edoxaban) are small molecules that reversibly bind to the active site of FXa [3] [4]. They block the interaction with substrate, thereby preventing thrombin generation and subsequent fibrin clot formation [1] [2]. Unlike indirect inhibitors like fondaparinux, they do not require antithrombin III as a cofactor [1].

The diagram below illustrates the coagulation cascade and the specific target of Factor Xa inhibitors.

G Coagulation Cascade and Factor Xa Inhibitor Site of Action Intrinsic Intrinsic Pathway FX Factor X (FX) Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor + FVIIa) Extrinsic->FX FXa Factor Xa (FXa) FX->FXa Activation Prothrombinase Prothrombinase Complex (FXa + FVa + Ca²⁺ + PL) FXa->Prothrombinase Thrombin Thrombin (FIIa) Prothrombinase->Thrombin Converts Prothrombin Prothrombin (FII) Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Converts to Inhibitors Direct FXa Inhibitors (e.g., Apixaban, Rivaroxaban) Inhibitors->FXa Inhibits

Clinical Factor Xa Inhibitors and Key Data

Direct FXa inhibitors are approved for various conditions, including stroke prevention in non-valvular atrial fibrillation (AF), treatment and prevention of venous thromboembolism (VTE), and management of stable atherosclerotic vascular disease [5] [3].

Table 1: Clinically Approved Direct Oral Factor Xa Inhibitors [5] [3]

Drug (Brand) Common Indications & Dosing Key Contraindications & Considerations

| Apixaban (Eliquis) | AF: 5 mg BID (2.5 mg BID if ≥2 of: age≥80, weight≤60kg, SCr≥1.5 mg/dL) [5]. VTE Treatment: 10 mg BID for 7 days, then 5 mg BID [5]. | CrCl <25 mL/min [5]. Child-Pugh C cirrhosis [5]. | | Rivaroxaban (Xarelto) | AF: 20 mg QD (15 mg QD if CrCl 15-50 mL/min) [5]. VTE Treatment: 15 mg BID for 21 days, then 20 mg QD [5]. Vascular Disease: 2.5 mg BID with aspirin [5]. | CrCl <15 mL/min [5]. Child-Pugh B & C cirrhosis [5]. | | Edoxaban (Savaysa) | AF: 60 mg QD (30 mg QD if CrCl 15-50 mL/min, weight≤60kg, or with P-gp inhibitors) [6]. | Use not recommended in end-stage renal disease [6]. |

Table 2: Select Pharmacokinetic and Clinical Trial Profile (Compared to Warfarin) [6] [7]

Parameter Apixaban Rivaroxaban Edoxaban
Dosing Frequency Twice Daily [6] Once Daily [6] Once Daily [6]
Overall Exposure (AUC)* Higher (4550 ng·h/mL) [7] Intermediate (2710 ng·h/mL) [7] Lower (1290 ng·h/mL) [7]
Stroke/Systemic Embolism Superior risk reduction [6] Non-inferior [6] Non-inferior [6]
Major Bleeding (vs Warfarin) Lower risk [6] Similar risk [6] Lower risk [6]
Intracranial Hemorrhage Lower risk [6] Lower risk [6] Lower risk [6]
Gastrointestinal Bleeding Similar risk [6] Higher risk [6] Similar risk [6]

\Geometric mean AUC for standard AF doses: Apixaban 5mg BID, Rivaroxaban 15mg QD, Edoxaban 60mg QD [7].*

Managing Bleeding: Reversal Agent Research

A significant area of development is managing life-threatening bleeding. Andexanet alfa is a specific reversal agent approved for apixaban and rivaroxaban. It is a recombinant, modified FXa molecule that acts as a decoy, binding and sequestering FXa inhibitors in the blood [8] [4].

Key Evidence and Limitations:

  • Efficacy: The phase 4 ANNEXA-I trial demonstrated that andexanet alfa led to hemostatic efficacy in 67% of patients with intracranial hemorrhage, compared to 53.1% with usual care (which often included PCC) [8]. Meta-analyses suggest a potential mortality benefit over PCC [8].
  • Thrombotic Risk: A major concern is thrombotic events. ANNEXA-I and subsequent meta-analyses found andexanet alfa was associated with an increased risk of thrombosis (approximately 11.8%) compared to PCC (8.3%) [8]. This is partly attributed to its off-target effect of inhibiting tissue factor pathway inhibitor (TFPI) [4].
  • Novel Designs: To overcome these limitations, researchers are engineering novel FXa variants (e.g., RDR2_2, HI_8) with mutated active sites that retain procoagulant activity but have drastically reduced affinity for FXa inhibitors. These designs do not inhibit TFPI, suggesting a potentially safer thrombogenic profile [4].

Experimental Protocols and Future Directions

1. Protocol: Computational Design of FXa Variants for Reversal [4]

  • Objective: Engineer FXa variants that are catalytically active in the presence of apixaban.
  • Methodology:
    • RosettaDesign: Use energy function calculations to guide amino acid substitutions within a 10Å radius of the apixaban binding site (excluding the catalytic triad). The goal is to disrupt inhibitor binding while minimizing protein destabilization.
    • Homology-Based Design (DALI): Identify structurally homologous coagulation proteins (e.g., FVIIa) with low DOAC binding. Swap specific loop segments from the homologous protein into the FXa backbone.
  • Screening: Express and purify designed variants. Screen for activity using a chromogenic substrate cleavage assay in the presence of escalating apixaban concentrations to determine the half-maximal inhibitory concentration (IC50).

2. Emerging Therapeutic Frontiers

  • Next-Generation Reversal Agents: The novel FXa variants (RDR2_2, HI_8) have shown promise in mouse models, effectively restoring hemostasis after apixaban treatment without apparent thrombogenicity [4].
  • Factor XI/XIa Inhibitors: As the patents for current FXa inhibitors near expiration, the next "blockbuster" anticoagulants are likely to be Factor XI inhibitors (e.g., Abelacimab, Milvexian, Asundexian) [9]. These agents aim to prevent pathological thrombosis while preserving hemostasis, potentially offering a much wider therapeutic window. Large Phase 3 trials are underway for stroke prevention and VTE treatment [9].

Conclusion

Factor Xa inhibitors represent a major advancement in anticoagulation therapy, offering targeted action and clinical convenience. Current research is intensely focused on improving their safety profile, particularly through the development of safer reversal agents and the exploration of novel targets like Factor XI. The ongoing clinical trials and computational drug design efforts promise to further refine and expand the anticoagulant arsenal in the coming years.

References

Letaxaban therapeutic applications

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial History

Letaxaban (also known as TAK-442) was evaluated in Phase 2 clinical trials for the following conditions [1] [2] [3]:

  • Acute Coronary Syndrome (ACS): Trials were conducted in numerous countries, including the United States, Argentina, Belgium, Brazil, and several European nations, with a start date recorded as March 2008 [1].
  • Venous Thromboembolism (VTE): A Phase 2 trial for the prevention of VTE was also completed [2].

The available information indicates that the drug's development did not progress beyond this stage and was ultimately halted [3] [4].

Mechanism of Action & Experimental Insights

This compound is an orally active drug designed to have a dual anticoagulant and anti-inflammatory effect [5].

Signaling Pathway and Mechanism

The diagram below illustrates its dual mechanism of action.

G This compound This compound FactorXa Factor Xa (FXa) This compound->FactorXa Inhibits PAR1 PAR1 Receptor This compound->PAR1 Intervenes Thrombin Thrombin FactorXa->Thrombin Converts Fibrin Fibrin Thrombin->Fibrin Forms Thrombin->PAR1 Activates Clot Fibrin Clot Fibrin->Clot Inflammation Pro-inflammatory Response PAR1->Inflammation

This compound works by directly inhibiting Factor Xa, a key enzyme in the coagulation cascade. By inhibiting FXa, it prevents the downstream formation of thrombin and, consequently, the development of a stable fibrin clot [2] [5]. Additionally, research suggests it intervenes in the PAR1 signaling pathway, which is activated by thrombin and contributes to inflammation. This secondary action is thought to provide anti-inflammatory benefits [5].

Key Experimental Data and Protocols

In vitro and in vivo studies provided the quantitative basis for its efficacy [3]:

Experiment System Key Outcome (IC₅₀)
In vitro FXa Inhibition Platelet-poor human plasma 53 nM [3]
In vitro FXa Inhibition Platelet-poor rat plasma 32 nM [3]
In vitro Prothrombinase Inhibition Reconstituted human system (FXa, calcium, washed platelets) 51 nM [3]
Ex vivo Thrombus Model Balloon-injured rat aorta Inhibited platelet-associated thrombin generation (IC₅₀: 19 nM) [3]

Research Implications and Context

The investigation of this compound was part of a broader effort to develop a new generation of anticoagulants that could overcome the limitations of older drugs like warfarin, which require frequent monitoring and have multiple food and drug interactions [6]. Although this compound itself was not successful, research into Factor Xa inhibitors has been highly fruitful, leading to approved drugs like Apixaban and Rivaroxaban [7] [6] [8].

Researchers studying this compound's trial data and structure can gain valuable insights into the structure-activity relationships and safety profiles that influence the success or failure of investigational anticoagulants.

References

Letaxaban plasma preparation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

In drug discovery and development, particularly for compounds like Letaxaban, understanding pharmacokinetics is crucial. A key parameter is Plasma Protein Binding (PPB), which describes the degree to which a drug attaches to proteins in the blood plasma, primarily Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AGP) [1] [2]. A drug's efficacy is primarily driven by its unbound fraction, as this is the portion that can diffuse to the target site, be metabolized, and be excreted [1]. For highly protein-bound drugs (>95%), even small changes in binding can lead to significant shifts in the free fraction, potentially altering efficacy and safety [1] [3]. This note details protocols for plasma preparation and methodologies for analyzing plasma protein binding.

Materials and Reagents

  • Whole Blood: Collected from human donors or relevant animal models, using appropriate ethical guidelines and anticoagulants.
  • Anticoagulant Tubes: Commercially available vacuum tubes [4]:
    • EDTA Tubes (Lavender top)
    • Citrate Tubes (Light Blue top)
    • Heparin Tubes (Green top)
  • Equipment: Refrigerated centrifuge, Pasteur or micropipettes, polypropylene tubes, personal protective equipment (PPE).
  • Storage: Freezers capable of maintaining -20°C or lower.

Protocols

Blood Plasma Preparation

The following protocol is adapted from standard laboratory procedures [4].

Workflow Overview: The following diagram illustrates the key decision points and steps in the plasma preparation process.

plasma_preparation cluster_plasma Plasma Protocol cluster_serum Serum Protocol start Start: Whole Blood Collection decision1 Plasma or Serum? start->decision1 plasma_path Plasma Preparation decision1->plasma_path Yes serum_path Serum Preparation decision1->serum_path No p1 Collect blood in anticoagulant tube (e.g., EDTA, Citrate) plasma_path->p1 s1 Collect blood in plain tube (no anticoagulant) serum_path->s1 p2 Gently invert tube 8-10 times to mix p1->p2 p3 Centrifuge at 1,000-2,000 x g for 10 min (2-8°C) p2->p3 p4 Carefully aspirate supernatant (Plasma) p3->p4 storage Aliquot and Store at ≤ -20°C p4->storage s2 Allow blood to clot (30 min at room temperature) s1->s2 s3 Centrifuge at 1,000-2,000 x g for 10 min (2-8°C) s2->s3 s4 Carefully aspirate supernatant (Serum) s3->s4 s4->storage

Detailed Procedure:

  • Collection: Draw whole blood into commercially available anticoagulant-treated tubes (e.g., EDTA, citrate) [4]. Gently invert the tube 8-10 times immediately after collection to ensure proper mixing with the anticoagulant.
  • Centrifugation:
    • Place the tubes in a refrigerated centrifuge and balance them properly.
    • Centrifuge at 1,000–2,000 x g for 10 minutes at 2–8°C [4].
    • For platelet-poor plasma, a longer centrifugation (e.g., 15 minutes) at a higher force (2,000 x g) within the specified range may be used [4].
  • Plasma Extraction:
    • After centrifugation, the blood will separate into three layers: the plasma (supernatant) on top, a "buffy coat" of white blood cells, and red blood cells at the bottom.
    • Using a Pasteur pipette or micropipette, carefully aspirate the supernatant (plasma) without disturbing the cellular layer [4].
  • Storage:
    • Transfer the plasma into clean polypropylene tubes.
    • If not analyzed immediately, aliquot the plasma into 0.5 mL portions to avoid repeated freeze-thaw cycles.
    • Store and transport aliquots at –20°C or lower [4].

Important Notes:

  • Hemolyzed, icteric, or lipemic samples can interfere with many analytical tests and should be noted [4].
  • The choice of anticoagulant can be critical for downstream assays. For instance, heparin can sometimes be contaminated with endotoxin, which may stimulate cytokine release from white blood cells [4].
Analysis of Plasma Protein Binding

Determining the fraction of drug bound to plasma proteins is essential. Several in vitro techniques are available.

Commonly Used Methods:

Method Principle Key Considerations
Equilibrium Dialysis [2] Separation of plasma and buffer compartments by a semi-permeable membrane; drug equilibrates between them. Considered the gold standard. Can be low-throughput and time-consuming.
Ultrafiltration [2] Use of a centrifugal force to separate protein-bound drug (retentate) from unbound drug (filtrate) through a molecular weight cut-off filter. Faster than equilibrium dialysis. Potential for non-specific binding to the filter device.
Ultracentrifugation [2] High-speed centrifugation to pellet plasma proteins, allowing analysis of the drug concentration in the supernatant. Avoids issues with membranes/filters. Can be technically challenging and time-consuming.
High-Performance Affinity Chromatography (HPAC) [2] Use of HPLC columns with immobilized proteins (HSA or AGP). Retention time indicates binding affinity. High-throughput, automated, and robust. Excellent for early-stage screening of drug candidates.

HPAC Protocol Overview [2]: This method is particularly suitable for the rapid screening of novel compounds like this compound.

  • Column: Use a stationary phase where HSA or AGP is chemically bonded to silica particles.
  • Mobile Phase: Typically, a phosphate buffer at physiological pH (e.g., 7.4).
  • Detection: UV or Mass Spectrometry.
  • Procedure: Inject the drug candidate onto the column. Compounds with high affinity for the protein will have longer retention times, while those with low affinity will elute quickly. The retention data can be correlated with binding affinity.

Data Presentation and Analysis

When developing a drug, it is critical to interpret PPB data in the context of other pharmacokinetic parameters.

Table: Interpreting Plasma Protein Binding Data in Context

PK Parameter Relationship with PPB Potential Impact of High PPB
Volume of Distribution (Vd) The unbound fraction (fu) can distribute into tissues. A low fu may lead to a smaller Vd [1]. Limited distribution outside the vascular compartment.
Clearance (CL) For drugs with low metabolic capacity, clearance is directly proportional to the unbound fraction [1]. Reduced clearance, potentially leading to a longer half-life.
Drug-Drug Interactions A highly bound drug can be displaced from proteins by another drug, increasing its free fraction [1]. A sudden increase in free drug can enhance both efficacy and toxicity (critical for drugs with a narrow therapeutic index).

Methodological Considerations

  • Strategic Optimization: Plasma protein binding should not be viewed as a fixed parameter but as an optimizable one during drug design. The target PPB level may depend on the desired clearance mechanism and effective half-life [3].
  • Technique Selection: The choice of PPB assay (e.g., Equilibrium Dialysis vs. HPAC) depends on the project stage—high-throughput screening versus definitive quantification [2].
  • Anticoagulant Interference: Be aware that formulation excipients can alter protein binding profiles. For example, polysorbate 80 in Taxotere increased the unbound fraction of docetaxel, altering its pharmacokinetics [5]. This underscores the need for careful experimental design.

Conclusion

Robust and reproducible plasma preparation is a foundational step in pharmacokinetic studies. For a novel compound like this compound, a comprehensive analysis that includes determining plasma protein binding is indispensable for predicting its in vivo behavior, optimizing its structure, and de-risking its development path. Integrating these analyses early in the discovery workflow can significantly inform critical go/no-go decisions.


References

Mechanism of Action of Factor Xa Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Factor Xa is a pivotal serine protease in the coagulation cascade. It sits at the convergence point of the intrinsic and extrinsic pathways, forming the "prothrombinase complex" that converts prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is the final enzyme in the cascade, responsible for converting fibrinogen to fibrin to form a stable clot [1] [2].

Direct Factor Xa inhibitors, such as apixaban and rivaroxaban, exert their anticoagulant effect by selectively and reversibly binding to the active site of Factor Xa [3] [2]. This binding inhibits Factor Xa's ability to convert prothrombin to thrombin. A key advantage is that these drugs inhibit both free Factor Xa and Factor Xa already bound within the prothrombinase complex [1] [2]. This action does not require a cofactor like Antithrombin III, and it ultimately reduces the generation of thrombin, preventing fibrin clot formation [1] [4].

The diagram below illustrates this mechanism and the corresponding assay principle.

Anti-Factor Xa Assay Protocol for DOAC Monitoring

The chromogenic anti-Factor Xa assay is the recommended method for quantitatively measuring the plasma concentration of direct Factor Xa inhibitors [5] [6]. The table below outlines the key parameters for this assay.

Parameter Specification
Assay Principle Chromogenic substrate cleavage [5]
Target Direct Factor Xa inhibitors (e.g., Apixaban, Rivaroxaban, Letaxaban)
Specimen Type Citrated plasma (draw volume as per collection tube manufacturer) [5]
Sample Timing Trough level: Immediately before next dose. For peak level: Consult drug-specific pharmacokinetics [5]
Sample Processing Centrifuge to obtain platelet-poor plasma; separate plasma from cells within 1 hour of collection [5]
Detailed Step-by-Step Experimental Procedure
  • Reconstitution and Preparation: Prepare all reagents, calibrators, and controls according to the manufacturer's instructions. Keep them on ice.
  • Standard Curve Generation: Serially dilute the specific Factor Xa inhibitor calibrator in normal pooled plasma to create a standard curve. A 7-point curve is typical (e.g., 0, 25, 50, 100, 200, 400, 500 ng/mL).
  • Assay Setup: Pipette a fixed volume of patient plasma, calibrators, and controls into a microplate or test tube.
  • Reaction Initiation:
    • Add a known amount of exogenous Factor Xa to each sample [5].
    • Incubate the mixture. Any drug in the plasma will bind to and inhibit the added Factor Xa.
  • Chromogenic Measurement:
    • Add a chromogenic substrate specific for Factor Xa [5].
    • The residual active Factor Xa (not inhibited by the drug) will cleave the substrate, releasing a colored compound (chromophore).
  • Signal Detection: Measure the absorbance (often at 405 nm) of the product at a fixed time interval. The intensity of the color is inversely proportional to the drug concentration in the sample [5].
  • Data Analysis: Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations. Use this curve to interpolate the drug concentration in the patient samples and controls.

Data Interpretation and Key Considerations

The following table summarizes the expected results and critical factors for the assay.

Aspect Interpretation & Consideration
Expected Result (No Drug) Zero or undetectable anti-Factor Xa activity [5]
Quantitative Result Reported in drug-specific units (e.g., ng/mL). Must be interpreted against expected on-therapy ranges.
Low Anti-Xa Level Potential subtherapeutic dosing, non-adherence, or sample timing/delay issues [5]
Interfering Substances Hemolyzed, icteric, or lipemic samples may interfere with the chromogenic measurement [5]
Assay Specificity The assay must be calibrated for the specific drug being measured. Not all anti-Xa assays are interchangeable for different Factor Xa inhibitors.

Limitations and Troubleshooting

  • Lack of Universal Standardization: Reference ranges can vary between laboratories due to differences in reagents and instrumentation [6].
  • Drug-Specific Calibration: The assay must be calibrated with the specific drug (e.g., this compound) for accurate quantification. Using an apixaban-calibrated assay for a this compound sample will not yield valid results.
  • Potential Interferences: High levels of bilirubin or triglycerides can lead to underestimation or overestimation of drug levels, respectively [5].
  • Clinical Correlation: While the assay measures drug concentration, correlating these levels with clinical outcomes (both thrombotic and bleeding) is essential for optimal patient management [6].

Summary

The anti-Factor Xa activity assay is a robust and specific tool for measuring the plasma concentration of direct Factor Xa inhibitors like this compound in a research or clinical setting. Adherence to the detailed protocol for sample handling, calibration, and analysis is crucial for generating reliable data. The workflow for this assay is summarized in the following diagram.

G cluster_note Core Principle: Color Intensity ∝ 1/Drug Concentration Step1 1. Collect Citrated Plasma Step2 2. Generate Calibrator Curve Step1->Step2 Step3 3. Add Exogenous Factor Xa Step2->Step3 Step4 4. Add Chromogenic Substrate Step3->Step4 Step5 5. Measure Absorbance Step4->Step5 Step6 6. Calculate Concentration Step5->Step6

References

Summary of Quantitative Data for Rivaroxaban Assays

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key validation parameters from several HPLC-based methods for quantifying Rivaroxaban, illustrating the typical performance characteristics you can expect to achieve.

Matrix Technique Linear Range LOD LOQ Key Mobile Phase Composition Application Note
Human Plasma [1] RP-HPLC-DAD 0.1–10.0 µg/mL 0.03 µg/mL 0.1 µg/mL ACN:Water:Methanol (60:30:10, v/v/v) Bioanalytical method for Rivaroxaban with Paracetamol and Ceftriaxone
Dried Blood Spots & Plasma [2] UPLC-MS/MS 2–500 ng/mL - 2 ng/mL Water:ACN (both with 0.1% Formic Acid), Gradient High-throughput TDM; correlation with coagulation parameters
Human Plasma [3] HPLC-MS/MS 2.00–500.93 ng/mL 2 ng/mL 2 ng/mL ACN:5mM Ammonium Formate, pH 3.5 (85:15, v/v), Isocratic High-throughput method with solid-phase extraction
Body Fluids (Serum, Urine) [4] HPLC-MS/MS 0.5–1000 ng/mL 0.5–1.0 ng/mL 1.9–3.6 ng/mL Water/ACN with 2mM Ammonium Formate & 0.2% Formic Acid, Gradient Emergency toxicology screening and TDM for multiple anticoagulants
Bulk Drug [5] RP-HPLC-PDA Not Specified (for linearity) 0.30 ppm 1.0 ppm ACN:Monobasic Potassium Phosphate, pH 2.9 (30:70, v/v), Isocratic Stability-indicating method for impurity profiling

Detailed Experimental Protocols

Here are detailed methodologies for two key applications: a stability-indicating method for the drug substance and a high-sensitivity bioanalytical method for plasma.

Protocol 1: Stability-Indicating Method for Rivaroxaban and Impurity Profiling

This method is optimized for separating Rivaroxaban from its degradation products and process-related impurities [5].

  • 1. Instrumentation and Chromatography

    • Column: C18 Thermo ODS Hypersil (4.6 × 250 mm, 5 µm)
    • Mobile Phase: Acetonitrile and Monobasic Potassium Phosphate Buffer, pH 2.9 in a 30:70 (v/v) ratio
    • Flow Rate: 1.0 mL/min
    • Detection: PDA detector at 249 nm
    • Temperature: Ambient
    • Injection Volume: Not specified (typically 10-20 µL)
  • 2. Forced Degradation Studies

    • Procedure: Expose the bulk drug to various stress conditions: acidic (e.g., 0.1M HCl), alkaline (e.g., 0.1M NaOH), oxidative (e.g., 3% H₂O₂), neutral hydrolysis, thermal, and photolytic, following ICH guidelines.
    • Analysis: Inject the stressed samples. The method should effectively resolve the main Rivaroxaban peak from degradation peaks, demonstrating specificity.
  • 3. Method Validation

    • Specificity: No interference from blank, placebo, or degradation products.
    • Linearity, Accuracy, Precision: Validate per ICH guidelines. Recovery should be within 98.6–103.4% with %RSD < 2%.
    • LOD/LOQ: Confirm values of 0.30 ppm and 1.0 ppm, respectively, for Rivaroxaban.
Protocol 2: Bioanalytical Method for Rivaroxaban in Human Plasma using HPLC-MS/MS

This is a high-sensitivity and high-throughput method suitable for pharmacokinetic studies [3].

  • 1. Instrumentation and Chromatography

    • Column: Phenomenex Gemini C18 (50 x 4.6 mm, 5 µm)
    • Mobile Phase: Acetonitrile and 5mM Ammonium Formate Buffer, pH 3.5 ± 0.3 in an 85:15 (v/v) ratio
    • Flow Rate: 0.8 mL/min
    • Ionization: Electrospray Ionization (ESI) in positive ion mode
    • MRM Transitions:
      • Rivaroxaban: m/z 436.20 > 144.80
      • Internal Standard (Rivaroxaban D4): m/z 440.20 > 144.70
  • 2. Sample Preparation (Solid Phase Extraction)

    • Step 1: Thaw plasma samples and vortex. Pipette 300 µL into a tube.
    • Step 2: Add 50 µL of the Internal Standard (IS) working solution (e.g., 1 µg/mL) and vortex.
    • Step 3: Add 0.3 mL of diluted ortho-phosphoric acid (OPA) solution and vortex.
    • Step 4: Condition a Strata-X SPE cartridge (30 mg/1 mL) with 1 mL methanol, then equilibrate with 1 mL Milli-Q water.
    • Step 5: Load the plasma sample onto the cartridge.
    • Step 6: Wash with 1 mL Milli-Q water.
    • Step 7: Elute with 1 mL methanol.
    • Step 8: Evaporate the eluent to dryness under a gentle stream of nitrogen at ~50°C.
    • Step 9: Reconstitute the dry residue in 0.5 mL of the mobile phase and vortex before injection.
  • 3. Method Validation

    • Linearity: Establish over the range of 2.00–500.93 ng/mL with a correlation coefficient (r) ≥ 0.99.
    • Precision & Accuracy: Intra-run precision (%CV) should be ≤ 15% (20% at LLOQ), and accuracy (%Bias) within ± 15% (± 20% at LLOQ).
    • Recovery: The overall recovery for Rivaroxaban and IS should be > 96%.

Workflow and Method Selection Diagram

The following diagram outlines the decision-making workflow for selecting an appropriate quantification method based on your analytical requirements.

Start Start: Need to Quantify Anticoagulant (e.g., Letaxaban/Rivaroxaban) Q1 Primary Goal? Start->Q1 Goal_Stability Stability & Purity (Drug Substance/Product) Q1->Goal_Stability Yes Goal_Bioanalytical Bioanalysis (Plasma/Blood) Q1->Goal_Bioanalytical Yes Q2 Required Sensitivity? Sensitivity_High High Sensitivity (ng/mL) Q2->Sensitivity_High Yes Sensitivity_Medium Medium Sensitivity (µg/mL) Q2->Sensitivity_Medium Yes Q3 Sample Throughput Requirement? Throughput_High High Throughput (< 3 min/sample) Q3->Throughput_High Yes Throughput_Standard Standard Throughput Q3->Throughput_Standard Yes M1 Stability-Indicating RP-HPLC-PDA (Protocol 1) Goal_Stability->M1 Goal_Bioanalytical->Q2 Sensitivity_High->Q3 M4 RP-HPLC-DAD for Combination Drugs (Table, Ref 2) Sensitivity_Medium->M4 M3 UPLC-MS/MS for DBS/Plasma (Table, Ref 7) Throughput_High->M3 M2 High-Throughput HPLC-MS/MS (Protocol 2) Throughput_Standard->M2

Important Disclaimer and Adaptation Note

The protocols and data provided here are extracted from scientific literature for Rivaroxaban [5] [3]. This compound was not found in the available search results.

  • Direct Substitution Not Advised: These methods should not be used directly for this compound without thorough investigation and validation.
  • Parameters for Adaptation: When developing a method for this compound, use these protocols as a starting point. You will need to adjust critical parameters such as the mobile phase composition, pH, gradient, and MS/MS transitions based on this compound's specific chemical properties.
  • Validation is Crucial: Any new analytical method must be fully validated according to appropriate regulatory guidelines (e.g., ICH, FDA) before use.

References

Letaxaban Stability: Application Note & Testing Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a framework for designing stability studies for the investigational drug Letaxaban, based on standard regulatory guidelines and analogies to marketed drugs in its class.

Chemical and Pharmacological Background of this compound

This compound (TAK-442) is an investigational, small molecule Direct Oral Anticoagulant (DOAC) [1]. Its chemical structure is characterized as a chloronaphthalene, with the formula C22H26ClN3O5S and an average molecular weight of 479.977 g/mol [1]. Its mechanism of action involves the direct inhibition of coagulation Factor Xa (FXa) [1]. While it has been studied in clinical trials for the prevention and treatment of Venous Thromboembolism and Acute Coronary Syndrome, it has not received market approval, which likely explains the scarcity of public, detailed stability data [1].

Stability Testing Conditions as per ICH Guidelines

Stability testing of pharmaceutical products must be conducted under environmental conditions that reflect the intended storage regions. The ICH and WHO have classified the world into four primary climatic zones, which define the standard long-term stability testing conditions [2].

Table 1: Climatic Zones and Long-Term Stability Testing Conditions

Climatic Zone Type of Climate Long-Term Testing Conditions Example Regions
Zone I Temperate 21°C ± 2°C / 45% RH ± 5% Northern Europe, Canada, Russia [2]
Zone II Mediterranean / Subtropical 25°C ± 2°C / 60% RH ± 5% USA, Southern Europe, Japan [2]
Zone IVa Hot and Humid 30°C ± 2°C / 65% RH ± 5% China, India, Puerto Rico [2]
Zone IVb Hot and Very Humid 30°C ± 2°C / 75% RH ± 5% Singapore, Philippines, Indonesia [2]

RH = Relative Humidity

For accelerated testing, the standard condition is 40°C ± 2°C / 75% RH ± 5% for a minimum of 6 months [2].

Forced Degradation Studies (Stress Testing)

Forced degradation studies help identify likely degradation products and elucidate the drug's inherent stability characteristics. Research on similar DOACs provides a strong model for this compound.

Table 2: Proposed Forced Degradation Conditions for this compound

Stress Condition Proposed Parameters Expected Outcome (Based on DOAC analogs)
Acid Hydrolysis 0.1M - 1.0M HCl, 60°C, 3-6 hours [3] [4] Significant degradation; likely formation of multiple hydrolytic degradation products [3] [4].
Base Hydrolysis 0.1M - 1.0M NaOH, 60°C, 3-6 hours [3] [4] Significant degradation; potentially more degradation products than acid hydrolysis [3] [4].
Oxidative Degradation 3-30% H2O2, room temperature, 24 hours [3] [4] Stable to minor degradation [3] [5].
Photolytic Degradation Exposure to UV/Visible light (300-800 nm), 24 hours [3] Stable [3] [5].
Thermal Degradation Solid state, 50-105°C, up to 6 hours [3] [4] Stable [3] [5].

Key Insight from Analog Drugs: Apixaban and rivaroxaban, both FXa inhibitors, show extreme sensitivity to hydrolytic conditions but are stable under oxidative, thermal, and photolytic stress [3] [5] [4]. This suggests that the amide and other hydrolytically labile groups in their structures are the primary points of degradation. This compound's stability profile is expected to be similar.

Analytical Methodologies for Stability Assessment

A combination of separation and detection techniques is required to monitor degradation.

  • Separation Technique: Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column. The method should be validated to separate this compound from all its degradation products [3] [4].
  • Detection and Identification:
    • Primary Detector: Photodiode Array (PDA) or UV/Vis detector [5].
    • Structural Elucidation: Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are critical for identifying unknown degradation products [3].
    • Confirmation: For novel or complex degradation products, structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard [3].

The following workflow outlines the systematic process for conducting and analyzing forced degradation studies:

Protocol: Sample Handling and Storage for Analysis

This protocol ensures the integrity of samples for accurate concentration determination, based on studies of approved DOACs.

Table 3: Sample Storage Stability for DOAC Concentration Analysis

Sample Matrix Storage Temperature Maximum Stable Duration Key Findings
Citrated Whole Blood +2°C to +8°C (Refrigerator) Up to 7 days [6] Median deviation from baseline <5.5% [6].
Citrated Plasma +2°C to +8°C (Refrigerator) Up to 7 days [6] Median deviation from baseline <1% [6].
Citrated Plasma Room Temperature (RT) Up to 24 hours [7] Mean recovery for FXa inhibitors >88% [7].
Citrated Plasma -20°C (Frozen) At least 90 days [7] Mean deviation ≤10% even after 3 freeze-thaw cycles [7].

Analytical Methods: DOAC concentrations can be reliably measured using chromogenic anti-FXa assays (for this compound, rivaroxaban, apixaban) calibrated with the specific drug [6]. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, it is less accessible for routine use [6].

Conclusion and Recommendations

For the stability assessment of this compound, the following approach is recommended:

  • Prioritize Hydrolytic Stability: Focus forced degradation studies on acid and base hydrolysis, as this is the primary degradation pathway for this drug class.
  • Employ Orthogonal Analytics: Use a stability-indicating RP-HPLC method, with LC-MS/MS and NMR for definitive identification of degradation products.
  • Follow ICH Conditions: Conduct formal stability studies according to ICH guidelines for the relevant climatic zones (e.g., 25°C/60% RH for Zone II long-term).
  • Ensure Sample Integrity: For pre-clinical and clinical sample analysis, the established storage conditions for DOACs provide a reliable framework for handling this compound blood samples.

This protocol, based on regulatory standards and the behavior of analogous compounds, provides a solid foundation for the comprehensive stability evaluation of this compound during its development.

References

Letaxaban solubility buffer solutions

Author: Smolecule Technical Support Team. Date: February 2026

Letaxaban: Physicochemical Profile

This compound (TAK-442) is an investigational, orally active direct inhibitor of coagulation Factor Xa [1] [2]. The table below summarizes its key identifiers and predicted properties.

Property Value / Description
Generic Name This compound [1]
CAS Number 870262-90-1 [1] [2]
Molecular Formula C₂₂H₂₆ClN₃O₅S [1]
Molecular Weight 479.98 g/mol [1] [2]
Mechanism of Action Direct, selective Factor Xa inhibitor [2]
Pharmacological Action Dual anticoagulant and anti-inflammatory activity [2]
Chemical Classification Chloronaphthalene [1]
Predicted Water Solubility 0.217 mg/mL [1]

Proposed Solubility Determination Protocol

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a drug in various buffer systems.

Materials and Equipment
  • API: this compound (powder)
  • Buffer Solutions: Prepare appropriate buffers covering the physiological pH range (e.g., pH 1.2 for stomach, pH 4.5 and 6.8 for intestinal regions). Use reagents like sodium chloride, potassium phosphate, and sodium acetate.
  • Equipment: Water bath shaker, analytical balance, centrifuge, HPLC system with UV/DAD detector, 0.45 μm PVDF syringe filters [3].
Experimental Workflow

The following diagram maps the key stages of the solubility determination process:

G Start Prepare Buffer Solutions A Weigh Excess this compound Start->A B Disperse in Buffer (via vortex mixing) A->B C Equilibrate with Shaking (120 rpm, 25°C, 72h) B->C D Centrifuge Sample (9425 ×g, 5 min) C->D E Filter Supernatant (0.45 μm PVDF filter) D->E F Analyze Filtrate (HPLC-DAD method) E->F End Calculate Solubility (mg/mL) F->End

HPLC Analytical Method

Adapt this general method for this compound quantification [4] [3].

  • Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μm)
  • Mobile Phase: Acetonitrile and water or a buffer (e.g., 0.1% formic acid), using a gradient or isocratic elution.
  • Flow Rate: 1.0 mL/min
  • Detection: UV-DAD (determine λmax for this compound, e.g., 250 nm)
  • Injection Volume: 10-20 μL
  • Note: The method must be validated for specificity, linearity, accuracy, and precision before use.

Formulation Strategies for Solubility Enhancement

Given its low predicted solubility, formulating this compound will likely require advanced techniques. The table below summarizes proven strategies for analogous Factor Xa inhibitors.

| Strategy | Description | Rationale & Evidence from Analogous Drugs | | :--- | :--- | :--- | | Cyclodextrin Complexation | Forming inclusion complexes between the drug and cyclodextrins (CDs) [5]. |

  • Rationale: The hydrophobic CD cavity encapsulates the drug, while the hydrophilic exterior improves aqueous solubility [5].
  • Evidence: Rivaroxaban complexes with HP-β-CD showed AL-type phase-solubility diagrams (1:1 stoichiometry) and significantly enhanced dissolution rates [4] [5].
  • | | Drug-CD-Polymer Triple Complex | Incorporating a water-soluble polymer into the drug-CD system [3]. |
    • Rationale: Synergistic effect. The polymer improves wettability, stabilizes aggregates in solution, and can further increase complex solubility and dissolution rate [3].
    • Evidence: A Rivaroxaban-HP-β-CD-HPMC triple complex achieved a 100% dissolution rate without surfactants [3].
    • | | Lyophilization | Freeze-drying a solution of the drug and excipients to form an amorphous solid [5]. |
      • Rationale: Transforms the complex into a highly porous, amorphous powder with no long-range crystal lattice, enhancing solubility and stability [5].
      • Evidence: Lyophilized rivaroxaban-CD complexes were amorphous and showed improved thermal stability and dissolution profiles [5].
      • | | Eutectic Formation | Creating a multi-component system with a coformer that has a lower melting point than the pure components [6]. |
        • Rationale: Disrupts the crystal lattice of the API, reducing the energy required for dissolution.
        • Evidence: Rivaroxaban eutectics with caffeic acid and coumaric acid showed 1.4-1.5 times enhancement in relative bioavailability in rats [6].
        • |

          Experimental Protocol: Cyclodextrin Complexation & Evaluation

          This protocol provides a detailed method for preparing and characterizing a this compound-HP-β-CD inclusion complex via lyophilization, based on successful rivaroxaban studies [5].

          • Phase Solubility Study:

            • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-15 mM).
            • Add an excess of this compound to each CD solution.
            • Follow the shake-flask method described above to achieve equilibrium.
            • Plot the apparent solubility of this compound (Y) versus CD concentration (X). An AL-type linear plot indicates the formation of a soluble 1:1 complex [5].
            • Calculate the stability constant (Kst) from the slope and intrinsic solubility (S₀).
          • Preparation of Inclusion Complex:

            • Dissolve this compound in a suitable organic solvent (e.g., acetone).
            • Dissolve HP-β-CD in a 50% (v/v) ethanol/water solution.
            • Mix the two solutions and stir for 30+ minutes.
            • Remove the solvents via rotary evaporation at ~65°C to obtain a solid complex.
            • Grind the solid and pass it through a sieve (#60 mesh, 250 μm) [3].
            • Lyophilization: Alternatively, freeze the solution and lyophilize to obtain a dry, amorphous powder [5].
          • Characterization of the Complex:

            • FTIR: To confirm the formation of non-covalent interactions and successful encapsulation [4] [5].
            • XRD: To demonstrate a reduction in drug crystallinity, indicating a transition to an amorphous state [4] [5].
            • SEM: To observe morphological changes from crystalline drug to a porous, amorphous matrix [4] [5].
            • Dissolution Testing: Perform in vitro dissolution in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) without surfactants. Compare the dissolution profile of the complex against pure this compound [5] [3].

          Important Notes for Researchers

          • Data Gap: The information presented is a guideline. All protocols must be optimized and validated for this compound in your laboratory.
          • Safety: Consult Safety Data Sheets (SDS) for all chemicals and adhere to standard laboratory safety practices.
          • Analytical Validation: The HPLC method must be fully validated for its intended use.
          • Excipient Compatibility: Before full formulation development, conduct compatibility studies between this compound and selected cyclodextrins/polymers.

          I hope these structured application notes provide a solid foundation for your work on this compound. Should you require further details on a specific technique, please feel free to ask.

References

A General Framework for Stock Solution Management

Author: Smolecule Technical Support Team. Date: February 2026

When specific data is unavailable, a methodical approach based on established laboratory practices is essential. The following workflow outlines the key stages and decision points for developing a robust stock solution protocol.

G Start Start: Obtain Compound (Letaxaban) SolSel Solvent Selection - Solubility Screening - Chemical Compatibility Start->SolSel Prep Solution Preparation - Use high-purity solvent - Define concentration - Record date/conditions SolSel->Prep Stor Storage Conditions - Aliquot to minimize headspace - Select temperature (e.g., -20°C) - Use amber vials Prep->Stor Test Stability Testing - Establish analytical methods - Set testing intervals - Monitor concentration & purity Stor->Test Doc Documentation & Use - Label all vials clearly - Record freeze-thaw cycles - Adhere to validated shelf-life Test->Doc

Key Parameters for Protocol Development

For each stage in the workflow, specific parameters must be defined experimentally for this compound. The table below summarizes critical factors to investigate.

Parameter Considerations for this compound Recommended Best Practices (Based on General Principles)
Solvent Selection Solubility, chemical stability of the core structure. Use high-purity solvents (e.g., DMSO, methanol, acetonitrile). Avoid solvents that may cause degradation [1].
Concentration Target application (e.g., bioassays). Start with a concentration that avoids solubility limits and is practical for dilution in final assays.
Storage Temperature Preliminary stability at different temperatures. -20°C to -80°C is common for long-term storage. 4°C may be suitable for short-term use [1] [2].
Container & Handling Potential for adsorption or light sensitivity. Use low-adsorption, amber vials. Aliquot to minimize headspace and avoid repeated freeze-thaw cycles [1].
Stability Monitoring Degradation products, concentration change over time. Use HPLC-UV/PDA or LC-MS/MS to assess chemical purity and concentration against a fresh standard [3].

Experimental Protocol for Stability Testing

This detailed methodology can be used to establish the shelf-life of this compound stock solutions under your specific conditions.

  • Solution Preparation:

    • Prepare a stock solution of this compound at the target concentration in the selected solvent (e.g., 10 mM in DMSO).
    • Using an automated pipette, immediately aliquot the solution into several low-adsorption, amber glass vials. Ensure minimal headspace in each vial [1].
    • Seal the vials tightly and label them with the compound name, concentration, solvent, batch number, date of preparation, and storage condition.
  • Storage Conditions:

    • Store aliquots under various conditions to test stability. Recommended conditions include:
      • -80°C (long-term benchmark)
      • -20°C (standard long-term)
      • 4°C (short-term/refrigerated)
      • Room temperature (for worst-case scenario data)
      • (Optional) For temperature cycling studies, move an aliquot between -20°C and room temperature periodically.
  • Stability Analysis:

    • Time Points: Analyze the stored aliquots immediately after preparation (T=0, baseline) and at predetermined intervals (e.g., 1 day, 1 week, 2 weeks, 1 month, 3 months, 6 months).
    • Analytical Method:
      • Instrumentation: Use a validated HPLC with UV/PDA or MS detection.
      • Chromatographic Conditions: Develop a method that separates this compound from its potential degradation products.
      • Quantification: Dilute the stored stock solution appropriately with a compatible mobile phase to measure the peak area of this compound.
      • Purity Assessment: Use the PDA detector to check for the appearance of new peaks indicating degradation.
    • Acceptance Criteria: Define stability as the time point at which the measured concentration remains within ±10% of the baseline value and no significant new degradants (e.g., >0.5%) are observed.

Critical Risk Factors and Mitigation

Based on common issues with pharmaceutical stock solutions, pay close attention to these areas [1]:

  • Solvent Volatility: If using a volatile solvent like MTBE, evaporation will concentrate the solution and is a major cause of instability. Proper aliquoting and sealing are non-negotiable [1].
  • Moisture Absorption: Hygroscopic solvents like DMSO will absorb water from the atmosphere upon repeated opening, potentially leading to hydrolysis. Keeping aliquots small and tight-sealed mitigates this risk.
  • Freeze-Thaw Cycles: Each cycle can cause stress, leading to precipitation or degradation. The single-use aliquot strategy is strongly recommended.

References

Letaxaban animal model dosing venous thromboembolism

Author: Smolecule Technical Support Team. Date: February 2026

Letaxaban Pharmacological Profile

This compound (TAK-442) is an investigational small molecule that functions as a direct inhibitor of coagulation Factor Xa [1]. The table below summarizes its known and unknown characteristics based on current search findings.

Characteristic Status / Available Information Missing Key Data (as of May 2025)
Modality Small Molecule [1] -
Mechanism of Action Coagulation Factor Xa inhibitor [1] -
Associated Conditions Venous Thromboembolism (VTE), Acute Coronary Syndrome [1] -
Development Status Investigational; used in clinical trials for treatment and prevention [1] -
Dosing & Pharmacokinetics Information on absorption, distribution, metabolism, excretion, half-life, and clearance is Not Available [1] Animal model dosing, PK/PD data
Experimental Protocols Detailed methodologies for in vivo studies are Not Available [1] Dosing schedules, efficacy & safety assessment methods in animals

Established Animal Models for VTE Research

While this compound-specific protocols are unavailable, well-characterized animal models for VTE research can be adapted. The following workflows and table describe common methodologies.

Model Type Species Key Method Induction Time Key Outcome Measures Strengths Limitations
In Vivo VTE [2] Pig (Porcine) Surgical ligation of femoral vein + intra-venous thrombin injection. ~2 hours CTPA confirmation of PE; thrombus size/location at autopsy. Coagulation system similar to humans; suitable for advanced therapy testing. Complex and costly surgery; high technical skill required.
Venous Stasis [3] Rodent (Mouse/Rat) Permanent ligation of the Inferior Vena Cava (IVC) and side branches. Variable (hours to days) Thrombus size and weight; histologic analysis for organization and resolution. Excellent for studying chronic thrombus resolution; high survival rate. Non-physiological complete occlusion; no blood flow.
Venous Stenosis [3] Rodent (Mouse) Partial occlusion of the IVC using a spacer to restrict blood flow (~90%). Variable Thrombus size monitored by ultrasound; histology. Models thrombus formation under flow, more closely mimicking human DVT. High variability in thrombus size and persistence.

Application Notes for Protocol Development

When designing a study for an investigational drug like this compound without published animal dosing data, consider the following points:

  • Dosing Strategy: An initial dosing range can be extrapolated from other oral Factor Xa inhibitors (e.g., Apixaban, Rivaroxaban) used in animal studies, adjusting for molecular weight and potency differences. A dose-ranging study is essential.
  • Compound Sourcing: As an investigational drug, this compound must be sourced from a chemical supplier specializing in research compounds. Purity and solubility should be thoroughly validated before in vivo use.
  • Endpoint Definition: Clearly define primary endpoints (e.g., reduction in thrombus weight or incidence of PE) and secondary endpoints (e.g., bleeding time, biomarkers like D-dimer) during the protocol design phase [2] [3].
  • Data Interpretation: In the absence of a positive control with this compound, results should be interpreted with caution. The efficacy and safety profile should be benchmarked against established anticoagulants like low molecular weight heparin (LMWH) in the same model.

References

Protocol for Platelet-Poor Plasma Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The core purpose of PPP preparation is to obtain plasma with a drastically reduced platelet count (typically < 10,000 platelets/μL) to prevent interference in sensitive assays, such as those used to measure drug concentrations or coagulation parameters [1].

The workflow below outlines the general PPP preparation process. You would incorporate Letaxaban-related steps, such as spiking the sample, at the appropriate stage.

BloodCollection Blood Collection (Anticoagulant tubes) InitialCentrifugation Initial Centrifugation BloodCollection->InitialCentrifugation PlasmaExtraction Plasma Extraction (Avoid buffy coat) InitialCentrifugation->PlasmaExtraction SecondaryCentrifugation Secondary Centrifugation PlasmaExtraction->SecondaryCentrifugation QualityControl Quality Control SecondaryCentrifugation->QualityControl PPPReady PPP Ready for Analysis QualityControl->PPPReady

The table below summarizes key parameters for the centrifugation steps, compiled from general protocols [2] [1].

Table 1: Centrifugation Parameters for PPP Preparation

Step Relative Centrifugal Force (g-force) Duration Temperature Expected Outcome
Initial Centrifugation 1,500 - 2,000 g 10 - 15 minutes 15-20°C (room temperature) Separation of plasma (with platelets) from red and white blood cells.
Secondary Centrifugation 3,000 g 5 minutes [2] 15-20°C (room temperature) Further reduction of platelets to achieve PPP (< 10,000 platelets/μL).

Key Methodological Details

  • Blood Collection: Blood should be collected into tubes containing 3.2% trisodium citrate anticoagulant [1]. Gently invert the tubes 5-6 times immediately after collection to ensure complete mixing.
  • Plasma Extraction: After the first centrifugation, carefully extract the plasma using a pipette, being cautious to avoid the buffy coat at the bottom of the plasma layer to minimize platelet and white blood cell contamination [1].
  • Quality Control: The final PPP should be tested to ensure it meets the platelet count threshold of < 10,000 platelets/μL using a hematology analyzer [1].

Guidance for this compound-Specific Application

For researching this compound in PPP, you will need to adapt this general framework.

  • Sample Spiking: Prepare a stock solution of this compound and spike it into the plasma sample after the PPP preparation is complete and quality-controlled.
  • Stability Testing: Conduct experiments to determine this compound's stability in PPP under various storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and over different timeframes.
  • Analytical Method: Develop and validate a specific analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the precise quantification of this compound concentration in the PPP samples.

References

Letaxaban plasma protein binding method

Author: Smolecule Technical Support Team. Date: February 2026

Current Status of Letaxaban

This compound (also known as TAX-11) is a direct oral anticoagulant that acts as a factor Xa (FXa) inhibitor [1] [2]. It was developed as part of efforts to find anticoagulants with a better safety profile, particularly a lower risk of bleeding.

However, a review of the available literature indicates that the clinical development of this compound has been discontinued [1]. This is a likely reason for the scarcity of detailed public data on its pharmacological properties, such as precise plasma protein binding metrics. One source mentions it was discontinued after Phase II clinical trials [1], while another notes it progressed through Phase III before being discontinued [2].

General Framework for Plasma Protein Binding Studies

While data specific to this compound is missing, the following framework outlines the standard methodologies used to determine plasma protein binding for drug candidates. You can adapt these protocols for investigative research on similar compounds.

Method 1: Equilibrium Dialysis

This is often considered the gold-standard method due to its minimal disturbance of the equilibrium between bound and unbound drug [3].

  • Principle: The technique separates bound and unbound drug molecules based on their differential diffusion rates across a semi-permeable membrane.
  • Detailed Protocol:
    • Preparation: Use a dialysis membrane with a molecular weight cutoff (e.g., 10-14 kDa) that retains plasma proteins. Hydrate and prepare the membrane according to the manufacturer's instructions.
    • Sample Loading: On one side of the membrane (the donor chamber), add the drug (e.g., this compound) spiked into plasma or a protein solution. On the other side (the receiver chamber), add an isotonic buffer (e.g., phosphate-buffered saline, pH 7.4).
    • Incubation: Perform dialysis in a controlled environment (typically 37°C) with gentle agitation for a predetermined time (e.g., 4-24 hours) to reach equilibrium. The required time should be determined experimentally.
    • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.
    • Analysis: Quantify the drug concentration in both chambers using a sensitive analytical technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4]. The fraction unbound (fu) is calculated as:
      • fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber
Method 2: Ultracentrifugation

This method is particularly useful for drugs that may interact with the dialysis membrane [3].

  • Principle: High centrifugal forces are used to sediment plasma proteins, leaving the unbound drug in the supernatant.
  • Detailed Protocol:
    • Preparation: Incubate the drug with plasma at 37°C to allow binding equilibrium.
    • Centrifugation: Transfer the plasma-drug mixture to ultracentrifugation tubes and centrifuge at high speed (e.g., > 400,000 x g) for several hours at a controlled temperature (e.g., 37°C or 20°C).
    • Sample Collection: Carefully collect the top layer of the supernatant, ensuring the protein pellet is not disturbed.
    • Analysis: Measure the drug concentration in the supernatant, which represents the unbound fraction. The fu is calculated as:
      • fu = Concentration in Supernatant / Total Drug Concentration in Plasma

Key Considerations for Experimental Design

The table below summarizes critical parameters to consider when designing a plasma protein binding study.

Experimental Parameter Considerations & Best Practices
Protein Source Use human plasma for most relevant data. Consider disease state (e.g., cancer may elevate AAG levels) [3].
Drug Concentration Test a range of concentrations, including the expected therapeutic range, to rule out saturation of binding sites [5].
Stability & Nonspecific Binding Assess the drug's stability in plasma and its potential binding to labware (nonspecific binding), which can lead to inaccurate results [4].
Quality Control Use a control compound with known high and low plasma protein binding to validate the assay performance.
Data Analysis Report the fraction unbound (fu) or fraction bound (fb), typically as a mean ± standard deviation from multiple replicates.

Workflow for Plasma Protein Binding Determination

The following diagram illustrates the logical workflow for selecting and executing a plasma protein binding study, from method selection to data interpretation.

Start Start: Determine Plasma Protein Binding MethodSelect Method Selection Start->MethodSelect ED Equilibrium Dialysis MethodSelect->ED Preferred method UC Ultracentrifugation MethodSelect->UC If membrane adsorption suspected ExpDesign Experimental Design ED->ExpDesign UC->ExpDesign Analysis Sample Analysis (LC-MS/MS) ExpDesign->Analysis Result Data Calculation & Interpretation Analysis->Result

Alternative Research Strategies

Given the lack of specific data for this compound, you may need to employ indirect strategies:

  • Explore Analogues: Investigate the plasma protein binding of structurally or functionally similar FXa inhibitors (e.g., Apixaban, Rivaroxaban, Betrixaban) to infer potential characteristics [6] [1] [2].
  • Molecular Modeling: If the structure of this compound is known, computational or molecular dynamics simulation studies could be used to predict its interaction with key plasma proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), as seen in other research [2].

References

Comprehensive Application Notes and Protocols for Letaxaban Metabolite Identification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Letaxaban (development code TAK-442) represents a significant advancement in oral anticoagulant therapy belonging to the class of direct Factor Xa inhibitors. This tetrahydro-pyrimidin-2(1H)-one derivative exhibits potent anticoagulant activity by selectively binding to and inhibiting coagulation factor Xa, a crucial enzyme in the coagulation cascade that converts prothrombin to thrombin. With the chemical formula C₂₂H₂₆ClN₃O₅S and a molecular weight of 479.98 g/mol, this compound possesses the structural characteristics necessary for optimal target binding and metabolic processing [1]. The compound's CAS registry number (870262-90-1) provides a unique identifier for tracking its chemical and regulatory information across scientific databases and regulatory submissions. This compound has been investigated in clinical trials for various thrombotic conditions, including venous thromboembolism and acute coronary syndromes, demonstrating its potential therapeutic value in preventing and treating life-threatening thrombotic events [1].

Beyond its primary anticoagulant mechanism, recent research has revealed that this compound exhibits dual pharmacological activity, functioning as both an anticoagulant and an anti-inflammatory agent. This additional activity occurs through the drug's intervention in the PAR1 signaling pathway, which plays a critical role in inflammation and cellular responses to injury [2]. This unique combination of activities positions this compound as a promising therapeutic option that may address both thrombotic and inflammatory components of cardiovascular diseases. Understanding the metabolic fate of this compound is therefore essential not only for assessing its safety profile but also for fully elucidating its complete pharmacological potential, including the contribution of potential active metabolites to its overall therapeutic effects.

Analytical Approaches for Metabolite Identification

LC-MS/MS Platforms and Instrumentation

The identification and characterization of this compound metabolites primarily rely on advanced chromatographic and mass spectrometric techniques, with UPLC-MS/MS representing the current gold standard for these analyses. This platform provides the separation power, sensitivity, and structural elucidation capabilities necessary to detect and identify potentially low-abundance metabolites in complex biological matrices. The fundamental principle involves chromatographically separating this compound and its metabolites followed by ionization and mass analysis, which generates detailed information about the mass-to-charge ratio (m/z), retention time, and fragmentation patterns of each compound [3] [4]. Method validation for such analyses must demonstrate acceptable precision and accuracy, typically requiring relative standard deviation (RSD%) values below 15% for within-run and between-run measurements, with even stricter criteria for the lower limit of quantification (LLOQ) [4].

The UPLC-MS/MS approach offers several distinct advantages for metabolite identification studies. The high separation efficiency of UPLC technology enables the resolution of structurally similar metabolites that might co-elute under conventional HPLC conditions, while the tandem mass spectrometry component provides critical structural information through controlled fragmentation of parent and metabolite ions. When configuring the mass spectrometry parameters for this compound metabolite analysis, researchers should optimize the ion source temperature, desolvation gas flow, collision energy, and ion monitoring transitions to maximize sensitivity and specificity for both the parent drug and its anticipated metabolites [5] [4]. The selection of an appropriate internal standard, preferably a stable isotopically labeled version of this compound, further enhances the quantitative accuracy of the method by correcting for potential matrix effects and instrument variability.

Metabolite Identification Strategies

The process of metabolite identification involves systematic approaches to detect, characterize, and elucidate the structures of drug metabolites present in biological samples. The initial step typically consists of full-scan mass analysis to identify potential metabolites based on their molecular ions, followed by product ion scanning to obtain structural information through fragmentation patterns. Key strategies for metabolite identification include:

  • Accurate Mass Measurement: Utilizing high-resolution mass spectrometry (HRMS) instruments such as Q-TOF (Quadrupole-Time of Flight) or Orbitrap systems to determine exact molecular masses of metabolites with precision sufficient to propose elemental compositions. This approach enables the detection of metabolite signals with minimal interference from matrix components through mass defect filtering and isotopic pattern recognition techniques.

  • Neutral Loss and Precursor Ion Scanning: Implementing data-dependent acquisition methods that trigger MS/MS scans when specific fragmentation patterns associated with this compound's core structure are detected. Neutral loss scanning can identify metabolites that undergo characteristic fragmentation, such as the loss of glucuronic acid (176.0321 Da) or sulfate (79.9568 Da), while precursor ion scanning can detect metabolites that produce common fragment ions derived from the parent drug's structure [3].

  • Hydrogen-Deuterium Exchange (HDX): Employing deuterated solvents in the chromatographic mobile phase to help determine the number of exchangeable hydrogen atoms in metabolites, providing additional information about functional groups such as hydroxyls, amines, and carboxylic acids that can assist in structural elucidation.

Sample Preparation Techniques

Effective sample preparation is a critical prerequisite for successful metabolite identification, as it directly impacts the sensitivity, reproducibility, and overall quality of the analytical results. For this compound metabolite studies, protein precipitation using organic solvents such as acetonitrile or methanol represents the most straightforward approach, effectively removing protein-bound compounds while maintaining high recovery of the analytes of interest. However, for more complex matrices or lower metabolite concentrations, solid-phase extraction (SPE) provides superior cleanup and concentration capabilities, with mixed-mode cation exchange (MCX) and reversed-phase (C18) sorbents offering excellent retention for this compound and its metabolites [4].

Alternative sampling approaches such as dried blood spots (DBS) have emerged as valuable techniques for metabolite profiling, particularly in early drug development stages. The DBS method requires only minimal blood volumes (typically 20 μL) and offers advantages in sample stability, storage convenience, and transportation efficiency compared to conventional plasma or serum samples [4]. When implementing DBS for this compound metabolite studies, researchers must consider potential impacts of the hematocrit effect on spot morphology and analyte distribution, and validate the method accordingly to ensure accurate quantification. The correlation between DBS-based results and traditional plasma measurements should be established using statistical approaches such as Deming regression and Bland-Altman plots to confirm the suitability of this sampling technique for metabolite monitoring [4].

Table 1: Analytical Techniques for this compound Metabolite Identification

Technique Key Features Applications in Metabolite ID Limitations
UPLC-MS/MS High sensitivity and specificity; Fast analysis time (2-5 min); Low LLOQ (2 ng/mL) Quantification of parent drug and major metabolites; Structural elucidation via fragmentation Limited capability for unknown metabolite identification without reference standards
HRMS (Q-TOF, Orbitrap) Accurate mass measurement (<5 ppm error); High resolution (>30,000); Data-independent acquisition Identification of unknown metabolites; Elemental composition determination; Metabolite profiling Higher instrument cost; More complex data interpretation
SERS Extremely high sensitivity (down to 1 pM); Label-free detection; Fingerprint identification Trace-level metabolite detection; Direct analysis without separation Requires specialized substrates; Limited to metabolites with Raman-active groups

Experimental Protocols

Sample Preparation Methodology

Proper sample preparation is fundamental to successful metabolite identification, as it significantly influences the sensitivity, accuracy, and reproducibility of the analytical results. For this compound metabolite studies in plasma or serum, begin with a protein precipitation protocol that ensures efficient removal of matrix interferents while maximizing the recovery of the drug and its metabolites. Transfer 100 μL of plasma sample to a clean microcentrifuge tube and add 300 μL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d4, if available). Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of initial mobile phase composition (typically water with 0.1% formic acid and acetonitrile in a 80:20 ratio) and vortex for 30 seconds to ensure complete dissolution. Finally, centrifuge the reconstituted sample at 14,000 × g for 5 minutes and transfer the clear supernatant to an appropriate vial for UPLC-MS/MS analysis [5] [4].

For studies requiring enhanced sensitivity or dealing with more complex matrices such as urine or bile, implement a solid-phase extraction (SPE) protocol to achieve superior sample clean-up and analytic enrichment. Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water. Load 200 μL of plasma diluted with 400 μL of 2% formic acid in water onto the conditioned cartridge. Wash sequentially with 1 mL of 2% formic acid in water and 1 mL of methanol to remove interfering compounds. Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. Evaporate the eluate to complete dryness under nitrogen at 40°C and reconstitute in 100 μL of mobile phase for analysis. This SPE approach typically provides higher recovery rates (approximately 85-95%) compared to protein precipitation and significantly reduces matrix effects that can suppress or enhance ionization in the mass spectrometer [4].

LC-MS/MS Analysis of this compound Metabolites

Chromatographic separation of this compound and its metabolites is optimally achieved using reversed-phase chromatography with a UPLC system equipped with a C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 × 100 mm, 3.5 μm particle size). Maintain the column temperature at 40°C throughout the analysis to ensure retention time stability and optimal separation efficiency. Employ a binary mobile phase system consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, with a flow rate of 0.4 mL/min and the following gradient program: 0-0.5 min: 20% B; 0.5-3.0 min: linear increase to 95% B; 3.0-4.0 min: hold at 95% B; 4.0-4.1 min: return to 20% B; 4.1-5.0 min: re-equilibrate at 20% B. The total run time of 5 minutes per sample provides a balance between analytical throughput and sufficient chromatographic resolution for separating this compound from its metabolites and endogenous matrix components [4].

Mass spectrometric detection should be performed using a triple quadrupole instrument operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity. Optimize the source parameters as follows: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 500°C, desolvation gas flow 1000 L/h, and cone gas flow 50 L/h. For this compound, monitor the precursor-to-product ion transition m/z 480.0→362.0 for quantification, with additional qualifier transitions (e.g., 480.0→318.0) to confirm identity. For metabolite screening, include predicted transitions for common metabolic transformations such as +15.995 Da for oxidation, +176.032 Da for glucuronidation, and -13.979 Da for dealkylation. Set the collision energy for each transition through systematic optimization to achieve maximum fragmentation efficiency, typically in the range of 20-35 eV for this compound and its metabolites [3] [4].

Data Processing and Metabolite Identification

Systematic data processing is essential for comprehensive metabolite identification and structural characterization. Begin by using the instrument software (e.g., MassLynx, Analyst, or Xcalibur) to integrate chromatographic peaks and quantify this compound and its metabolites against calibration curves prepared in the same biological matrix. For metabolite identification, employ high-resolution mass spectrometry data to determine accurate masses of potential metabolites, with mass errors not exceeding 5 ppm compared to theoretical values. Process the data using specialized software such as MetabolitePilot or Compound Discoverer that can automatically detect metabolite signals based on predicted biotransformations and distinguish them from background matrix ions [3].

The structural elucidation of metabolites relies on interpretation of MS/MS fragmentation patterns and comparison with the parent drug. Identify the core structure fragments that are conserved in this compound and its metabolites, and analyze the changes in fragmentation patterns to deduce the site and nature of metabolic modifications. For definitive structural confirmation, where possible, compare the chromatographic retention times and fragmentation patterns of detected metabolites with those of synthesized reference standards. For phase II metabolites such as glucuronides, perform enzymatic hydrolysis with β-glucuronidase to confirm the conjugate nature, and use hydrogen-deuterium exchange experiments to identify the presence of labile hydrogens in hydroxylated metabolites [3].

Metabolite Database Resources

The identification of drug metabolites requires access to comprehensive specialized databases that contain spectral information and structural data for known metabolites and related compounds. These resources play a crucial role in the annotation and characterization of detected metabolites by providing reference spectra, fragmentation patterns, and metabolic pathway information. The following table summarizes the most relevant databases for this compound metabolite identification, along with their key features and accessibility information [3].

Table 2: Metabolite Databases for this compound Metabolite Identification

Database Key Features Number of Compounds Accessibility
METLIN Tandem mass spectrometry data; Extensive metabolite library; CID fragmentation data >960,000 compounds Subscription required
HMDB Human metabolome focus; Clinical data integration; Pathway information ~110,000 metabolites Free access
mzCloud High-resolution MS/MS spectra; Spectral tree functionality; Real-time updates >19,000 compounds (3,700+ endogenous) Free and premium tiers
MassBank Open-source platform; Instrument-specific spectra; Collaborative data sharing Variable (community-contributed) Free access
LipidMaps Specialized lipid database; Structural classification system; MS/MS spectra >40,000 lipids Free access
DrugBank Drug and drug metabolite data; Pharmacological information ~2,280 drug metabolites Free access

Strategic utilization of these databases significantly enhances the efficiency and accuracy of metabolite identification. For this compound metabolite studies, begin the database search with HMDB and DrugBank to identify potential mammalian metabolic pathways and common biotransformations of cardiovascular drugs. Follow with METLIN for comprehensive MS/MS spectral matching, taking advantage of its extensive collection of tandem mass spectrometry data. Use mzCloud for its advanced spectral tree functionality when investigating fragmentation patterns of potential metabolites, particularly for structural isomers that may have similar fragmentation patterns but different ratios of fragment ions. For specialized lipid metabolites that might arise from the oxidative metabolism of this compound's lipophilic components, LipidMaps provides detailed structural information and classification data. Always cross-reference potential identifications across multiple databases to increase confidence in the annotations, and prioritize databases that provide instrument-specific reference spectra acquired under similar experimental conditions to your own methodology [3].

Pathway Analysis and Implications

Metabolic Pathways of this compound

Based on its chemical structure and known metabolic patterns of similar compounds, this compound is anticipated to undergo complex biotransformation through multiple metabolic pathways. The primary metabolic transformations likely include oxidative reactions mediated by cytochrome P450 enzymes (particularly CYP3A4 and CYP2J2), hydrolytic cleavage of susceptible bonds, and conjugation reactions through phase II metabolism. Specific metabolic soft spots in the this compound structure include the chlorophenyl ring (potential aromatic oxidation), the tetrahydro-pyrimidinone moiety (potential ring opening or oxidation), and the sulfonyl group (potential reductive metabolism). Understanding these potential metabolic pathways is essential for comprehensive metabolite identification and for predicting potential drug-drug interactions that might occur when this compound is co-administered with inhibitors or inducers of these metabolic enzymes [4] [2].

The PAR1 signaling pathway represents an important additional dimension of this compound's pharmacological activity and potential metabolic implications. As a dual-acting compound that inhibits both Factor Xa and modulates PAR1 signaling, this compound's metabolic transformation may alter its relative activity toward these different targets. The diagram below illustrates the interplay between this compound's primary anticoagulant activity and its anti-inflammatory effects through PAR1 signaling modulation:

Letaxaban_Pathway This compound Signaling Pathways This compound This compound FXa FXa This compound->FXa Inhibits PAR1 PAR1 This compound->PAR1 Modulates M1 Metabolite M1 This compound->M1 CYP Metabolism M2 Metabolite M2 This compound->M2 UGT Metabolism Thrombin Thrombin FXa->Thrombin Activates Fibrin Fibrin Thrombin->Fibrin Forms Thrombin->PAR1 Activates Coagulation Coagulation Fibrin->Coagulation NFkB NFkB PAR1->NFkB Signaling Inflammation Inflammation NFkB->Inflammation M1->FXa Potential Activity M1->PAR1 Potential Activity

Clinical Relevance and Clinical Monitoring Considerations

The identification and quantification of this compound metabolites holds significant clinical relevance for patient management and therapeutic optimization. Although this compound and other direct oral anticoagulants (DOACs) are often administered without routine therapeutic drug monitoring in standard clinical practice, specific clinical scenarios necessitate precise measurement of drug and metabolite levels. These scenarios include cases of suspected overdose, breakthrough thrombotic events despite appropriate dosing, evaluation of adherence, patients with extreme body weight (BMI >40 kg/m² or weight <50 kg), and those with impaired renal or hepatic function that might alter drug elimination [4]. Additionally, the assessment of metabolite profiles becomes crucial when managing patients experiencing bleeding complications or those requiring urgent surgical interventions where residual anticoagulant activity poses significant risks.

The development of correlation models between this compound concentrations, metabolite profiles, and conventional coagulation parameters provides clinicians with valuable tools for therapy individualization. Research on related Factor Xa inhibitors has demonstrated significant relationships between drug concentrations and coagulation parameters such as prothrombin time (PT) and international normalized ratio (INR), though these correlations must be interpreted with caution due to the variable sensitivity of different thromboplastin reagents to specific anticoagulants [4]. The following experimental workflow outlines the comprehensive process from sample collection to clinical correlation in this compound metabolite studies:

Letaxaban_Workflow Letaxaben Metabolite ID Workflow SampleCollection Sample Collection (Plasma, DBS, Urine) SamplePrep Sample Preparation (Protein Precipitation, SPE) SampleCollection->SamplePrep UPLCMSMS UPLC-MS/MS Analysis (HRMS, MRM) SamplePrep->UPLCMSMS DataProcessing Data Processing (Peak Integration, Metabolite Detection) UPLCMSMS->DataProcessing MetaboliteID Metabolite Identification (Database Search, Fragmentation Analysis) DataProcessing->MetaboliteID ClinicalCorrelation Clinical Correlation (Coagulation Parameters, Outcomes) MetaboliteID->ClinicalCorrelation

Conclusion

The comprehensive identification and characterization of this compound metabolites requires a multifaceted analytical approach that integrates advanced instrumentation, robust sample preparation techniques, and sophisticated data interpretation strategies. The application of UPLC-MS/MS methodologies with both low- and high-resolution mass spectrometry provides the sensitivity, specificity, and structural elucidation capabilities necessary to detect and identify potentially low-abundance metabolites in complex biological matrices. The implementation of systematic protocols for sample preparation, chromatographic separation, and mass spectrometric analysis ensures the generation of reliable, reproducible data that can support regulatory submissions and clinical decision-making.

Future directions in this compound metabolite research should focus on comprehensive structural characterization of all significant metabolites, particularly those that may contribute to the drug's pharmacological activity or toxicity. Additional studies investigating the potential drug-drug interactions involving this compound and commonly co-administered medications in cardiovascular patients would provide valuable clinical insights. The development of standardized assays for routine therapeutic drug monitoring of this compound and its active metabolites in specific clinical scenarios could enhance patient safety and optimize therapeutic outcomes. As analytical technologies continue to advance, the integration of high-resolution mass spectrometry, ion mobility separation, and automated data processing platforms will further refine our understanding of this compound's metabolic fate and clinical pharmacology.

References

Application Notes: Lyophilized Formulations for Factor Xa-Targeting Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Lyophilization, or freeze-drying, is a critical process for enhancing the shelf-life and stability of parenteral pharmaceuticals, particularly biologics and complex small molecules [1]. It involves freezing a product, then placing it under a vacuum to allow the frozen solvent (e.g., water) to sublimate, resulting in a stable dry cake or powder. This process is vital for drugs that are unstable in solution. The following notes outline a formulation and lyophilization strategy based on a patented Factor Xa antidote and a spray-freeze-drying study of Rivaroxaban, which can serve as a foundational model [2] [3].

2. Formulation Strategy and Composition The core of a successful lyophilized product is a stable pre-lyophilization (bulk) solution. The formulation must include the active pharmaceutical ingredient (API), stabilizers, and buffers to survive the stresses of freezing and drying.

  • Active Ingredient Considerations: The model "r-Antidote" is a modified, two-chain Factor Xa protein with several post-translational modifications, including glycosylation sites and intra-chain disulfide bonds. Maintaining the integrity of this structure during lyophilization is paramount to its function [2].
  • Excipients for Stability: To prevent aggregation and protect the protein at hydrophobic interfaces during lyophilization, the formulation should include stabilizers [2]. The patent for the r-Antidote suggests the use of amino acids (e.g., glycine, arginine) and carbohydrates (e.g., sucrose, trehalose) as typical stabilizers and bulking agents in such lyophilized formulations [2].

Table 1: Model Formulation Components for a Factor Xa-Targeting Therapeutic

Component Category Example Compounds Function
Active Ingredient r-Antidote (modified fXa protein) or similar API [2] Primary therapeutic agent
Stabilizers Amino acids (e.g., Glycine, Arginine) [2] Reduce aggregation, protect protein structure
Bulking Agents Carbohydrates (e.g., Sucrose, Trehalose, Mannitol) [2] Provide cake structure, ensure elegance
Buffers Histidine, Phosphate, Tris Control pH of the reconstituted solution

3. Lyophilization Process Overview A standard lyophilization cycle consists of three main stages. The process below is generalized for a parenteral product in vials [1].

  • Freezing: The bulk solution is filled into vials and cooled until it is completely frozen. The goal is to achieve a fully crystalline structure for the bulking agent, which provides a scaffold for the subsequent drying stages.
  • Primary Drying (Sublimation): A vacuum is applied to the chamber, and the shelf temperature is carefully raised. Under these conditions, the frozen solvent sublimes directly from solid to vapor. This step removes the majority of the water.
  • Secondary Drying (Desorption): The shelf temperature is further increased to desorb the unfrozen, bound water molecules from the API and excipients. This step reduces the residual moisture to very low levels (e.g., 1-3%), which is crucial for long-term stability.

The following workflow diagram illustrates the interconnected steps of this process, from solution preparation to the final sealed product.

LyophilizationWorkflow Solution Solution Prep Prep Sterile Sterile Filtration Filtration Vial Vial Filling Filling Freezing Freezing PrimaryDrying Primary Drying (Sublimation under vacuum) Freezing->PrimaryDrying SecondaryDrying Secondary Drying (Desorption) PrimaryDrying->SecondaryDrying Stoppering Full Stoppering (Under vacuum/inert gas) SecondaryDrying->Stoppering Capping Capping & Inspection Stoppering->Capping SolutionPrep Solution Preparation (Dissolve API & Excipients) SterileFiltration Sterile Filtration (0.22 µm filter) SolutionPrep->SterileFiltration VialFilling Aseptic Vial Filling & Partial Stoppering SterileFiltration->VialFilling VialFilling->Freezing FinalProduct Final Lyophilized Cake Capping->FinalProduct

Experimental Protocol: Lyophilization of a Model Factor Xa Antidote

This protocol is adapted from the general principles of parenteral lyophilization and specific elements from the patent for the r-Antidote [2] [1].

1. Objective To produce a stable, sterile lyophilized cake of a Factor Xa-targeting protein (e.g., r-Antidote) in a single-dose vial, which can be rapidly reconstituted with Sterile Water for Injection (SWFI) prior to administration.

2. Materials and Equipment

  • API: r-Antidote or similar protein [2].
  • Excipients: Sucrose, Glycine, Histidine buffer (as per Table 1).
  • Solvent: Water for Injection (WFI).
  • Containers: Type I glass vials, appropriate lyophilization-stoppers.
  • Equipment: Aseptic filling line, freeze-dryer with controlled shelf temperature and vacuum capability, 0.22 µm sterilizing filter.

3. Pre-Lyophilization Steps

  • 3.1. Solution Preparation: Dissolve the excipients in ~80% of the final volume of WFI. Once fully dissolved, add the r-Antidote protein and gently stir until dissolved. Adjust the solution to the final weight with WFI and confirm the pH.
  • 3.2. Sterile Filtration: Aseptically filter the bulk solution through a 0.22 µm sterilizing filter into a sterile holding vessel.
  • 3.3. Aseptic Filling: Fill the specified volume (e.g., 3.0 mL) into sterile vials. Partially stopper each vial with lyophilization stoppers to allow for vapor escape during the cycle.

4. Lyophilization Cycle Parameters The following table outlines the critical process parameters (CPPs) for each stage of the cycle. These must be developed and validated for a specific product and equipment setup.

Table 2: Example Lyophilization Cycle Parameters

Process Stage Target Shelf Temperature Chamber Pressure Duration End-point Determination
Freezing -45 °C Atmospheric 2 hours Product thermocouples read <-40 °C
Primary Drying -10 °C 100 mTorr 40 hours Pressure rise test confirms sublimation is complete
Secondary Drying +25 °C 100 mTorr 8 hours Programmed time; target moisture <1%
Backfill & Stoppering N/A Sterile Nitrogen N/A Stoppered under nitrogen atmosphere

5. Post-Lyophilization Steps

  • 5.1. Stoppering: After secondary drying, hydraulically seat the stoppers completely into the vials while they are still under vacuum or in an inert (nitrogen) atmosphere.
  • 5.2. Capping: Apply aluminum seals and crimp to ensure container closure integrity.
  • 5.3. Quality Control Testing: Perform in-process and final product tests, as outlined below.

Quality Control and Analytical Methods

Rigorous quality control is essential. The following tests should be performed on the final lyophilized cake.

Table 3: Key Quality Control Tests for Lyophilized Product

Test Attribute Specification Analytical Method
Description White to off-white crystalline cake Visual inspection
Reconstitution Time ≤ 2 minutes Timed dissolution in SWFI
Assay (Potency) 90.0% - 110.0% of label claim HPLC or specific activity assay
Purity/Related Substances Related substances ≤ 2.0% HPLC
Residual Moisture ≤ 1.0% Karl Fischer Titration
Sterility Sterile According to USP <71>
Endotoxins < 5.0 EU/mL Kinetic Chromogenic LAL

Discussion and Future Perspectives

The lack of a specific Letaxaban protocol highlights the proprietary nature of pharmaceutical development. The framework provided here, based on a related protein antidote, offers a scientifically sound starting point. Furthermore, advanced techniques like Spray-Freeze-Drying (SFD) into "lyospheres" present an exciting alternative, especially for drugs with poor solubility. A study on Rivaroxaban demonstrated that SFD using DMSO as a solvent with polymers like PVP-VA and PVA resulted in amorphous, highly porous particles that showed dramatically faster dissolution and increased bioavailability in rats compared to the coarse drug substance [3] [4]. This technology could be explored for other Factor Xa inhibitors to improve their performance characteristics.

References

A Proposed Framework for In Vitro Kinase Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

The core of early drug discovery often involves identifying compounds that inhibit specific kinase targets. The workflow below outlines the key stages of this process, from initial screening to validation.

G Start Start: Identify Target Kinase VS In Silico Screening Start->VS Prio Hit Prioritization VS->Prio Top-ranked compounds Lib Compound Library Lib->VS Assay In Vitro Biochemical Assay Prio->Assay Selected hits Val Cellular Validation Assay->Val Confirmed inhibitors End Lead Candidate Val->End

Detailed Experimental Protocol

The following steps detail a generalized methodology for conducting the biochemical assay (the "In Vitro Biochemical Assay" stage in the diagram above).

1. Reagent Preparation

  • Kinase Enzyme: Purify the recombinant kinase domain of the target protein. Aliquot and store at -80°C to preserve activity [1].
  • Test Compound: Prepare a 10 mM stock solution of Letaxaban in DMSO. Serial dilutions should be made in DMSO to create a concentration range for IC50 determination (e.g., from 0.1 nM to 100 µM). Keep the final DMSO concentration consistent and low (typically <1%) across all assay wells.
  • Substrate: Use a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1 for many tyrosine kinases).
  • ATP Solution: Prepare an ATP solution at the predetermined Km (ATP) concentration for the kinase.

2. Assay Procedure (ATPase/Kinase Activity Measurement) This is a typical procedure for a coupled enzyme system that detects ADP production.

  • Pre-incubation: In a 96-well or 384-well plate, mix the kinase enzyme with the test compound (or DMSO for controls) in reaction buffer. Incubate for 15 minutes at 30°C to allow compound binding.
  • Reaction Initiation: Start the reaction by adding a master mix containing ATP and the peptide substrate.
  • Incubation: Allow the reaction to proceed for a linear time period (e.g., 60 minutes) at 30°C.
  • Reaction Stop & Detection: Stop the reaction with a solution containing EDTA. Detect the amount of ADP produced using a coupled enzymatic system or an antibody-based detection method.

3. Controls and Data Analysis

  • Positive Control: A well-known inhibitor of the target kinase (e.g., Staurosporine).
  • Negative Control: A well with no enzyme (background control) and a well with DMSO but no inhibitor (100% activity control).
  • Data Analysis: Plot the reaction velocity (signal) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the kinase activity.

Key Parameters for In Vitro Kinase Profiling

When characterizing a new inhibitor, its activity is tested against a panel of kinases. The table below summarizes critical quantitative data to obtain.

Table 1: Key Profiling Data for a Kinase Inhibitor

Parameter Description Example/Typical Range
IC50 Concentration for 50% enzyme activity inhibition. e.g., 10 nM for primary target [1].
Ki Enzyme-inhibitor dissociation constant. Calculated from IC50 using Cheng-Prusoff equation.
Selectivity Panel (Scores) Activity across a panel of diverse kinases. Gini Score, Selectivity Score, % Kinases inhibited at 1 µM [1].
Cellular IC50 Concentration for 50% inhibition in cells. Can differ from biochemical IC50 due to cell permeability [2].

References

Letaxaban Overview and Development Status

Author: Smolecule Technical Support Team. Date: February 2026

Letaxaban is an orally active, selective direct inhibitor of coagulation Factor Xa (FXa) [1]. Its development for treating Acute Coronary Syndrome and Thromboembolism was discontinued during Phase II clinical trials as of May 2011 [2]. It is now primarily available for research use only [3] [1].

  • Chemical Formula: C₂₂H₂₆ClN₃O₅S [3] [1]
  • Molecular Weight: 479.98 g/mol [3] [1]
  • Mechanism of Action: Directly inhibits Factor Xa, a key enzyme in the coagulation cascade [1]. Research also suggests it may intervene in the PAR1 signaling pathway, indicating potential dual anticoagulant and anti-inflammatory activity [1].

Stability Issues and Testing Framework

While specific stability data for this compound is not publicly available, you can assess its stability in the laboratory by designing a forced degradation study, following the guidelines from the International Council for Harmonisation (ICH) [4].

The table below outlines the standard stress conditions to apply and the types of degradation you might observe:

Stress Condition Suggested Parameters Potential Degradation Products/Effects
Acidic Hydrolysis e.g., 0.1M HCl at elevated temperature (e.g., 60°C) [4] Formation of multiple hydrolytic degradation products [4].
Alkaline Hydrolysis e.g., 0.1M NaOH at elevated temperature [4] Formation of multiple hydrolytic degradation products [4].
Oxidative Stress e.g., exposed to 3% hydrogen peroxide [4] Formation of oxidative degradation products [4].
Photolytic Stress Exposed to UV and visible light per ICH guidelines [4] Potential structural changes from light exposure.
Thermal Stress Solid state at elevated temperatures (e.g., 105°C) [4] Potential decomposition or physical changes.

Analytical Method for Stability Profiling

A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating this compound from its degradation products. The following is an example method, adapted from one validated for the related Factor Xa inhibitor Rivaroxaban [4].

  • Objective: To develop a stability-indicating analytical method that can separate, identify, and characterize this compound and its degradation products.
  • Method Type: Isocratic Reverse-Phase HPLC (RP-HPLC) with Photodiode Array (PDA) detection [4].
  • Column: C18 column (e.g., 4.6 × 250 mm, 5 µm) [4].
  • Mobile Phase: Acetonitrile and Monobasic Potassium Phosphate Buffer (pH 2.9) in a 30:70 (v/v) ratio [4].
  • Flow Rate: 1.0 mL/min [4].
  • Detection Wavelength: 249 nm [4].
  • Column Temperature: Ambient [4].
  • Sample Preparation: Prepare solutions of this compound in a suitable solvent after subjecting the powder to the various stress conditions listed above.

This method can be validated for specificity, linearity, accuracy, precision, and robustness per ICH guidelines to ensure its reliability for your stability studies [4].

The workflow for conducting a comprehensive stability investigation is summarized in the following diagram:

G cluster_stress Stress Conditions Start Start: this compound Stability Test Stress Apply Stress Conditions Start->Stress Analyze HPLC Analysis Stress->Analyze Base Alkaline Hydrolysis Oxid Oxidative Stress Photo Photolytic Stress Thermal Thermal Stress Acid Acid Detect Detect Degradation Products Analyze->Detect End Analyze Data & Report Detect->End Acidic Acidic Hydrolysis Hydrolysis , fillcolor= , fillcolor=

Frequently Asked Questions for Researchers

Q1: What is the solubility of this compound? this compound is based on an oxazolidinone structure [4]. While its specific solubility profile is not fully detailed, compounds in this class often have limited aqueous solubility but may be soluble in organic solvents like DMSO for research purposes.

Q2: Are there any specific handling precautions?

  • Storage: It should be stored under the recommended conditions provided in the Certificate of Analysis, typically at room temperature or as specified [1].
  • General Practice: As with all investigational compounds, standard laboratory safety precautions should be followed. Avoid inhalation and direct contact with skin or eyes.

Q3: Is this compound approved for human use? No. Clinical development for this compound was discontinued in 2011. It is not approved as a drug in any country and is strictly for research use [2] [1].

References

Frequently Asked Questions: Plasma Concentration Variability

Author: Smolecule Technical Support Team. Date: February 2026

FAQ Question Evidence-Based Insight & Troubleshooting Guidance
What are the major causes of plasma concentration variability? Key factors include renal function, age, concomitant medications, and genetics (e.g., transporter polymorphisms). For drugs like apixaban, inter-individual variability can be substantial (∼49%) [1] [2].
Which drug interactions should I be most concerned about? Monitor co-administration with drugs that inhibit or induce P-glycoprotein (P-gp) and Cytochrome P450 3A4 (CYP3A4). These transporters and enzymes significantly impact the absorption and metabolism of many Factor Xa inhibitors [3] [1].
How does patient age affect drug levels? Increased age is consistently correlated with higher plasma concentrations. This is often linked to age-related decline in renal function and changes in volume of distribution [3] [1] [2].
Does renal function significantly impact exposure? Yes. Lower creatinine clearance is strongly and inversely correlated with plasma drug levels, meaning worse renal function leads to higher drug exposure [3] [1].
Is there a difference in exposure between sexes? Studies on apixaban show that women tend to have higher plasma concentrations than men, even after adjusting for other factors like body weight and renal function [3] [1].

Detailed Experimental Protocols for Investigating Variability

Protocol 1: Quantifying Drug Concentration using LC-MS/MS

This is the gold-standard method for directly measuring drug plasma concentrations [1] [4] [2].

  • 1. Sample Collection: Collect blood samples in sodium citrate tubes. Centrifuge at 2000 × g for 10-20 minutes to obtain plasma [3] [1].
  • 2. Sample Preparation: Perform protein precipitation. Add an internal standard (e.g., a stable isotope-labeled version of the analyte) to the plasma sample, followed by a mix of methanol and acetonitrile with acid. Centrifuge to pellet proteins [4].
  • 3. Liquid Chromatography: Inject the supernatant into a UHPLC system. Use a C18 column (e.g., Acquity BEH) for separation. The mobile phase is typically a gradient of water and acetonitrile, both with formic acid [4].
  • 4. Tandem Mass Spectrometry (MS/MS): Analyze the eluent using a triple quadrupole mass spectrometer with electrospray ionization in positive mode. Quantify the drug using Multiple Reaction Monitoring of a specific mass transition [4].
Protocol 2: Assessing the Impact of Clinical Covariates

This statistical protocol helps identify which patient factors influence drug levels.

  • 1. Study Design: Conduct a prospective observational study. Recruit patients on a stable dose of the drug. Collect demographic and clinical data (age, sex, weight, serum creatinine, concomitant medications) [1].
  • 2. Blood Sampling Strategy: Collect multiple blood samples per patient over time, ideally at trough (just before the next dose) and peak levels. This allows for the calculation of both intra- and inter-individual variability [2].
  • 3. Statistical Analysis:
    • Use a linear mixed-effects model with drug concentration as the dependent variable and patient ID as a random effect to quantify variability [1].
    • Include clinical covariates (age, sex, renal function, drug interactions) one at a time in the model to test their statistical significance (p < 0.05) [1].
    • Report variability as a coefficient of variation (CV%). For example, apixaban shows a mean intra-individual CV of ~29% and an inter-individual CV of ~49% [1] [2].

Conceptual Framework for Variability Analysis

The following diagram illustrates the core workflow for investigating the causes of plasma concentration variability, from initial measurement to identifying influencing factors.

G Start Start Investigation LC_MS Quantify Plasma Concentration (LC-MS/MS Protocol) Start->LC_MS VarCalc Calculate Variability (Intra- & Inter-individual CV%) LC_MS->VarCalc Stats Statistical Modeling (Linear Mixed-Effects Model) VarCalc->Stats Factors Identify Key Factors Stats->Factors

Key Factors Influencing Plasma Concentration

Once the core analysis is complete, the investigation focuses on how specific patient factors influence drug levels, as shown below.

G Factor Key Investigated Factors Renal Renal Function (Inversely correlated with concentration) Factor->Renal Age Increased Age (Positive correlation) Factor->Age Sex Female Sex (Positive correlation) Factor->Sex Meds Concomitant Medications (P-gp/CYP3A4 inhibitors/inducers) Factor->Meds

Important Note on Data Limitations for Letaxaban

The guidance above is based on well-established principles and data from marketed drugs in the same class (e.g., apixaban, rivaroxaban). Specific quantitative data for this compound itself is not available in the public domain, as it appears to be an investigational compound with limited published clinical data [5]. The experimental protocols and factors listed are therefore a best-practice framework. When this compound-specific data becomes available, it should be integrated into this model.

References

Letaxaban Molecular Properties & Experimental Context

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the fundamental physicochemical properties of a drug candidate is a critical first step in troubleshooting experimental variability. The following table summarizes key characteristics of letaxaban identified from a theoretical study [1].

Property Description / Value Experimental Impact
Molecular Geometry Characteristic "L-shape" structure; equilibrium geometry is affected by water (solvent) [1]. Conformation is solvent-dependent; inconsistencies can arise from changes in buffer conditions or solvent environment.
State at pH 7.4 Predominantly exists in its neutral, undissociated form at blood pH [1]. Different from zwitterionic anticoagulants (e.g., fidexaban, tanogitran); behavior in assays (e.g., binding, membrane permeability) will differ.
Lipophilicity (Log P) Estimated to be in a moderate range [1]. Impacts solubility, membrane permeation, and protein binding; critical for reproducible in vitro and in vivo results.

Common Experimental Challenges & Troubleshooting Guide

Leveraging general knowledge of Direct Oral Anticoagulant (DOAC) development, here are potential sources of inconsistency and recommended mitigation strategies.

Problem Area Potential Source of Variability Troubleshooting & Resolution Strategies
Bioanalytical Measurement Use of different instrument-reagent combinations for anti-FXa assays [2]. Standardize the assay platform across all experiments. If comparing data, run cross-validation studies to quantify inter-assay differences [2].
Physicochemical & Solubility Solvent-dependent conformational changes; precipitation or aggregation in solution [1]. Control buffer composition, pH, and temperature meticulously. Document all solvent conditions for every experiment.
In-Vivo/Clinical Variability Significant intra- and inter-individual variability in drug concentration observed with approved FXa inhibitors [3]. In animal or human studies, employ dense pharmacokinetic sampling. Correlate plasma concentrations (AUC, Cmax, Ctrough) with pharmacodynamic effects [3].

Experimental Workflow for Investigating Inconsistencies

The following diagram outlines a systematic, phase-gated approach to identify the root cause of experimental inconsistencies, moving from the simplest explanations to the most complex.

Start Start: Experimental Inconsistency Compound Compound Integrity & Preparation Start->Compound Bioanalytical Bioanalytical Method Start->Bioanalytical InVitro In-Vitro System Start->InVitro InVivo In-Vivo/Clinical Model Start->InVivo Resolution Root Cause Identified Compound->Resolution e.g., Solvent change Bioanalytical->Resolution e.g., Assay platform InVitro->Resolution e.g., Cell passage # InVivo->Resolution e.g., PK variability

Detailed Experimental Protocols for Key Assays

To ensure reproducibility, here are generalized protocols for critical experiments, incorporating points of control specific to the challenges mentioned.

Protocol for Anti-Factor Xa Activity Assay

This protocol is crucial for quantifying the pharmacodynamic effect of this compound.

  • Principle: A chromogenic substrate is cleaved by free Factor Xa, releasing a chromophore. The inhibition of FXa by this compound reduces the rate of color development, which is measured spectrophotometrically.
  • Key Materials:
    • FXa-specific chromogenic substrate (e.g., S-2222).
    • Purified human Factor Xa.
    • Assay buffer (control pH and ionic strength meticulously).
    • This compound standard solutions prepared in a consistent solvent (e.g., DMSO, with a fixed final concentration ≤1%).
    • Single, standardized instrument-reagent platform (e.g., Diagnostica Stago, Werfen, or Siemens) [2].
  • Procedure:
    • Pre-incolate this compound samples/standards with FXa in buffer for a fixed time (e.g., 5 min) at 37°C.
    • Add chromogenic substrate and monitor absorbance change (e.g., at 405 nm) over time.
    • Generate a standard curve of absorbance vs. log(this compound concentration).
    • Calculate the concentration or inhibitory activity (IC50) of unknown samples from the standard curve.
  • Troubleshooting: If data is inconsistent with historical results, repeat the assay using the same calibrators and controls on the same analytical platform to isolate the problem [2].
Protocol for Determining Plasma Concentration (PK)

Monitoring drug levels is essential to distinguish pharmacokinetic from pharmacodynamic variability.

  • Principle: Quantify this compound concentration in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or a validated anti-FXa assay.
  • Key Materials:
    • Blank and study-specific plasma samples.
    • This compound for preparing calibration standards and quality controls (QCs).
    • Stable isotope-labeled this compound as an internal standard (for LC-MS/MS).
    • Appropriate mobile phases and columns.
  • Procedure:
    • Extract this compound from plasma samples (e.g., protein precipitation).
    • For LC-MS/MS: Inject onto the LC-MS/MS system. Separate this compound using HPLC and detect via mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
    • For anti-FXa: Use a single, standardized assay platform as described above [2].
    • Quantify concentrations against a fresh calibration curve prepared in blank plasma. Include QCs at low, medium, and high concentrations.
  • Troubleshooting: Significant intra-individual variability in drug levels, as seen with apixaban [3], can explain inconsistent effects. Ensure dense PK sampling and correlate concentrations with PD outcomes.

References

Troubleshooting Guide: Reducing Experimental Variability in DOAC Assays

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common issues that can affect the precision and reliability of your experiments with factor Xa inhibitors like Letaxaban.

Issue Possible Causes Recommended Solutions & Methodologies
High Inter-assay Variability [1] Different instrument-reagent combinations; Lyophilized or drug-spiked plasma samples. Standardize the instrument-reagent platform for a study; Use patient-derived plasma samples over manufactured ones; Use a single, consistent anti-FXa assay for all measurements in a longitudinal study [1].
Inaccurate Drug Level Measurement [1] [2] Improper sample handling; Assay not calibrated for the specific DOAC. Calibrate the anti-FXa assay specifically for the drug being tested (e.g., this compound) [1]; For precise peri-operative decision making, use a standardized cutoff (e.g., 30 ng/mL) [1].
Inconsistent Clinical Decision Thresholds Applying generic thresholds without validation. Establish and validate lab-specific thresholds for critical decisions (e.g., procedure timing); Be aware that even with strong correlations, median drug levels can differ significantly between assays [1].
Incorrect Dosing in Preclinical Models Extrapolating human dosage without pharmacokinetic studies. Conduct pilot PK/PD studies to establish a dosing regimen that achieves target drug levels; Base doses on animal weight and renal function, mimicking clinical practice [2].

Frequently Asked Questions (FAQs)

Q1: Do DOACs like this compound require routine monitoring in clinical trials? No, DOACs do not require routine laboratory monitoring for dose adjustment in clinical practice or trials, unlike warfarin [2] [3]. However, assessing drug levels in specific scenarios, such as during urgent procedures, suspected overdose, or in patients with extreme body weight or renal impairment, is a valuable research tool to understand pharmacokinetics and pharmacodynamics [2].

Q2: What is the best way to handle a missed dose in an animal study? The principles used in clinical settings can guide animal studies. If a scheduled dose in a research model is missed by less than 6-12 hours, administer it immediately. If it's missed by more than 12 hours, skip it and administer the next dose at the scheduled time to avoid double-dosing and potential bleeding complications [4]. Consistency in the dosing schedule is critical for maintaining stable drug levels [4].

Q3: How should DOACs be managed around surgical procedures in research models? DOACs can typically be interrupted for procedures without the need for "bridging" therapy with low-molecular-weight heparin [2] [3]. The timing of interruption should be based on the drug's half-life and the subject's renal function. For life-threatening bleeding in a research context, specific reversal agents can be used [2] [3].

Experimental Protocol: Assessing Inter-Assay Variability

The methodology below is adapted from a recent study investigating apixaban and rivaroxaban [1] and can be applied to this compound.

  • Sample Collection: Collect plasma samples from subjects (e.g., animal models) enrolled in the study. The use of patient-derived samples is emphasized over lyophilized or drug-spiked plasma to minimize variability [1].
  • Simultaneous Testing: Test each sample simultaneously using multiple, common instrument-reagent combinations. For example:
    • Biophen reagents on a BCS XP analyzer (Siemens)
    • HemosIL reagents on an ACL TOP analyzer (Werfen)
    • STAGO reagents on a STA Compact MAX analyzer (Diagnostica Stago) [1]
  • Data Analysis:
    • Analyze correlations between assays using statistical methods like Pearson's correlation coefficient (r).
    • Compare median anti-FXa levels at predetermined clinical thresholds (e.g., 30 ng/mL) using appropriate statistical tests (e.g., Wilcoxon signed-rank test).
    • Calculate the percentage of samples that are discrepantly classified across the chosen threshold [1].

Visualizing the Experimental Workflow and Relationships

The following diagram, created with Graphviz, outlines the core experimental workflow for validating an assay, incorporating the principles from the search results.

G cluster_analysis Analysis Phase Start Start: Study Design SampleCollection Collect Plasma Samples Start->SampleCollection SampleType Sample Type Decision SampleCollection->SampleType A1 Use Patient-Derived Plasma SampleType->A1  Recommended A2 Avoid Lyophilized or Drug-Spiked Plasma SampleType->A2  Avoids Variability AssaySelection Select & Calibrate Anti-FXa Assays A1->AssaySelection A2->AssaySelection SimultaneousTest Simultaneous Testing (Multiple Platforms) AssaySelection->SimultaneousTest DataAnalysis Data Analysis SimultaneousTest->DataAnalysis End Interpret Results DataAnalysis->End C1 Calculate Correlation Coefficients (r) C2 Compare Median Levels at Thresholds C3 Find % Discrepant Classifications

This troubleshooting guide and the provided experimental framework should help you standardize your work with this compound. The key is consistent methodology, appropriate sample handling, and a clear understanding of the tools used for measurement.

References

Letaxaban: Physicochemical Profile & Solubility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: What is the fundamental solubility challenge with Letaxaban?

This compound is a small molecule direct Factor Xa inhibitor with a molecular weight of 479.98 g/mol [1]. Based on its structure and properties, it is predicted to have low water solubility. One source estimates its water solubility at 0.217 mg/mL [1]. It is classified as a BCS Class II/IV drug (low solubility), which is a common trait for many novel anticoagulants, including rivaroxaban and apixaban [2] [3] [4]. This low aqueous solubility is the primary rate-limiting step for its oral absorption and bioavailability.

Solubility Enhancement Techniques: A Technical Overview

While direct data on this compound is limited, the following table summarizes proven techniques that can be explored, drawing from studies on rivaroxaban and apixaban.

Technique Mechanism Key Parameters & Considerations Applicability to this compound

| Cyclodextrin Complexation [3] [5] | Hydrophobic drug molecule is encapsulated within the hydrophilic cavity of cyclodextrin, increasing apparent solubility. | - Type: β-CD, HP-β-CD, Me-β-CD

  • Method: Kneading, solvent evaporation, spray drying, lyophilization
  • Stoichiometry: Typically 1:1 (Drug:CD); determine stability constant (Kst). | Highly promising. HP-β-CD often shows superior solubility enhancement and lower toxicity [5]. | | Mixed Solvent Systems [2] | Uses a blend of solvents to improve solvation of the drug molecule. | - Solvents: Dichloromethane-Methanol mixtures are highly effective for crystallization/purification.
  • Optimal Conditions (for rivaroxaban): 308.15 K, mass fraction of DCM 0.8190 [2]. | Ideal for pre-formulation stages, crystallization, and purification processes. | | Liquisolid Technology [6] | Drug is dissolved in a non-volatile solvent and incorporated into a porous carrier, creating a "powdered solution." | - Non-volatile Solvent: PEG 400, Kolliphor EL
  • Carrier: Neusilin US2, Fujicalin
  • Optimization: Use DoE (D-optimal design) and ANN for predictive accuracy. | Excellent for creating solid oral dosage forms (tablets/capsules) with enhanced dissolution rates. | | Supercritical Fluid Technology [7] | Uses supercritical CO2 for nanoparticle formation (RESS, SAS, etc.), increasing surface area and dissolution rate. | - Parameters: Pressure (120-270 bar), Temperature (308-338 K), SC-CO2 density [7].
  • Modeling: Use density-based models (e.g., Chrastil, Sodeifian) to predict solubility in SC-CO2. | Best for particle size reduction and creating amorphous nanoparticles to overcome dissolution-limited absorption. | | Solid Dispersions | Dispersion of drug at a molecular level in a hydrophilic polymer carrier. | - Carriers: Soluplus, polymers.
  • Methods: Hot-melt extrusion, solvent evaporation.
  • Characterization: XRD to confirm amorphous state. | A widely applicable strategy, though specific research for this compound is not cited. |

Detailed Experimental Protocols

Preparation of Cyclodextrin Inclusion Complexes by Kneading [3] [5]

Objective: To form a stable inclusion complex between this compound and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to enhance aqueous solubility.

Materials:

  • This compound (API)
  • HP-β-CD (or β-CD, Me-β-CD)
  • Mortar and Pestle
  • Ethanol/Water mixture (as a dampening solvent)
  • Lyophilizer (optional, for drying)

Methodology:

  • Weighing: Accurately weigh HP-β-CD and this compound in a 2:1 molar ratio (for a 1:2 w/w ratio, adjust accordingly).
  • Kneading: Place HP-β-CD in a mortar. Add a small volume of ethanol:water (1:1) mixture sufficient to dampen the powder and form a paste.
  • Mixing: While triturating, slowly add the weighed quantity of this compound. Continue kneading vigorously for 45-60 minutes. Maintain a consistent paste-like consistency by adding small amounts of solvent if needed.
  • Drying: The resulting paste is spread thinly and dried in an oven at 40-50°C for 24-48 hours until completely dry.
  • Processing: The dried mass is gently ground in a mortar and passed through a sieve (#80 mesh) to obtain a uniform powder.

Characterization:

  • Phase Solubility Studies: Conduct as per Higuchi and Connors method to determine the stability constant (Kst) and confirm AL-type diagram [5].
  • FTIR: To confirm the formation of non-covalent interactions and successful complexation [5].
  • XRD: To observe the reduction in drug crystallinity, indicating amorphization [5].
  • Dissolution Testing: Compare the dissolution profile of the complex against pure this compound.

The following workflow diagrams the key experimental and computational approaches:

Machine Learning Workflow for Solubility Prediction in Solvent Systems [2]

Objective: To predict the solubility of this compound in mixed solvent systems using machine learning, reducing experimental workload.

Methodology:

  • Data Collection: Create a dataset with features including:
    • Temperature (T)
    • Solvent Type (categorical, one-hot or LOO encoded)
    • Mass fraction of co-solvent (w)
    • Target Variable: Solubility (x)
  • Model Selection: Employ ensemble models like:
    • AdaBoost Gaussian Process Regression (ADAGPR)
    • AdaBoost Multilayer Perceptron (ADAMLP)
  • Training & Validation: Use k-fold cross-validation and Bayesian Optimization for hyperparameter tuning.
  • Prediction: Use the trained model to identify optimal solvent compositions and temperatures for maximum solubility.

Troubleshooting Common Experimental Issues

FAQ: The dissolution rate of my liquisolid formulation is low and variable. What could be the cause?

  • Cause 1: The drug is not fully solubilized in the non-volatile solvent. Solution: Ensure the drug is in a molecularly dissolved state. You may need to select a different non-volatile solvent (e.g., switch from Kolliphor EL to PEG 400) or apply gentle heat and sonication [6].
  • Cause 2: The carrier (e.g., Neusilin) is over-saturated. Solution: Re-calculate the Liquid Load Factor (Lf) and reduce the drug-to-solvent ratio (X1) or increase the carrier-to-coating ratio (X2). Using predictive tools like an Artificial Neural Network (ANN) can optimize these parameters more accurately than traditional DoE [6].

FAQ: My cyclodextrin complex is not showing significant solubility improvement. How can I troubleshoot?

  • Cause 1: The complexation process was inefficient. Solution: The kneading time might be insufficient. Extend the kneading time to ensure proper interaction. Alternatively, use a more efficient method like spray drying or lyophilization [5].
  • Cause 2: The wrong type or ratio of cyclodextrin was used. Solution: Screen different cyclodextrins (β-CD, HP-β-CD, Me-β-CD). HP-β-CD often provides the best enhancement due to its higher solubility and complexation ability. Perform phase-solubility studies to determine the optimal 1:1 or 1:2 M ratio and the stability constant (Kst) [3] [5].

References

What is Metabolite Interference & Why Does It Matter?

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite interference occurs when a metabolite generates a detectable signal in the analytical channel (Multiple Reaction Monitoring (MRM) transition, Q1/Q3) assigned to another molecule (the "anchor" analyte), leading to inaccurate quantification [1]. This is critical for Letaxaban as its metabolites could cause overestimation of the parent drug's concentration.

Interference arises from three main mechanisms [1] [2]:

  • Isomeric Interference: Metabolites that are structural isomers of the parent drug share identical precursor and product ions.
  • In-Source Fragmentation: The metabolite breaks apart in the mass spectrometer's ion source, producing a fragment ion identical to the parent drug's product ion.
  • Inadequate Mass Resolution: The mass spectrometer cannot distinguish between ions with very similar mass-to-charge ratios (m/z).

One study on Edoxaban, another anti-Xa inhibitor, found that its active metabolite M4 contributed differently to various chromogenic anti-Xa assays, causing a mismatch between ponderal concentration (e.g., from UHPLC-MS/MS) and global anti-Xa activity [3]. This highlights the risk for this compound, where inaccurate measurement could impact pharmacokinetic and safety assessments.

How to Detect and Identify Interference

A systematic workflow is essential to uncover metabolite interference. The following diagram outlines the key steps for identification and verification.

G Start Start Analysis MRM_Review Review MRM Chromatograms Start->MRM_Review Check_Peak Check for Peak Asymmetry, Unexpected Shoulders, or Incorrect Peak Ratios MRM_Review->Check_Peak Std_Compare Compare with Authentic Standards Check_Peak->Std_Compare MS2_Verify Verify with Full-Scan or MS2 Spectra Std_Compare->MS2_Verify Confirm Confirm Interfering Metabolite MS2_Verify->Confirm End Interference Resolved Confirm->End

Supporting Methodologies for the Workflow:

  • Chromatographic Review: Manually inspect the chromatographic peaks for asymmetry, unexpected shoulders, or a retention time that does not perfectly match the pure standard [1].
  • Use of Authentic Standards: Analyze synthesized or isolated metabolite standards individually using the full set of MRM methods. This experimentally identifies which metabolites produce a signal in the this compound channel [1].
  • MS2 Spectral Verification: Check the MS2 spectrum of the suspected interfering metabolite. If it contains the precursor and product ions (Q1 and Q3) of the this compound MRM transition, it confirms its potential for interference [1].

Protocols for Resolving Interference

Once interference is identified, use these strategies to resolve it.

Strategy 1: Chromatographic Optimization

Modifying the liquid chromatography (LC) method is often the most effective first step. The goal is to increase the retention time (RT) difference between this compound and its interfering metabolites.

Detailed Protocol:

  • Column Selection: Test different chromatographic columns. Research suggests using different HILIC columns (e.g., iHILIC-(P) Classic vs. Waters XBridge Amide) can resolve 65-85% of interference cases found in standard mixtures [1].
  • Mobile Phase & Gradient: Adjust the pH, buffer concentration, and organic solvent gradient. A shallower gradient can improve separation. Example conditions from literature include [1]:
    • Mobile Phase A: 20 mM ammonium acetate with 0.1% ammonium hydroxide in 95:5 water/ACN.
    • Mobile Phase B: Acetonitrile.
    • Fine-tune the gradient profile to maximize the separation of this compound from critical metabolites.
Strategy 2: Mass Spectrometric Specificity

If chromatographic separation is insufficient, enhance specificity within the mass spectrometer.

Detailed Protocol:

  • Alternative MRM Transitions: Discover and validate a different, unique MRM transition for this compound that is not shared by its metabolites. This requires investigating other fragment ions produced during collision-induced dissociation (CID).
  • Higher Resolution MS: If available, use a high-resolution mass spectrometer (e.g., Q-TOF) to distinguish ions based on exact mass differences that a triple-quadrupole cannot resolve.
Strategy 3: Assay Design (for LBA-based methods)

For Ligand Binding Assays (LBAs), the principles differ. Interference often comes from metabolites that cross-hybridize or cross-bind with detection probes.

Detailed Protocol:

  • Two-Step or Double-Bind Assays: These formats incorporate washing steps or additional probes to remove metabolites before the final detection step, improving selectivity for the full-length parent drug [4].
  • Optimized Probe Design: Use Locked Nucleic Acid (LNA) probes, which exhibit higher binding affinity and specificity for their complementary sequences, reducing cross-reactivity with metabolite fragments [4].

Troubleshooting Common Scenarios

The table below summarizes common problems and their solutions.

Problem Possible Cause Suggested Solution
Inflated/Non-linear this compound concentration in patient samples Interference from accumulating metabolites Re-analyze samples using a chromatographically optimized method to separate this compound from metabolites [1] [3].
Discrepancy between LC-MS/MS and activity-based bioassay results Metabolites with differing activity cross-reacting in the bioassay Correlate data from both methods using samples with known metabolite ratios; report activity for bioassays [3].
High background signal in blank matrix Matrix effects or non-specific binding in LBA Optimize blocking agents and washing stringency in LBA protocols [4].
Poor sensitivity for this compound Suboptimal ionization or fragmentation Re-optimize MS source parameters and collision energy for the this compound MRM transition.

Key Preventive Measures

  • Proactive Screening: During method development, screen all known metabolite standards against the parent drug's MRM channel to build an "interference map" [1].
  • Cross-Platform Correlation: Regularly cross-check a subset of samples using a different analytical technique (e.g., both LC-MS and a well-designed LBA) to identify hidden inaccuracies [4].
  • Monitor Metabolite Ratios: Be vigilant in clinical scenarios where the metabolite/parent drug ratio might shift, such as in patients with hepatic or renal impairment [3].

References

Frequently Asked Questions & Troubleshooting Guides

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common questions and issues you might encounter during the validation of an analytical method for Letaxaban, adapted from a validated RP-HPLC method for Rivaroxaban [1].

Question Answer & Troubleshooting Steps
Peaks are eluting too early, causing poor separation. Method Adjustment: Extend the runtime and adjust the gradient program to improve resolution. Column Check: Ensure the column is appropriate (C18, 250mm length). Mobile Phase: Optimize the pH and organic solvent ratio [1].
The method fails to separate this compound from a specific impurity. Confirm Selectivity: Re-run forced degradation studies to confirm the method can separate the drug from its degradation products. HPLC Parameters: Fine-tune the mobile phase composition, temperature, or flow rate [1].
Recovery results during accuracy testing are outside 98-103%. Sample Preparation: Verify pipetting accuracy and ensure samples are fully dissolved. Standard Solution: Check the purity and concentration of the standard. Instrument Calibration: Confirm the HPLC system is properly calibrated [1].
Peak tailing or fronting is observed, affecting precision. Column Health: Flush or replace the HPLC column if degraded. Mobile Phase pH: Adjust to ensure the pH is optimal for the analyte. Injection Volume: Check if the volume is within the column's linear range [1].

Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is adapted from a validated method for Rivaroxaban and can serve as a starting point for developing a method for this compound [1].

  • Chromatographic Conditions

    • Column: C18 column (e.g., Thermo ODS Hypersil, 4.6 × 250 mm, 5 µm).
    • Mobile Phase: Acetonitrile and monobasic potassium phosphate buffer (pH adjusted to 2.9) in a 30:70 (v/v) ratio.
    • Flow Rate: 1.0 mL/min.
    • Detection: PDA detector at 249 nm.
    • Injection Volume: 10 µL.
    • Temperature: Ambient.
  • Forced Degradation Studies (Stress Testing)

    • Perform forced degradation on this compound under hydrolytic (acidic, alkaline, neutral), oxidative, photolytic, and thermal conditions as per ICH guidelines.
    • This is critical to demonstrate the method's specificity and stability-indicating property by showing that this compound peaks are well-resolved from all degradation products.
  • Method Validation Parameters

    • Linearity: Prepare a series of standard solutions (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be greater than 0.999.
    • Accuracy: Perform recovery studies by spiking pre-analyzed samples with known amounts of this compound. Recovery should be in the range of 98.6–103.4% [1].
    • Precision: Assess both repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (% RSD) should be less than 2.0% [1].
    • LOD and LOQ: Determine based on signal-to-noise ratio. For a similar drug, LOD and LOQ were 0.30 ppm and 1.0 ppm, respectively [1].
    • Robustness: Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, pH ±0.1) to evaluate the method's reliability.

Impurity Profile & System Suitability

The table below summarizes the expected impurity profile based on a similar drug substance. You should confirm the retention times and relative response factors for this compound specifically [1].

Compound Name Retention Time (min) Relative Retention Time (RRT) Acceptance Criteria
Impurity G ~2.79 ~0.80 Resolution from this compound ≥ 2.0
Impurity D ~3.50 ~1.00 Tailing factor for this compound ≤ 1.5
Impurity H ~5.32 ~1.52 % RSD for peak area of this compound (n=6) ≤ 2.0%
Impurity C ~6.14 ~1.75 Theoretical plates for this compound ≥ 2000
Impurity E ~8.36 ~2.39
Impurity A ~9.03 ~2.58
Impurity F ~9.49 ~2.71
This compound ~3.50 (Assumed) 1.00

Experimental Workflow Diagram

The following Graphviz diagram illustrates the logical workflow for the method development and validation process.

Start Start Method Development A Define Analytical Target Profile Start->A Step 1 B Develop Chromatographic Method A->B Step 2 C Forced Degradation Studies B->C Step 3 D Method Validation C->D Step 4 E Document Results & Finalize Procedure D->E Step 5 End Method Ready for Use E->End Step 6

Method Development and Validation Workflow

Key Regulatory Considerations

Adherence to regulatory guidelines is mandatory. The International Council for Harmonisation (ICH) guidelines Q2(R1) on "Validation of Analytical Procedures" are the definitive standard for method validation [1]. Furthermore, for bioanalytical methods (e.g., for pharmacokinetic studies), the ICH M10 guideline on bioanalytical method validation is the current standard [2].

References

Letaxaban species differences metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Letaxaban: Core Chemical Profile

The table below summarizes the basic chemical and target information available for this compound.

Property Description
Generic Name This compound (also known as TAK-442) [1]
Status Investigational (studied for venous thromboembolism & acute coronary syndrome) [1]
Mechanism of Action Direct inhibitor of Coagulation Factor Xa [1] [2]
Chemical Formula C22H26ClN3O5S [1] [2]
Molecular Weight 479.98 g/mol [1] [2]
CAS Number 870262-90-1 [1] [2]

Research Strategies for Investigating Species Differences

Since direct data is unavailable, your technical support center can guide researchers through these established experimental pathways to generate their own data.

Start: Investigate Species\nDifferences Start: Investigate Species Differences In Vitro Models In Vitro Models Start: Investigate Species\nDifferences->In Vitro Models In Vivo Studies In Vivo Studies Start: Investigate Species\nDifferences->In Vivo Studies Liver Microsomes\n(Mouse, Rat, Dog, Human, etc.) Liver Microsomes (Mouse, Rat, Dog, Human, etc.) In Vitro Models->Liver Microsomes\n(Mouse, Rat, Dog, Human, etc.) Hepatocyte Incubations Hepatocyte Incubations In Vitro Models->Hepatocyte Incubations Recombinant CYP Enzymes Recombinant CYP Enzymes In Vitro Models->Recombinant CYP Enzymes Metabolite Profiling & Identification Metabolite Profiling & Identification In Vitro Models->Metabolite Profiling & Identification LC-MS/MS Analysis Pharmacokinetic (PK) Profiling\n(AUC, Cmax, Clearance, Half-life) Pharmacokinetic (PK) Profiling (AUC, Cmax, Clearance, Half-life) In Vivo Studies->Pharmacokinetic (PK) Profiling\n(AUC, Cmax, Clearance, Half-life) Identify Circulating Metabolites Identify Circulating Metabolites In Vivo Studies->Identify Circulating Metabolites Identify Major Metabolites Identify Major Metabolites Metabolite Profiling & Identification->Identify Major Metabolites Quantify Metabolic Rates Quantify Metabolic Rates Metabolite Profiling & Identification->Quantify Metabolic Rates Determine Primary Metabolic Pathways Determine Primary Metabolic Pathways Metabolite Profiling & Identification->Determine Primary Metabolic Pathways Correlate In Vitro & In Vivo Data Correlate In Vitro & In Vivo Data Identify Major Metabolites->Correlate In Vitro & In Vivo Data Quantify Metabolic Rates->Correlate In Vitro & In Vivo Data End: Predict Human PK & Metabolism End: Predict Human PK & Metabolism Correlate In Vitro & In Vivo Data->End: Predict Human PK & Metabolism Pharmacokinetic (PK) Profiling Pharmacokinetic (PK) Profiling Pharmacokinetic (PK) Profiling->Correlate In Vitro & In Vivo Data Liver Microsomes Liver Microsomes Inhibition Studies\n(e.g., with Quinidine, Ketoconazole) Inhibition Studies (e.g., with Quinidine, Ketoconazole) Liver Microsomes->Inhibition Studies\n(e.g., with Quinidine, Ketoconazole) To identify contributing enzymes Inhibition Studies Inhibition Studies Determine Key Enzymes (e.g., CYP450s) Determine Key Enzymes (e.g., CYP450s) Inhibition Studies->Determine Key Enzymes (e.g., CYP450s) Determine Key Enzymes Determine Key Enzymes Determine Key Enzymes->Metabolite Profiling & Identification

Detailed Experimental Methodologies

Here are detailed protocols for the key experiments outlined in the workflow:

  • Metabolite Profiling Using Hepatocyte Incubations [3] [4]

    • Incubation Setup: Prepare suspensions of cryopreserved hepatocytes from relevant species (e.g., mouse, rat, dog, monkey, human) in a suitable medium. Pre-incubate at 37°C.
    • Dosing: Add this compound (e.g., 1-10 µM) to the suspensions. Include negative controls (hepatocytes without drug, and drug without hepatocytes).
    • Termination: At predetermined time points (e.g., 0, 15, 60, 120 minutes), quench the reaction with an equal volume of acetonitrile.
    • Sample Analysis: Centrifuge and analyze the supernatant using high-resolution LC-MS/MS.
    • Data Processing: Use the instrument's software to identify metabolites based on predicted biotransformations (e.g., oxidations, dealkylations) and their mass shifts from the parent compound.
  • Identification of Contributing CYP Enzymes [3]

    • Recombinant Enzyme Screening: Incubate this compound with a panel of human recombinant CYP isoforms (e.g., 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).
    • Chemical Inhibition in Liver Microsomes: Pre-incubate liver microsomes with selective CYP inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A) before adding this compound and NADPH cofactor.
    • Data Interpretation: A significant decrease in metabolite formation in a specific recombinant CYP or in the presence of a particular inhibitor indicates that enzyme's role in the metabolic pathway.

Frequently Asked Questions (FAQs)

Q1: Why are we not seeing published metabolism data for this compound? As an investigational compound that may not have progressed to late-stage clinical development, its detailed pharmacokinetic studies might not have been published in mainstream scientific literature. Such data is often proprietary [1].

Q2: What are the most common species differences we should anticipate? Significant differences in metabolic clearance and pathways are common. For instance, a PRMT5 inhibitor showed high clearance in dogs mediated by CYP2D, a pathway not prominent in humans or rats [3]. These differences often arise from variations in CYP enzyme expression, specificity, and activity between species [5] [4].

Q3: Our in vivo data shows high clearance in dogs. What's the next step? Follow the workflow above. Use dog liver microsomes for metabolite profiling and inhibition studies to identify the specific enzymatic pathway responsible. This confirms if the finding is mechanism-based and helps predict its relevance to humans [3].

References

Methodological Framework for Dose-Response Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core components for building a model-based meta-analysis (MBMA) framework, adapted from studies on approved Factor Xa inhibitors [1].

Component Description Application to Letaxaban
Primary Objective Identify the dose/exposure that optimally balances efficacy (preventing thrombotic events) and safety (minimizing bleeding risk). Define the primary efficacy (e.g., stroke prevention) and safety (e.g., major bleeding) endpoints for this compound.
Key Data Inputs Data from multiple clinical trials, including patient demographics, dosing regimens, efficacy, and safety outcomes. [1] Collect all available preclinical and clinical data on this compound.
Exposure Surrogate Use a pharmacokinetic/pharmacodynamic (PK/PD) marker that predicts clinical effects. For FXa inhibitors, Prothrombin Time (PT) is often used. [1] Identify and validate a suitable PK/PD biomarker for this compound (e.g., PT or a specific anti-FXa activity).
Mathematical Modeling Develop models linking the exposure surrogate to event probabilities. Example model for major bleeding: logit(PMB) = E0MB + θ3 × ln(PT ratio). [1] Construct similar models for this compound to simulate event risks across different doses/exposures.
Simulation & Optimization Use developed models to simulate outcomes (e.g., mortality) under various dosing scenarios to find the optimal dose. [1] Simulate this compound's performance to recommend a dose with the best benefit-risk profile.

Experimental Protocols for Key Analyses

Here are detailed methodologies for critical experiments you may need to perform or analyze.

Protocol 1: Establishing a PK/PD Model for Prothrombin Time

This protocol is based on the approach used in rivaroxaban, apixaban, and edoxaban studies [1].

  • Population PK/PD Model Development:

    • Data Collection: Gather rich or sparse PK and PD (PT measurement) data from Phase 1 or early Phase 2 studies of this compound.
    • Model Structure: Use a population modeling approach (e.g., NONMEM). The PK model for this compound may be a 1- or 2-compartment model. The PD model can link plasma concentration to PT change using a direct effect model, such as: E = E0 + (Emax × C) / (EC50 + C) where E is the PT, E0 is baseline PT, C is plasma concentration, Emax is max effect, and EC50 is concentration for 50% max effect. [1]
    • Covariate Analysis: Identify patient factors (e.g., age, renal function, body weight) that influence PK and PD parameters.
  • Simulation of Time Course:

    • Using the final model, simulate the steady-state time course of the PT ratio (PT normalized to individual baseline) for the patient population across different this compound dosing regimens. [1]
Protocol 2: Model-Based Meta-Analysis (MBMA) for Clinical Outcomes

This protocol describes how to integrate data from multiple studies to quantify the clinical dose-response. [1]

  • Data Collection and Systematic Review:

    • Identify all relevant clinical trials of this compound via registries like ClinicalTrials.gov.
    • Extract data from publications: study design, patient demographics, dosing regimens, event rates for ischemic stroke/systemic embolism (efficacy) and major bleeding (safety). [1]
  • Model Building:

    • Link the simulated time-varying PT ratio from Protocol 1 to the clinical event rates from each trial arm.
    • Test different mathematical models. A published analysis used:
      • For Efficacy (Ischemic Stroke/SE): A non-linear model on the logit scale. [1]
      • For Safety (Major Bleeding): A linear model on the logit scale: logit(PMB) = E0MB + θ3 × ln(PT ratio). [1]
    • Estimate model parameters that best describe the relationship between drug exposure (via PT ratio) and clinical outcomes.
  • Dose-Response Simulation & Optimization:

    • Use the validated models to predict event rates for a wide range of this compound doses.
    • The optimal dose is one that minimizes a composite risk (e.g., overall mortality) or achieves a pre-specified balance between efficacy and safety. [1]

Experimental Workflow Visualization

The diagram below illustrates the logical flow of the dose-optimization process, integrating the protocols described above.

Frequently Asked Questions (FAQs)

Q1: Our model suggests the current this compound dose could be optimized. How do we balance efficacy and safety in a dose recommendation?

  • A recommendation should be based on simulations that weigh the consequences of both thrombotic and bleeding events. For example, one MBMA for rivaroxaban simulated that reducing the dose from 20 mg to 10 mg daily would substantially decrease deaths from major bleeding with only a minor increase in deaths from stroke/SE, leading to an overall reduction in mortality. [1] Similar simulations for this compound, using your specific model parameters, will provide a quantitative basis for a new dose proposal.

Q2: Why is Prothrombin Time (PT) a suitable exposure surrogate for this analysis, and what are its limitations?

  • Suitability: PT is a widely available clinical test that shows a predictable, concentration-dependent response to Factor Xa inhibitors. It integrates the drug's pharmacological effect and can be modeled to represent time-varying exposure more accurately than dose alone. [1]
  • Limitations: The sensitivity of PT reagents varies. To ensure consistency, values should be corrected to a universal, sensitive reagent. Furthermore, PT increases with FXa inhibitors are more variable and smaller than with warfarin, so using the PT ratio (relative to baseline) is more robust than the absolute value. [1]

Q3: How should patient-specific factors like age or renal impairment be handled in the model?

  • These factors should be included as covariates in your population PK/PD model. For instance, in the ARISTOTLE trial, apixaban dose was reduced for patients meeting specific criteria (age ≥80, body weight ≤60 kg, serum creatinine ≥1.5 mg/dL) because these factors were associated with higher drug exposure and bleeding risk. [2] [3] Your this compound model should similarly identify and account for these covariates to predict how the optimal dose might differ across patient subpopulations.

References

Letaxaban plasma protein binding adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Plasma Protein Binding Fundamentals

The following table summarizes the core concepts of Plasma Protein Binding that are critical for troubleshooting and data interpretation [1].

Concept Description & Relevance for Troubleshooting
Free Drug Principle Only the unbound (free) drug fraction is biologically active and can cross membranes to elicit a pharmacological effect, drive metabolism, or cause toxicity [1].
Key Plasma Proteins Albumin: Primarily binds acidic drugs. Alpha-1-acid glycoprotein (AAG): Primarily binds basic drugs. Globulin/Lipoproteins: Also contribute to binding [1].
Fraction Unbound (fu) ( f_u = \frac{\text{Free drug concentration}}{\text{Total drug concentration}} ). A low ( f_u ) (e.g., <5%) often indicates high PPB, which can be a source of variability and requires highly sensitive analytical methods [1].

Standard Experimental Methods for PPB

The table below outlines the most common techniques used to determine PPB, which are directly applicable for method development and troubleshooting [1] [2].

Method Principle Key Technical Considerations
Equilibrium Dialysis (Gold Standard) A semi-permeable membrane separates plasma (with protein) from buffer. The drug equilibrates until the free concentration in the buffer equals the free concentration in the plasma. Time-consuming but highly accurate. Potential for volume shift if buffer osmolality does not match plasma. Requires confirmation that equilibrium is reached [1].
Ultrafiltration Centrifugal force is used to separate the free drug from the protein-bound drug in plasma using a semi-permeable filter membrane. Faster than equilibrium dialysis. Risk of non-specific binding to the filter device. Pressure-induced changes to the binding equilibrium are possible [1].
Equilibrium Gel Filtration (EGF) Separates protein-bound and free drug based on size exclusion in a column. The free drug elutes later than the protein-bound complex. Useful for highly bound drugs and can be coupled with LC-MS/MS for detection without requiring radiolabeled compounds [2].

The general workflow for conducting a PPB assay, integrating these methods, is visualized below.

start Study Plan prep Prepare Drug-Spiked Plasma Sample start->prep sep Separate Free vs. Bound Drug prep->sep anal Analyze Free Drug Concentration sep->anal sep_methods Separation Methods: • Equilibrium Dialysis • Ultrafiltration • Equilibrium Gel Filtration sep->sep_methods calc Calculate Fraction Unbound (fu) anal->calc interp Interpret Data & Troubleshoot calc->interp

Frequently Asked Questions & Troubleshooting

Q1: Our PPB results show high variability between replicates. What could be the cause?

  • Check Protein Integrity: Ensure fresh or properly stored (frozen) plasma is used, as protein degradation can alter binding sites [1].
  • Control pH and Temperature: Maintain a consistent pH (typically 7.4) and temperature (37°C) throughout the experiment, as these factors significantly impact binding affinity [1].
  • Verify Equilibrium: In equilibrium dialysis, ensure incubation time is sufficient for the drug to reach equilibrium across the membrane. Too little time will yield inaccurate results [1].
  • Assess Nonspecific Binding: If using ultrafiltration, test for the drug adsorbing to the filter device by analyzing recovery rates [1].

Q2: Why is understanding the PPB of a drug like Letaxaban important in development?

  • Predicting Pharmacokinetics (PK): PPB data is a critical parameter for building accurate models to predict a drug's volume of distribution (Vd) and clearance (CL) [1] [3].
  • Assessing Drug-Drug Interaction (DDI) Risk: If this compound is highly bound, it could be displaced by another drug (or vice-versa), leading to a sudden increase in free concentration and potential toxicity [1] [3].
  • Supporting Regulatory Submissions: Agencies like the FDA and EMA require detailed PPB information to understand a drug's behavior in the body [3].

Q3: What if a drug is highly bound (>99%)? How can we improve the assay?

  • Increase Analytical Sensitivity: Use highly sensitive detection methods like LC-MS/MS to accurately quantify the very small free drug fraction [2].
  • Method Selection: Consider using Equilibrium Gel Filtration, which is noted for its suitability in determining the binding of highly bound drugs without the need for radiolabeling [2].
  • Explore Experimental Conditions: Research indicates that environmental factors like the crowded cellular interior can alter protein binding affinities. While complex to replicate, this highlights that binding is not an immutable property [4].

References

Letaxaban vs apixaban efficacy safety

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: Letaxaban vs. Apixaban

Feature This compound (TAK-442) Apixaban (Eliquis)
Status Investigational [1] [2] Approved (FDA, 2012) [3] [4]
Mechanism of Action Selective, direct Factor Xa (FXa) inhibitor [1] [2] Selective, direct Factor Xa (FXa) inhibitor [3] [4]
Primary Indications Investigated for ACS and VTE [1] Non-valvular AF, VTE treatment & prophylaxis, post-orthopedic surgery prophylaxis [3] [5] [4]
Key Efficacy Data Not available (trials discontinued) Superior to warfarin in reducing stroke/SE in AF; lower major bleeding risk [6]
Key Safety Data Not available Lower risk of major bleeding vs. VKAs, dabigatran, and rivaroxaban [6]
Dosage Forms Not commercialized 2.5 mg and 5 mg oral tablets [3] [5]

Detailed Drug Profiles

This compound: An Investigational Agent

This compound (TAK-442) is an orally active, selective direct Factor Xa inhibitor [1] [2]. Preclinical research suggested it might possess dual anticoagulant and anti-inflammatory activity by inhibiting FXa and intervening in the PAR1 signaling pathway [2]. It was initially studied for the treatment and prevention of Venous Thromboembolism (VTE) and Acute Coronary Syndrome (ACS) [1]. However, its clinical development was halted, and it never progressed to late-stage trials or received regulatory approval for medical use [1] [2].

Apixaban: An Established Therapy

Apixaban is a well-established, FDA-approved oral anticoagulant. Its profile is summarized below.

  • Approved Indications: Apixaban is indicated to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation; to treat DVT and PE; and to prevent DVT after hip or knee replacement surgery [3] [5] [4].
  • Pharmacology: It is a direct, selective inhibitor of Factor Xa, which blocks the propagation of the coagulation cascade without requiring antithrombin III [3] [4]. It has an oral bioavailability of about 50% and a half-life of approximately 12 hours [3] [4].
  • Efficacy and Safety Data: A 2022 meta-analysis of 67 studies found that compared to vitamin K antagonists (e.g., warfarin), apixaban was associated with a significantly lower risk of stroke/systemic embolism and major bleeding. It also showed a better safety and effectiveness profile compared to other DOACs like dabigatran and rivaroxaban, particularly regarding lower major bleeding risk [6].
  • Dosing: The standard dose for most indications is 5 mg taken twice daily. A reduced dose of 2.5 mg twice daily is recommended for patients with at least two of the following criteria: age 80 or older, body weight ≤60 kg, or serum creatinine ≥1.5 mg/dL [3].

Experimental Data and Methodologies

Since this compound did not complete clinical development, robust, publicly available experimental data from large-scale human trials for a direct comparison is lacking. In contrast, the evidence for Apixaban is extensive.

For example, the systematic review and meta-analysis cited earlier [6] provides a clear methodological framework for comparing anticoagulants:

  • Objective: To compare the effectiveness and safety of apixaban with other DOACs and VKAs.
  • Population: Adults with atrial fibrillation for stroke prevention.
  • Intervention & Comparator: Apixaban vs. VKAs, dabigatran, and rivaroxaban.
  • Primary Outcomes: Stroke/Systemic Embolism (effectiveness), all-cause mortality, and major bleeding (safety).
  • Data Synthesis: Study-specific risk ratios were pooled using random-effects models. Heterogeneity was assessed using Higgins's I² statistic.

Mechanism of Action and Signaling Pathway

Both this compound and Apixaban share the same primary molecular target: coagulation Factor Xa (FXa). The following diagram illustrates the central role of FXa in the coagulation cascade and the site of inhibition for these drugs.

G Injured Injured TF TF Injured->TF Tissue Factor Released TF/VIIa\nComplex TF/VIIa Complex TF->TF/VIIa\nComplex IX -> IXa IX -> IXa TF/VIIa\nComplex->IX -> IXa X -> Xa X -> Xa TF/VIIa\nComplex->X -> Xa Xa Generation\n(Propagation Phase) Xa Generation (Propagation Phase) IX -> IXa->Xa Generation\n(Propagation Phase) With VIIIa Prothrombinase\nComplex (Xa/Va) Prothrombinase Complex (Xa/Va) Xa Generation\n(Propagation Phase)->Prothrombinase\nComplex (Xa/Va) Prothrombin (II)\n-> Thrombin (IIa) Prothrombin (II) -> Thrombin (IIa) Prothrombinase\nComplex (Xa/Va)->Prothrombin (II)\n-> Thrombin (IIa) Thrombin (IIa) Thrombin (IIa) Fibrinogen -> Fibrin Fibrinogen -> Fibrin Thrombin (IIa)->Fibrinogen -> Fibrin Platelet Activation\n(via PARs) Platelet Activation (via PARs) Thrombin (IIa)->Platelet Activation\n(via PARs) This compound This compound This compound->Prothrombinase\nComplex (Xa/Va) Inhibits Apixaban Apixaban Apixaban->Prothrombinase\nComplex (Xa/Va) Inhibits

This mechanism of action is central to the anticoagulant effect of both drugs. By inhibiting FXa, they prevent the burst of thrombin generation, which is crucial for forming a stable fibrin clot [7] [3].

Interpretation and Perspectives

The key takeaway is the fundamental difference in the developmental stage between the two drugs.

  • This compound's Status: The absence of late-stage clinical trial data means its efficacy and safety profile in humans, its optimal dosing, and its risk-benefit ratio compared to established therapies like Apixaban remain unknown. Its investigational status makes it unavailable for clinical use.
  • Apixaban's Evidence Base: In contrast, Apixaban's profile is supported by extensive data from large randomized controlled trials and real-world studies, leading to its global approval and inclusion in major clinical guidelines [6] [3] [8].

For researchers, this highlights the high attrition rate in drug development. While this compound represented a potential therapeutic agent targeting a validated pathway (Factor Xa inhibition), it did not progress to confirm the necessary efficacy and safety for regulatory approval.

References

Established Factor Xa Inhibitors: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Factor Xa inhibitors are anticoagulants that selectively and reversibly block the activity of clotting factor Xa, preventing clot formation. They are used to treat and prevent deep vein thrombosis (DVT) and pulmonary embolism (PE), and to reduce stroke risk in nonvalvular atrial fibrillation (AF) [1].

The table below lists key Factor Xa inhibitors with available clinical data:

Drug Name (Generic) Brand Name Key Indications (Examples) Typical Dosing Regimens (for approved indications)
Apixaban [1] Eliquis [1] Stroke prevention in AF, VTE treatment/prevention [1] [2] AF: 5 mg twice daily; VTE Treatment: 10 mg twice daily for 7 days, then 5 mg twice daily [2]
Rivaroxaban [1] Xarelto [1] Stroke prevention in AF, VTE treatment/prevention, stable CAD/PAD [1] [2] [3] AF: 20 mg daily; VTE Treatment: 15 mg twice daily for 21 days, then 20 mg daily; Stable CAD/PAD: 2.5 mg twice daily with aspirin [2]
Edoxaban [1] Savaysa [1] Stroke prevention in AF, VTE treatment [1] 60 mg once daily (dose reduction may be required) [2]
Fondaparinux [1] Arixtra [1] VTE prevention/treatment [1] Subcutaneous injection, 2.5 mg once daily [1]

Experimental Data and Protocols for Rivaroxaban

Since Letaxaban data is unavailable, here are experimental findings and methodologies for Rivaroxaban that can serve as a reference for your comparative research.

In Vitro and In Vivo Protocol: Anti-Atherosclerotic Mechanism

Objective: To investigate the mechanism by which Rivaroxaban attenuates the progression of atherosclerosis, beyond its anticoagulant effect [4].

  • Cell Culture:
    • Cells Used: RAW264.7 macrophage cell line and primary murine peritoneal macrophages [4].
    • Treatment: Cells were treated with 7-ketocholesterol (7KC) to induce autophagy and inflammasome activation. They were then co-treated with coagulation Factor Xa in the presence or absence of Rivaroxaban [4].
    • Analysis: Immunoblotting was performed to analyze proteins in the autophagy pathway (LC3, p62) and the mTOR signaling pathway [4].
  • Animal Model:
    • Model: Apolipoprotein E-deficient (ApoE–/–) mice, a standard model for atherosclerosis [4].
    • Protocol: Mice were fed a high-fat diet for 20 weeks. The treatment group received a daily oral gavage of Rivaroxaban (120 mg/kg in polyethylene glycol 400), while the control group received the vehicle alone [4].
    • Outcome Measurement: After sacrifice, the entire aorta was dissected, stained with oil red O for lipids, and the atherosclerotic lesion area was quantified en face using image analysis software (e.g., ImageJ) [4].
  • Key Findings: The study concluded that Rivaroxaban alleviates atherogenesis by inhibiting the Factor Xa-induced, PAR2-mediated suppression of macrophage autophagy, thereby reducing inflammasome activity [4].
Clinical Trial Protocol: RIVAWAR Study on Left Ventricular Thrombus

Objective: To compare the effectiveness and safety of Rivaroxaban versus Warfarin in treating post-myocardial infarction (MI) acute left ventricular thrombus (LVT) [5].

  • Study Design: Open-label, non-inferiority, randomized controlled trial [5].
  • Participants: 261 patients with acute LVT diagnosed during initial MI hospitalization [5].
  • Intervention: Patients were randomized (2:1) to receive either Rivaroxaban (20 mg once daily) or Warfarin (target INR 2-3) for 12 weeks. Both groups also received dual antiplatelet therapy (DAPT) initially [5].
  • Primary Endpoint: Complete resolution of LVT, assessed by blinded echocardiography at 12 weeks [5].
  • Key Results:
    • Efficacy: Rivaroxaban was non-inferior to Warfarin, with a 95.8% resolution rate vs. 96.6% in the Warfarin group at 12 weeks.
    • Safety: Major bleeding occurred in 2.3% of the Rivaroxaban group versus 1.1% of the Warfarin group, a difference that was not statistically significant [5].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the cellular mechanism of Factor Xa inhibition and the specific pathway investigated for Rivaroxaban's anti-atherosclerotic effects, as detailed in the experimental protocol above [4].

G FXa FXa PAR2 PAR2 FXa->PAR2 Activates RIV RIV RIV->FXa Inhibits Autophagy Autophagy PAR2->Autophagy Suppresses Inflammasome Inflammasome Autophagy->Inflammasome Inhibits Atherosclerosis Atherosclerosis Inflammasome->Atherosclerosis Promotes

Suggestions for Further Research on this compound

The absence of "this compound" in the scientific literature retrieved suggests it may be an investigational compound not yet in clinical trials, or potentially known by a different name. To continue your research, I suggest:

  • Searching specialized databases: Probe deeper into pharmaceutical patents, clinical trial registries (ClinicalTrials.gov), and preprint servers for early research.
  • Verifying nomenclature: Confirm the standardized International Nonproprietary Name (INN) for "this compound" to ensure accurate searching.

References

Letaxaban Development Status and Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Letaxaban (TAK-442) was an investigational drug that did not progress beyond Phase II clinical trials. The available information indicates:

  • Development Status: Discontinued globally [1].
  • Highest Phase Reached: Phase II for Acute Coronary Syndrome and Thromboembolism [2] [3] [1].
  • Primary Reason for Discontinuation: Development was halted in May 2011 following disappointing Phase II results [4]. The specific nature of these disappointing results (e.g., lack of efficacy or safety concerns) was not detailed in the available sources.
  • Mechanism of Action: this compound was an orally active, selective direct Factor Xa (FXa) inhibitor, acting as an anticoagulant [5] [6].

This compound vs. Other Factor Xa Inhibitors

The table below compares this compound with the four direct Factor Xa inhibitors that successfully reached the market. A key differentiator is their ultimate development outcome.

Drug Name Highest Phase / Status Key Indications (Approved) Major Development Hurdle (if any)
This compound Phase II (Discontinued) [4] [1] Acute Coronary Syndrome (investigated) [2] Disappointing Phase II results [4]
Rivaroxaban Approved (2008/2009) [7] AFib, VTE treatment/prevention, CAD/PAD [8]
Apixaban Approved (2011/2012) [7] AFib, VTE treatment/prevention [9]
Edoxaban Approved (2015) [7] AFib, VTE treatment [8]
Betrixaban Approved (2017) [7] VTE prophylaxis in medically ill patients [4]

The Factor Xa (FXa) Inhibition Pathway

This compound and other drugs in its class target a key step in the blood coagulation cascade. The following diagram illustrates this mechanism of action.

G IntrinsicPathway Intrinsic Pathway FactorX Factor X IntrinsicPathway->FactorX ExtrinsicPathway Extrinsic Pathway ExtrinsicPathway->FactorX FactorXa Factor Xa FactorX->FactorXa Activation Prothrombin Prothrombin FactorXa->Prothrombin Conversion Thrombin Thrombin Prothrombin->Thrombin Conversion Fibrinogen Fibrinogen Thrombin->Fibrinogen Conversion FibrinClot Fibrin Clot Fibrinogen->FibrinClot Conversion This compound This compound This compound->FactorXa Inhibits

References

Letaxaban and Factor Xa Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Letaxaban is identified in the scientific literature as a direct, oral inhibitor of coagulation Factor Xa (FXa), belonging to the class of Direct Oral Anticoagulants (DOACs) [1] [2] [3]. It was developed for managing thromboembolic disorders.

The table below summarizes its known characteristics alongside other FXa inhibitors mentioned in the search results.

Drug Name Target Key Characteristics from Search Results
This compound Factor Xa (direct inhibitor) Oral administration; mentioned as a developed FXa inhibitor [1] [2] [3].
Apixaban Factor Xa (direct inhibitor) Oral administration; compared with Rivaroxaban in a clinical trial (COBRRA), showing lower bleeding risk for acute VTE [4].
Rivaroxaban Factor Xa (direct inhibitor) Oral administration; compared with Apixaban in the COBRRA trial [4].
Fondaparinux Factor Xa (indirect inhibitor) Synthetic pentasaccharide; administered subcutaneously; used off-label for HIT [5] [6].
Dabigatran Thrombin (direct inhibitor) Oral direct thrombin inhibitor; not a Factor Xa inhibitor [7].

Experimental Pathways and Workflows

While specific protocols for this compound are not available, research into Factor Xa inhibitors often involves well-established methods to determine compound activity and selectivity. The following diagrams illustrate a general signaling pathway and a common experimental workflow based on the context from the search results.

G cluster_coag Coagulation Cascade IntrinsicPathway Intrinsic Pathway FX Factor X (FX) IntrinsicPathway->FX ExtrinsicPathway Extrinsic Pathway ExtrinsicPathway->FX CommonPathway Common Pathway FXa Activated Factor X (FXa) FX->FXa Prothrombin Prothrombin FXa->Prothrombin Prothrombinase Complex Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound (FXa Inhibitor) This compound->FXa Inhibits

G rank1 Phase 1: In Vitro Activity Assessment AssayDevelopment Develop FXa enzymatic assay IC50Determination Determine IC₅₀ value AssayDevelopment->IC50Determination SpecificityScreening Screen against related serine proteases (e.g., FIXa, Thrombin) IC50Determination->SpecificityScreening CellViability Cell viability assays (e.g., MTT assay) SpecificityScreening->CellViability rank2 Phase 2: In Vitro Cellular & Selectivity Profiling PharmacophoreModeling Pharmacophore modeling & structural analysis CellViability->PharmacophoreModeling CrossDocking Cross-docking studies for selectivity PharmacophoreModeling->CrossDocking MD_Simulations Molecular Dynamics (MD) Simulations CrossDocking->MD_Simulations rank3 Phase 3: Advanced Dynamic Studies InteractionAnalysis Analyze interaction fingerprints & contact frequencies MD_Simulations->InteractionAnalysis SelectivityCriteria Establish dynamic selectivity criteria InteractionAnalysis->SelectivityCriteria

References

Bleeding Risk Comparison of Direct Oral Anticoagulants

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings from recent studies and meta-analyses comparing the bleeding risks of different DOACs. The data consistently shows that apixaban is associated with a lower risk of bleeding complications compared to rivaroxaban.

Comparison & Context Study Design / Data Source Outcome Measures (Hazard Ratio, HR, unless specified) Findings (Apixaban vs. Comparator)

| Acute VTE (General Population) | RCT: COBRRA Trial (2025) [1] | Clinically Relevant Bleeding (Odds Ratio): 0.44 (p<0.00001) Major Bleeding: 0.4% vs 2.3% (p<0.00001) Clinically Relevant Non-Major Bleeding: 3% vs 5% (p<0.005) | Superior safety profile vs. rivaroxaban | | Cancer-Associated VTE | Retrospective Cohort (U.S. Claims, 2025) [2] | Major Bleeding (HR): 0.95 (95% CI 0.73-1.23) Clinically Relevant Non-Major Bleeding (HR): 0.84 (95% CI 0.74-0.96) | Similar major bleeding risk; Lower non-major bleeding vs. rivaroxaban | | Atrial Fibrillation & Cirrhosis | Population-Based Cohort (U.S. Claims, 2024) [3] | Major Bleeding (HR): 1.47 (95% CI 1.11-1.94) for rivaroxaban vs. apixaban Major Bleeding (HR): 1.38 (95% CI 1.03-1.84) for warfarin vs. apixaban | Lower bleeding risk vs. both rivaroxaban and warfarin | | Older Adults (≥65) with VTE | Register-Based Cohort (Sweden, 2025) [4] | Major Bleeding (HR, 0-6 months): 1.46 (95% CI 1.15-1.85) for rivaroxaban vs. apixaban Major Bleeding (HR, 6m-5y): 1.24 (95% CI 0.94-1.63) | Lower bleeding risk during primary treatment vs. rivaroxaban | | Vs. Aspirin (for Extended Anticoagulation) | Systematic Review of RCTs (2025) [5] | Major Bleeding (Risk Difference): Similar to aspirin Intracranial Hemorrhage: Similar to aspirin | Favorable profile; rivaroxaban had higher bleeding risk vs. aspirin |

Detailed Experimental Protocols

To ensure reproducibility and critical appraisal, here are the methodologies for the key studies cited.

COBRRA Trial (2025) - Head-to-Head RCT for Acute VTE [1]
  • Objective: To directly compare the bleeding risk between apixaban and rivaroxaban in patients with acute symptomatic VTE.
  • Design: Prospective, randomized, open-label, multicenter clinical trial.
  • Population: 2,700 patients with acute proximal lower extremity deep vein thrombosis (DVT) or pulmonary embolism (PE). Key exclusions included creatinine clearance <30 mL/min, active malignancy, or weight >120 kg.
  • Interventions:
    • Apixaban Arm: 10 mg twice daily for 7 days, then 5 mg twice daily.
    • Rivaroxaban Arm: 15 mg twice daily for 21 days, then 20 mg once daily.
  • Primary Outcome: The number of patients with a clinically relevant bleed (a composite of major and clinically relevant non-major bleeding) over 3 months.
  • Analysis: Assessed on an intention-to-treat basis using odds ratios.
Retrospective Cohort Study on Cancer-Associated VTE (2025) [2]
  • Objective: To quantify the risks of recurrent VTE and bleeding in patients with active cancer and VTE treated with apixaban versus rivaroxaban.
  • Data Sources: U.S. administrative claims databases (Medicare fee-for-service and MarketScan) from 2016-2022.
  • Population: Adults with active cancer (defined by recent diagnosis/treatment) who newly initiated apixaban or rivaroxaban within 30 days of an index VTE event.
  • Exposure: The first prescription fill for either drug defined the index date and treatment group.
  • Outcomes:
    • Effectiveness: Hospitalization for recurrent VTE.
    • Safety: a) Hospitalization for major bleeding; b) Hospitalization or outpatient visit for clinically relevant non-major bleeding.
  • Statistical Analysis: Used inverse probability of treatment weighting (IPTW) to balance over 60 baseline covariates (demographics, comorbidities, cancer type/treatment, medication use). Hazard ratios were derived from Cox models, and estimates from the two databases were pooled.

Mechanism of Action and Experimental Workflow

Apixaban and rivaroxaban are both Direct Factor Xa Inhibitors. [6] [7] They exert their anticoagulant effect by binding directly to the active site of factor Xa, a key serine protease in the coagulation cascade. Inhibiting factor Xa blocks the propagation phase of coagulation, preventing the conversion of prothrombin to thrombin and, consequently, the formation of fibrin clots. [6]

The following diagram illustrates the experimental workflow used in the retrospective cohort study on cancer-associated VTE [2], which represents a common and robust methodology in pharmacoepidemiology.

start Data Source: U.S. Claims Databases (Medicare & MarketScan) pop Identify Study Population: Adults with active cancer and new VTE diagnosis start->pop define_exp Define Exposure: New prescription for Apixaban or Rivaroxaban within 30 days of VTE pop->define_exp apply_crit Apply Inclusion/Exclusion Criteria define_exp->apply_crit cohort Final Cohort: Apixaban (n=6,329) Rivaroxaban (n=4,260) apply_crit->cohort stat Statistical Analysis: Inverse Probability of Treatment Weighting (IPTW) & Cox Models cohort->stat outcomes Assess Outcomes (6-month follow-up): • Recurrent VTE • Major Bleeding • Clinically Relevant Non-Major Bleeding stat->outcomes

Key Insights for Research and Development

  • Consistent Safety Signal: The finding of a lower bleeding risk with apixaban, especially gastrointestinal bleeding, is consistent across multiple study designs (RCTs, cohort studies), clinical contexts (VTE, AF), and special populations (cancer, cirrhosis, elderly) [1] [3] [2]. This strengthens the validity of the observation for clinical and research applications.
  • Importance of Head-to-Head Trials: Prior to the COBRRA trial, most evidence came from indirect comparisons or observational studies. [1] The direct, randomized comparison provides a higher level of evidence for the superior safety profile of apixaban in acute VTE.
  • Methodological Rigor in Real-World Evidence: The use of advanced statistical techniques like Inverse Probability of Treatment Weighting (IPTW) in observational studies is crucial to minimize confounding and emulate the conditions of a randomized trial, thereby increasing the reliability of the findings. [2]

References

Letaxaban gastrointestinal bleeding profile

Author: Smolecule Technical Support Team. Date: February 2026

Letaxaban in Current Research

Available evidence suggests this compound is a direct factor Xa inhibitor that has been studied primarily through computational models, without data from large-scale human clinical trials needed to establish its GI bleeding profile [1].

  • Research Context: A 2024 review of computer-aided drug design (CADD) for SARS-CoV-2 variants listed this compound among several factor Xa inhibitors (including Argatroban, Otamixaban, Edoxaban, Betrixaban, Darexaban, and Nafamostat) that were computationally screened as potential therapeutic candidates [1]. The study used homology modeling to create protein structures and virtual screening to rank compounds, with this compound ranking highly across multiple model structures and clustering with known active ligands [1].
  • Clinical Data Status: No data from randomized controlled trials (RCTs) or real-world studies on this compound's GI bleeding risk in humans was found, indicating a significant evidence gap compared to approved drugs.

Comparison of Approved Direct Oral Anticoagulants (DOACs)

For context, here is quantitative data on GI bleeding risks for approved DOACs from meta-analyses and real-world studies. This comparison can serve as a benchmark for evaluating new agents like this compound.

Table: Comparative Major Gastrointestinal Bleeding Risk of Approved DOACs

DOAC (Standard Dose) Comparison & Effect Size Supporting Evidence Type
Apixaban ↓ Lower risk than Warfarin, Dabigatran, Rivaroxaban, and high-dose Edoxaban [2] [3]. Network Meta-Analysis of RCTs [2], Real-World Studies [3]
Dabigatran (150 mg) ↑ Higher risk than Warfarin [4]. Similar risk to high-dose Edoxaban and Rivaroxaban [2]. RCTs & Observational Studies [4], Network Meta-Analysis [2]
Edoxaban (60 mg) ↑ Higher risk than Warfarin [4]. Lower risk with 30 mg dose versus 20 mg Rivaroxaban [2]. RCTs & Observational Studies [4], Network Meta-Analysis [2]
Rivaroxaban ↑ Higher risk than Warfarin [4] and Apixaban [2] [3]. Least favorable GI safety profile in real-world data [5]. RCTs & Observational Studies [4], Network Meta-Analysis [2], Real-World Studies [5]

Proposed Mechanisms and Experimental Insights

Understanding why GI bleeding risks differ among DOACs can inform research on new compounds. Key mechanisms and investigative approaches are summarized below.

G DOAC Administration DOAC Administration Systemic Anticoagulation Systemic Anticoagulation DOAC Administration->Systemic Anticoagulation Predictable pharmacokinetics Local Topical Effect Local Topical Effect DOAC Administration->Local Topical Effect Incomplete absorption in GI tract Inhibition of clotting factors Inhibition of clotting factors Systemic Anticoagulation->Inhibition of clotting factors High drug concentration in gut lumen High drug concentration in gut lumen Local Topical Effect->High drug concentration in gut lumen Increased bleeding risk from pre-existing lesions Increased bleeding risk from pre-existing lesions Inhibition of clotting factors->Increased bleeding risk from pre-existing lesions Direct mucosal injury Direct mucosal injury High drug concentration in gut lumen->Direct mucosal injury Impaired mucosal healing Impaired mucosal healing High drug concentration in gut lumen->Impaired mucosal healing Erosions & Ulcers Erosions & Ulcers Direct mucosal injury->Erosions & Ulcers GAVE-like lesions (case report) [6] GAVE-like lesions (case report) [6] Impaired mucosal healing->GAVE-like lesions (case report) [6] Dosing Regimen Dosing Regimen Higher peak drug concentration Higher peak drug concentration Dosing Regimen->Higher peak drug concentration Increased bleeding risk (e.g., Rivaroxaban) [3] Increased bleeding risk (e.g., Rivaroxaban) [3] Higher peak drug concentration->Increased bleeding risk (e.g., Rivaroxaban) [3] Renal Elimination Renal Elimination Prolonged drug exposure (e.g., Dabigatran) [5] Prolonged drug exposure (e.g., Dabigatran) [5] Renal Elimination->Prolonged drug exposure (e.g., Dabigatran) [5] Prolonged drug exposure Prolonged drug exposure Increased bleeding risk Increased bleeding risk Prolonged drug exposure->Increased bleeding risk Node Legend Node Legend Edge Legend Edge Legend

Research and Development Pathways

For an investigational drug like this compound, the following experimental protocols and risk assessment strategies are relevant based on current approaches for DOAC development.

  • In Silico Profiling: As indicated, homology modeling and molecular docking can predict a drug's interaction with off-target proteins, potentially flagging safety concerns early [1]. This is a key method currently used for preliminary screening.
  • Controlled Clinical Trials: The gold-standard methodology for quantifying bleeding risk involves large, randomized controlled trials (RCTs) with pre-defined bleeding outcomes [2]. These studies compare the novel anticoagulant directly against standard care (e.g., warfarin or another DOAC).
  • Real-World Evidence (RWE): After approval, large cohort studies using healthcare databases analyze bleeding rates in diverse, real-world populations, often providing comparative safety data between different DOACs [7] [3]. These studies can identify risks in subgroups (e.g., elderly, renal impaired) that may be underrepresented in RCTs.

References

Letaxaban cost-effectiveness analysis

Author: Smolecule Technical Support Team. Date: February 2026

What the Available Research Covers

The search identified numerous cost-effectiveness analyses for other direct oral anticoagulants (DOACs), but Letaxaban was not mentioned in any of the results [1] [2] [3]. This suggests that this compound may still be in the investigational stages and has not yet undergone formal pharmacoeconomic evaluation for clinical use.

For reference, the table below summarizes the findings for other commonly studied anticoagulants from recent analyses in different countries:

Anticoagulant Context & Finding Country/Setting Source (Year)
Apixaban Cost-effective vs. warfarin, dabigatran, rivaroxaban [1]. US (Medicare perspective) J Comp Eff Res (2024/2025)
Apixaban Most cost-effective option; yielded highest QALYs [3]. Iran BMC Res Notes (2024)
Apixaban Superior reduction in stroke/systemic embolism and major bleeding vs. warfarin [4]. Meta-analysis Cureus (2022)
Rivaroxaban Most cost-effective choice for venous thromboembolism (VTE) treatment [5]. China Front Pharmacol (2021)
All NOACs Cost-effective vs. warfarin [2]. Taiwan Acta Cardiol Sin (2020)

Standard Methodology for Cost-Effectiveness Analysis

Although this compound-specific data is unavailable, these studies share a common robust methodology that would be applied to any new anticoagulant.

  • Model Type: A Markov model is standard, simulating a patient's journey through different health states over time [1] [2] [3].
  • Key Inputs: Models incorporate clinical event rates (e.g., for stroke, bleeding), drug costs, healthcare resource use costs, and health-related quality of life (utility) weights [1] [3].
  • Key Outputs: The primary outcome is the Incremental Cost-Effectiveness Ratio (ICER), representing the additional cost per unit of health gain (e.g., per Quality-Adjusted Life Year (QALY) gained) compared to an alternative treatment [1] [3].
  • Perspective & Timeframe: Analyses are conducted from a specific viewpoint (e.g., healthcare payer) and use a lifetime horizon to capture long-term costs and outcomes [1] [2].

The following diagram illustrates a typical Markov model structure for anticoagulant cost-effectiveness analysis:

Start Start NVAF (No Event) NVAF (No Event) Start->NVAF (No Event) Cohort Entry NVAF (No Event)->NVAF (No Event) Remain Well Stroke (IS/SE) Stroke (IS/SE) NVAF (No Event)->Stroke (IS/SE) Transition Probability Bleeding Event Bleeding Event NVAF (No Event)->Bleeding Event Transition Probability Myocardial Infarction Myocardial Infarction NVAF (No Event)->Myocardial Infarction Transition Probability Death Death NVAF (No Event)->Death Background Mortality Post-Stroke State Post-Stroke State Stroke (IS/SE)->Post-Stroke State Acute Phase Bleeding Event->NVAF (No Event) Recovery Post-Bleeding State Post-Bleeding State Bleeding Event->Post-Bleeding State Severe Case Post-MI State Post-MI State Myocardial Infarction->Post-MI State Acute Phase Post-Stroke State->Stroke (IS/SE) Recurrence Post-Stroke State->Death Event Mortality Post-Bleeding State->Death Event Mortality Post-MI State->Death Event Mortality

How to Proceed Further

Given the current lack of data on this compound, you may find the following approaches helpful for your research:

  • Monitor Clinical Trial Registries: Websites like ClinicalTrials.gov are key sources for tracking ongoing trials. Any future cost-effectiveness analyses for this compound will likely be based on the clinical and economic data collected in these studies.
  • Focus on Established Comparators: For now, comprehensive comparison guides can be structured around the well-studied DOACs like apixaban, rivaroxaban, and dabigatran, for which robust efficacy, safety, and cost-effectiveness data are available.
  • Consult Health Technology Assessment (HTA) Bodies: Keep informed of evaluations from organizations like NICE (UK), ICER (US), and CADTH (Canada), which will likely review and publish detailed reports if this compound moves closer to clinical approval.

References

Warfarin vs. DOACs: A Clinical Outcomes Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key clinical outcomes and pharmacological properties from recent studies.

Table 1: Clinical Outcomes from Key Studies

Clinical Context & Comparator Drugs Study Details Efficacy Outcome (vs. Warfarin) Safety Outcome (Major Bleeding vs. Warfarin)

| Venous Thromboembolism (VTE): Apixaban & Rivaroxaban [1] | Design: Cohort Study Population: 163,593 patients with VTE Follow-up: Until outcome, treatment switch, or data end | Recurrent VTE • Apixaban: HR 0.67 (95% CI 0.61-0.75) • Rivaroxaban: HR 0.77 (95% CI 0.69-0.87) • Apixaban vs. Rivaroxaban: HR 0.87 (95% CI 0.78-0.96) | • Apixaban: HR 0.70 (95% CI 0.64-0.76) • Rivaroxaban: HR 1.02 (95% CI 0.92-1.12) • Apixaban vs. Rivaroxaban: HR 0.69 (95% CI 0.63-0.75) | | Left Ventricular Thrombus: DOACs (as a class) [2] | Design: Meta-Analysis Population: 1,955 patients from 8 studies Follow-up: Varies by included study | Thrombus Resolution: OR 1.11 (95% CI 0.51-2.39), p=0.76 Stroke/Systemic Embolism: RR 1.04 (95% CI 0.64-1.68), p=0.85 | Bleeding Complications: RR 1.15 (95% CI 0.62-2.13), p=0.57 | | Atrial Fibrillation in Older Adults: Apixaban [3] | Design: Retrospective Cohort Population: 218,738 Medicare beneficiaries Median Follow-up: 84 days | Composite of Death/Ischemic Stroke: HR 0.68 (95% CI 0.65-0.72) | Major Bleeding: Significantly reduced (specific HR not stated in abstract) |

Table 2: Pharmacological Profiles of Common Anticoagulants [4] [5] [6]

Property / Drug Warfarin Apixaban Rivaroxaban
Mechanism of Action Inhibits vitamin K epoxide reductase (VKOR), reducing synthesis of vitamin K-dependent clotting factors (II, VII, IX, X, Protein C & S) [5] [7]. Selective, direct inhibitor of factor Xa (both free and clot-bound) [4]. Selective, direct inhibitor of factor Xa [6].
Target Multiple vitamin K-dependent factors (II, VII, IX, X) [7]. Factor Xa [4]. Factor Xa [6].
Bioavailability ~100% [5]. ~50% [4]. Not fully specified in results (high for 10mg dose) [6].
Half-life 20-60 hours (highly variable) [5]. ~12 hours [4]. 5-9 hours (young), 11-13 hours (elderly) [6].
Renal Elimination ~92% (as metabolites) [5]. ~27% [4]. ~35% [4].
Dosing Frequency Once daily [5]. Twice daily for most indications [4]. Once or twice daily (indication-dependent) [6].
Monitoring Required Yes (INR) [5] [8]. No [9]. No [9].
Common Reversal Agent Vitamin K (phytonadione) [8]. Andexanet alfa (mentioned in [9] as available). Andexanet alfa (mentioned in [9] as available).

Mechanisms of Action and Experimental Protocols

Understanding the distinct pathways these drugs target is crucial for interpreting clinical data.

Mechanism of Action Diagrams

The following diagrams illustrate the different sites of action within the coagulation cascade.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII Factor XII FXI Factor XI FXII->FXI FIX Factor IX FXI->FIX FX Factor X FIX->FX  + FVIII & Ca²⁺ & Phospholipids FVIII Factor VIII TF Tissue Factor (TF) FVII Factor VII TF->FVII FVII->FX FXa Factor Xa FX->FXa  + FV & Ca²⁺ & Phospholipids Prothrombin Prothrombin (Factor II) FXa->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Warfarin Warfarin Inhibition Warfarin->Prothrombin  Reduces Synthesis DOACs DOACs (Apixaban, Rivaroxaban) Inhibition DOACs->FXa  Direct Inhibition

Diagram Title: Anticoagulant Targets in the Coagulation Cascade

Key Experimental Protocols

The data in Table 1 is derived from rigorous study designs:

  • Cohort Study Protocol [1]:

    • Design: Population-based retrospective cohort study using large insurance databases (e.g., Medicare).
    • Population: Adults (≥18 years) initiating oral anticoagulation within 30 days after a VTE diagnosis, with at least one year of continuous insurance enrollment prior.
    • Exposure: Defined as initiation of apixaban, rivaroxaban, or warfarin.
    • Outcome Measurement: Patients were followed from treatment initiation until the occurrence of a primary outcome (hospitalization for recurrent VTE or major bleeding), treatment discontinuation/switch, disenrollment, death, or end of data.
    • Statistical Adjustment: Used propensity score-matching weights to balance confounding factors across treatment groups. Weighted Cox proportional hazard models were used to calculate hazard ratios (HRs) and 95% confidence intervals (CIs).
  • Meta-Analysis Protocol [2]:

    • Objective: To compare the efficacy and safety of DOACs versus warfarin for left ventricular thrombus (LVT) treatment.
    • Search Strategy: Systematic searches of databases (PubMed/Medline, Google Scholar, Cochrane Library) from inception to August 2020 using predefined terms related to LVT and anticoagulants.
    • Study Selection: Included studies comparing warfarin and DOACs for LVT, reporting on thrombus resolution, stroke, systemic embolization, bleeding, or mortality. Case reports and series were excluded.
    • Data Synthesis: Pooled odds ratios (ORs) for thrombus resolution and risk ratios (RRs) for other outcomes were calculated using a random-effects model. Heterogeneity was assessed using the I² statistic.

Key Interpretations and Considerations

  • DOACs as Effective Alternatives: In conditions like VTE and LVT, DOACs (specifically apixaban and rivaroxaban) demonstrate non-inferior or superior efficacy compared to warfarin [1] [2] [10].
  • Safety Profiles Vary: The bleeding risk is not uniform across all DOACs. Apixaban consistently shows a lower risk of major bleeding compared to warfarin, while rivaroxaban's risk may be comparable [1] [3].
  • Practical Advantages: DOACs offer practical benefits like fixed dosing and no routine monitoring, which can reduce treatment burden [9] [10]. However, warfarin has a well-established and widely available reversal agent (Vitamin K) [8].

References

×

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

479.1281698 Da

Monoisotopic Mass

479.1281698 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y3WB03966W

Pharmacology

Letaxaban is an orally active, tetrahydropyrimidin-2(1H)-one derivative and inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Letaxaban does not affect bleeding time.

MeSH Pharmacological Classification

Factor Xa Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Serine peptidases [EC:3.4.21.-]
F10 [HSA:2159] [KO:K01314]

Other CAS

870262-90-1

Wikipedia

Letaxaban

Dates

Last modified: 02-18-2024
1: Deftereos S, Bouras G, Giannopoulos G, Kossyvakis C, Panagopoulou V, Pyrgakis V, Stefanadis C. Novel oral anticoagulants in the treatment of acute coronary syndromes: is there any room for new anticoagulants? Curr Clin Pharmacol. 2012 Aug;7(3):195-208. PubMed PMID: 22564121.
2: Konishi N, Hiroe K, Kawamura M. Effects of fondaparinux and a direct factor Xa inhibitor TAK-442 on platelet-associated prothrombinase in the balloon-injured artery of rats. J Cardiovasc Pharmacol. 2011 Feb;57(2):201-6. PubMed PMID: 21052010.
3: Zufferey PJ, Samama CM, Rosencher N. Improve the results of phase II trials of thromboprophylaxis with the new oral anticoagulant drugs. Thromb Haemost. 2010 Dec;104(6):1083-4. Epub 2010 Sep 30. PubMed PMID: 20886198.
4: Weitz JI, Cao C, Eriksson BI, Fisher W, Kupfer S, Raskob G, Spaeder J, Turpie AG. A dose-finding study with TAK-442, an oral factor Xa inhibitor, in patients undergoing elective total knee replacement surgery. Thromb Haemost. 2010 Dec;104(6):1150-7. Epub 2010 Sep 30. PubMed PMID: 20886185.
5: Konishi N, Hiroe K, Kawamura M. Differential effects of TAK-442, a novel orally active direct factor Xa inhibitor, and ximelagatran, a thrombin inhibitor, on factor V-mediated feedback on coagulation cascade and bleeding. Thromb Haemost. 2010 Sep;104(3):504-13. Epub 2010 Jul 20. PubMed PMID: 20664909.
6: Konishi N, Hiroe K, Kawamura M. Synergistic effect of a factor Xa inhibitor, TAK-442, and antiplatelet agents on whole blood coagulation and arterial thrombosis in rats. Thromb Res. 2010 Aug;126(2):124-9. Epub 2010 May 10. PubMed PMID: 20452654.
7: Kawamura M, Konishi N, Hiroe K, Shofuda K, Imaeda Y, Fujimoto T, Kubo K. Antithrombotic and anticoagulant profiles of TAK-442, a novel factor Xa inhibitor, in a rabbit model of venous thrombosis. J Cardiovasc Pharmacol. 2010 Aug;56(2):156-61. Erratum in: J Cardiovasc Pharmacol. 2010 Oct;56(4):439. PubMed PMID: 20410831.
8: Fujimoto T, Imaeda Y, Konishi N, Hiroe K, Kawamura M, Textor GP, Aertgeerts K, Kubo K. Discovery of a tetrahydropyrimidin-2(1H)-one derivative (TAK-442) as a potent, selective, and orally active factor Xa inhibitor. J Med Chem. 2010 May 13;53(9):3517-31. PubMed PMID: 20355714.
9: Perzborn E. Factor Xa inhibitors--new anticoagulants for secondary haemostasis. Hamostaseologie. 2009 Aug;29(3):260-7. PubMed PMID: 19644596.
10: Gómez-Outes A, Lecumberri R, Pozo C, Rocha E. New anticoagulants: focus on venous thromboembolism. Curr Vasc Pharmacol. 2009 Jul;7(3):309-29. Review. PubMed PMID: 19601856.
11: Eriksson BI, Quinlan DJ, Weitz JI. Comparative pharmacodynamics and pharmacokinetics of oral direct thrombin and factor xa inhibitors in development. Clin Pharmacokinet. 2009;48(1):1-22. doi: 10.2165/0003088-200948010-00001. Review. PubMed PMID: 19071881.

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